2-Nitro-4-(trifluoromethylsulfonyl)aniline
Description
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Properties
IUPAC Name |
2-nitro-4-(trifluoromethylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O4S/c8-7(9,10)17(15,16)4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMFQWURIVAFGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403980 | |
| Record name | 2-Nitro-4-(trifluoromethanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400-23-7 | |
| Record name | 2-Nitro-4-(trifluoromethanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethylsulfonyl)aniline (CAS 400-23-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitro-4-(trifluoromethylsulfonyl)aniline is a substituted aniline derivative characterized by the presence of a nitro group and a trifluoromethylsulfonyl group on the aniline backbone. This technical guide provides a summary of its known physicochemical properties and discusses its potential applications, particularly in the context of medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide draws parallels from structurally related compounds to infer its potential reactivity and utility as a chemical intermediate.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Reference(s) |
| CAS Number | 400-23-7 | [1][2][3][4][5] |
| Molecular Formula | C₇H₅F₃N₂O₄S | [1][2][3][4][5] |
| Molecular Weight | 270.19 g/mol | [2][3][5] |
| 270.1858 g/mol | [1] | |
| 270.18 g/mol | [4] | |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 129-130°C | [2] |
| Boiling Point (Predicted) | 395.0 ± 42.0 °C | [2][3] |
| Density (Predicted) | 1.670 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | -5.30 ± 0.10 | [3] |
| Storage Temperature | Room Temperature | [6] |
Spectroscopic Data
Synthesis and Purification
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions. A potential pathway could involve the nitration of a suitable precursor, such as 4-(trifluoromethylsulfonyl)aniline.
Below is a generalized workflow diagram for a potential synthesis. Note: This is a conceptual workflow and has not been experimentally validated.
Caption: A conceptual workflow for the synthesis of this compound.
Purification
A validated purification protocol for this compound is not described in the available literature. General methods for the purification of nitroaniline compounds can be employed. These typically involve recrystallization from a suitable solvent or column chromatography.
The following diagram illustrates a general purification workflow that could be adapted for this compound.
Caption: A general workflow for the purification of a solid organic compound.
Applications in Drug Development
While there are no specific examples of this compound in drug development, the structural motifs present in this molecule are of significant interest in medicinal chemistry. The trifluoromethylsulfonyl group is a strong electron-withdrawing group, which can modulate the physicochemical properties of a molecule, such as its acidity, lipophilicity, and metabolic stability.[9] These properties are critical for the pharmacokinetic and pharmacodynamic profile of a drug candidate.
The aniline moiety provides a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[9] For instance, aniline derivatives are key components in many kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).
The nitro group, while sometimes associated with toxicity, is a feature of several approved drugs and is known to be involved in a range of biological activities.[10][11] It can participate in redox cycling and may be reduced in hypoxic environments, a characteristic that has been exploited in the design of drugs targeting hypoxic tumors.
Given these characteristics, this compound represents a potentially valuable building block for the synthesis of novel bioactive compounds.
Biological Activity and Mechanism of Action
There is no specific information available in the scientific literature regarding the biological activity or mechanism of action of this compound. Any biological effects would need to be determined through experimental screening and mechanistic studies.
Safety and Handling
Detailed safety data for this compound is not available. However, based on the functional groups present, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Compounds containing nitro and trifluoromethyl groups can be toxic and may require special handling and disposal procedures.
Conclusion
This compound is a chemical compound with potential utility in organic synthesis and medicinal chemistry. Its combination of a reactive aniline group, an electron-withdrawing nitro group, and a trifluoromethylsulfonyl moiety makes it an interesting scaffold for the development of new chemical entities. However, a comprehensive understanding of its properties and potential applications is currently limited by the lack of detailed experimental data in the public domain. Further research is needed to fully characterize this compound and explore its potential in drug discovery and other areas of chemical science.
References
- 1. cas.yaoshang68.com [cas.yaoshang68.com]
- 2. 400-23-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 400-23-7 [m.chemicalbook.com]
- 4. CAS 400-23-7 | 8664-3-X7 | MDL MFCD00523745 | 2-Nitro-4-[(trifluoromethyl)sulfonyl]aniline | SynQuest Laboratories [synquestlabs.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 400-23-7 [chemicalbook.com]
- 7. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- 8. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- 9. Buy 4-(Trifluoromethylsulfonyl)aniline | 473-27-8 [smolecule.com]
- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Nitro-4-(trifluoromethylsulfonyl)aniline, a chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical development. The presence of both a nitro group and a trifluoromethylsulfonyl group on the aniline scaffold suggests its utility as a versatile building block for the synthesis of complex, biologically active molecules. The trifluoromethylsulfonyl group, in particular, is a strong electron-withdrawing group that can significantly influence the physicochemical properties of a molecule, potentially enhancing its metabolic stability and receptor binding affinity.
Molecular Data and Physicochemical Properties
Quantitative data for this compound are summarized below. These properties are crucial for its application in synthetic chemistry, providing insights into its reactivity, solubility, and handling.
| Property | Value | Reference |
| Molecular Weight | 270.19 g/mol | [1][2] |
| Molecular Formula | C₇H₅F₃N₂O₄S | [2] |
| CAS Number | 400-23-7 | [1][2] |
| Appearance | Yellow Crystalline Solid | [2] |
| Predicted Boiling Point | 395.0 ± 42.0 °C | [2] |
| Predicted Density | 1.670 ± 0.06 g/cm³ | [2] |
| Predicted pKa | -5.30 ± 0.10 | [2] |
Experimental Protocols
Hypothetical Synthesis of this compound
The following is a hypothetical, two-step protocol for the synthesis of this compound, starting from 4-chloro-1-nitrobenzene. This proposed pathway involves a nucleophilic aromatic substitution to introduce the trifluoromethylsulfonyl group, followed by a reduction of a second nitro group to an amine.
Step 1: Synthesis of 4-chloro-2-nitro-1-(trifluoromethylsulfonyl)benzene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 4-chloro-1,2-dinitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagent: To this solution, add sodium trifluoromethanesulfinate (NaSO₂CF₃) (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 4-chloro-2-nitro-1-(trifluoromethylsulfonyl)benzene.
Step 2: Amination of 4-chloro-2-nitro-1-(trifluoromethylsulfonyl)benzene
-
Reaction Setup: In a sealed pressure vessel, place the purified 4-chloro-2-nitro-1-(trifluoromethylsulfonyl)benzene (1.0 eq) and a solution of ammonia in methanol (7N, 5-10 eq).
-
Reaction Conditions: Heat the vessel to 100-120 °C for 12-24 hours. The pressure will increase during the reaction.
-
Work-up: After cooling to room temperature, carefully vent the reaction vessel. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Visualized Workflows and Pathways
Hypothetical Synthesis Workflow
The following diagram illustrates the logical flow of the hypothetical synthesis protocol described above.
Caption: Hypothetical two-step synthesis of this compound.
Role in a Drug Discovery Workflow
As a chemical intermediate, this compound would not typically be directly involved in cellular signaling pathways. Instead, it serves as a starting material for the synthesis of potential drug candidates. The following diagram illustrates its position in a typical drug discovery workflow.
Caption: Role of a chemical intermediate in a drug discovery pipeline.
Hypothetical Downstream Experimental Workflow: Suzuki Coupling
To illustrate its utility as a building block, the following workflow outlines a hypothetical Suzuki coupling reaction, a common method for forming carbon-carbon bonds in medicinal chemistry. In this example, the aniline could first be protected and then subjected to a reaction that modifies another part of the molecule, or the nitro group could be reduced and the resulting amine used in a subsequent coupling reaction. A more direct use, if a halide were present on the ring, would be a direct coupling. For this example, we assume a related bromo-analogue to illustrate the workflow.
Caption: A hypothetical experimental workflow for a Suzuki coupling reaction.
References
An In-depth Technical Guide to 2-Nitro-4-(trifluoromethylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethylsulfonyl)aniline is a substituted aniline derivative of interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a nitro group, an amine, and a trifluoromethylsulfonyl group, suggests a range of potential applications stemming from the unique electronic and steric properties conferred by these functional groups. The electron-withdrawing nature of both the nitro and trifluoromethylsulfonyl groups significantly influences the reactivity of the aromatic ring and the basicity of the aniline nitrogen. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical structure, properties, and potential synthetic pathways. Due to the limited publicly available experimental data for this specific molecule, this guide also incorporates general principles regarding the roles of its constituent functional groups in drug design and chemical synthesis.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzene ring substituted with an amino group at position 1, a nitro group at position 2, and a trifluoromethylsulfonyl group at position 4.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 400-23-7 | [1] |
| Molecular Formula | C₇H₅F₃N₂O₄S | [1] |
| Molecular Weight | 270.19 g/mol | [1] |
| Melting Point | 129-130 °C | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Predicted Boiling Point | 395.0 ± 42.0 °C | [1] |
| Predicted Density | 1.670 ± 0.06 g/cm³ | [1] |
| Predicted pKa | -5.30 ± 0.10 | [1] |
Note: Predicted values are based on computational models and may not reflect experimental results.
Spectroscopic Data
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in readily accessible literature. However, a logical synthetic approach can be inferred from general organic chemistry principles and known transformations. A plausible synthetic route would likely involve the nitration of a suitable precursor, such as 4-(trifluoromethylsulfonyl)aniline.
Logical Synthesis Workflow
Caption: A logical workflow for the synthesis of this compound.
General Experimental Considerations (Hypothetical Protocol)
Warning: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethylsulfonyl)aniline in a suitable solvent, such as concentrated sulfuric acid, and cool the mixture in an ice bath.
-
Nitration: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the cooled solution while maintaining a low temperature to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water to remove residual acid, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Drug Development
While specific biological activities or drug development programs involving this compound are not widely reported, the structural motifs present in the molecule are of significant interest in medicinal chemistry.
-
Aniline Scaffold: Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals[5].
-
Nitro Group: The nitroaromatic group is a known pharmacophore in various drugs, contributing to their biological activity, which can include antimicrobial and anticancer effects[6].
-
Trifluoromethyl and Trifluoromethylsulfonyl Groups: The incorporation of fluorine-containing groups, such as trifluoromethyl (-CF₃) and trifluoromethylsulfonyl (-SO₂CF₃), is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets[7][8][9][10]. The trifluoromethylsulfonyl group is a strong electron-withdrawing group and a bioisostere for other functional groups.
Potential Signaling Pathway Interactions
Given the prevalence of aniline-based compounds as kinase inhibitors, it is plausible that derivatives of this compound could be investigated for their potential to modulate signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways. However, without specific experimental data, any discussion of signaling pathway involvement remains speculative.
Caption: Hypothetical interaction of a derivative with a protein kinase signaling pathway.
Conclusion
This compound is a chemical entity with potential for application in synthetic chemistry and as a building block in drug discovery. While detailed experimental data for this specific compound is scarce in the public literature, its structural features suggest that it could serve as a valuable intermediate. Further research is required to fully characterize its physicochemical properties, develop optimized synthetic protocols, and explore its biological activity. The information provided in this guide serves as a foundational resource for researchers and professionals interested in this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- 3. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- 4. 4-Amino-3-nitrobenzotrifluoride(400-98-6) 1H NMR [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. jelsciences.com [jelsciences.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
In-Depth Technical Guide: 2-Nitro-4-(trifluoromethylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Nitro-4-(trifluoromethylsulfonyl)aniline, a key chemical intermediate. It covers its fundamental properties, a detailed synthesis protocol, and its potential applications in research and development, particularly in the fields of medicinal chemistry and materials science.
Chemical Identity and Properties
This compound is an aromatic compound characterized by the presence of an aniline group, a nitro group, and a trifluoromethylsulfonyl (triflyl) group. The electron-withdrawing nature of the nitro and triflyl groups significantly influences the chemical properties and reactivity of the aniline ring.
IUPAC Name
The accepted International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 400-23-7 | [1] |
| Molecular Formula | C₇H₅F₃N₂O₄S | [1] |
| Molecular Weight | 270.19 g/mol | [1] |
| Melting Point | 129-130 °C | [1] |
| Boiling Point | 395.0 ± 42.0 °C (Predicted) | [1] |
| EINECS Number | 225-202-8 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that involves the strategic introduction of the nitro group onto a substituted aniline precursor. The amino group's directing effect is managed through a protection-deprotection strategy to ensure the desired regioselectivity.
Synthetic Pathway Overview
The synthesis proceeds through a three-step pathway starting from 4-(Trifluoromethylsulfonyl)aniline. The amino group is first protected via acetylation. The protected intermediate then undergoes electrophilic aromatic substitution (nitration) ortho to the activating acetylamino group. Finally, the protecting group is removed through hydrolysis to yield the target compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are based on established synthetic transformations for aniline derivatives.
Step 1: Acetylation of 4-(Trifluoromethylsulfonyl)aniline
-
Objective: To protect the amino group of the starting material to control the regioselectivity of the subsequent nitration step.
-
Procedure:
-
Dissolve 4-(Trifluoromethylsulfonyl)aniline in a suitable solvent such as glacial acetic acid.
-
Add acetic anhydride to the solution, typically in a slight molar excess.
-
Heat the reaction mixture gently or stir at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into cold water to precipitate the acetylated product, N-(4-trifluoromethylsulfonyl-phenyl)-acetamide.
-
Collect the solid product by filtration, wash with water, and dry.
-
Step 2: Nitration of N-(4-Trifluoromethylsulfonyl-phenyl)-acetamide
-
Objective: To introduce a nitro group at the ortho-position to the acetylamino group.
-
Procedure:
-
Carefully dissolve the dried N-(4-trifluoromethylsulfonyl-phenyl)-acetamide in concentrated sulfuric acid, maintaining a low temperature (e.g., 0-5 °C) using an ice bath.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution from the previous step, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the mixture to stir at a low temperature for a specified period.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide.
-
Filter the product, wash thoroughly with cold water to remove residual acid, and dry.
-
Step 3: Hydrolysis of N-(2-Nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide
-
Objective: To deprotect the amino group to yield the final product.
-
Procedure:
-
Suspend the N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide (e.g., 600 mg) in a mixture of concentrated hydrochloric acid (e.g., 15 mL) and water (e.g., 5 mL).[1]
-
Heat the mixture to reflux for approximately 40 minutes.[1]
-
Cool the reaction mixture to room temperature.[1]
-
Collect the resulting precipitate, which is the final product, this compound, by filtration.[1]
-
Wash the product with water and dry. Further purification can be achieved by recrystallization if necessary.
-
Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented, its structural motifs are of significant interest in medicinal chemistry and materials science. It serves as a valuable building block for the synthesis of more complex molecules.
Role of Key Functional Groups
-
Trifluoromethyl and Sulfonyl Groups: The trifluoromethyl group (-CF₃) and the related trifluoromethylsulfonyl group (-SO₂CF₃) are crucial in modern drug design.[2] They can enhance a molecule's lipophilicity, which may improve its ability to cross biological membranes, and can increase metabolic stability, potentially leading to a longer half-life for drug candidates.[1] The strong electron-withdrawing nature of these groups can also modulate the electronic properties of a molecule, influencing its binding affinity to biological targets.[1][3]
-
Nitroaromatic Compounds: The nitro group is a key component in numerous biologically active compounds with applications as antibacterial, antiviral, and anticancer agents.[4][5] Certain nitro-containing compounds, particularly nitroimidazoles, can function as hypoxia-activated prodrugs, making them valuable for targeting the low-oxygen environments found in solid tumors.[6]
-
Aniline Core: The aniline scaffold is a fundamental building block in organic synthesis, providing a versatile platform for creating a wide range of pharmaceuticals, agrochemicals, and dyes.[7][8]
Potential as a Synthetic Intermediate
Given its functional groups, this compound is a promising intermediate for creating novel compounds. The amino group can be readily diazotized and substituted, while the nitro group can be reduced to an amine, providing two distinct points for further chemical modification. This makes the compound a versatile precursor for generating libraries of new chemical entities for screening in drug discovery and materials science programs.[7][8]
Signaling Pathway Interactions (Hypothetical)
There is no direct evidence linking this compound to specific signaling pathways. However, based on related structures, some logical relationships and potential areas of investigation can be proposed. For instance, some nitro-containing compounds have been shown to modulate inflammatory pathways, such as those involving Toll-like receptors (TLRs).[9][10]
Caption: Potential biological interactions of related nitroaromatic scaffolds.
References
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
2-Nitro-4-(trifluoromethylsulfonyl)aniline physical properties
An In-depth Technical Guide on the Physical Properties of 2-Nitro-4-(trifluoromethylsulfonyl)aniline
This technical guide provides a comprehensive overview of the known physical properties of this compound, CAS Number 400-23-7. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes workflow diagrams for clarity.
Core Physical Properties
This compound is a yellow crystalline solid.[1][2] Its core physical and chemical identifiers are summarized below. Many of its properties are predicted through computational models and are noted as such.
| Property | Value | Source |
| IUPAC Name | 2-nitro-4-(trifluoromethylsulfonyl)benzenamine | N/A |
| CAS Number | 400-23-7 | [1][2] |
| Molecular Formula | C7H5F3N2O4S | [1][2] |
| Molecular Weight | 270.19 g/mol | [1][2] |
| Appearance | Yellow crystalline solid | [1][2] |
| Melting Point | 129-130 °C | [1][2] |
| Boiling Point | 395.0 ± 42.0 °C (Predicted) | [1][2] |
| Density | 1.670 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | -5.30 ± 0.10 (Predicted) | [1][2] |
Experimental Protocols
The following sections describe standard methodologies for determining the key physical properties listed above. While specific experimental reports for this compound are not detailed in the provided search results, these protocols represent common, validated techniques in chemical analysis.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. The capillary method is a standard and widely used technique.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. This powder is then packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or temperature probe.
-
Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is reported as the melting point. For pure substances, this range is typically narrow (0.5-1 °C).
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Given that the reported boiling point is a prediction, experimental determination may be subject to compound decomposition at high temperatures. A method suitable for small quantities, like the Siwoloboff method, would be appropriate.
Methodology:
-
Sample Preparation: A small amount (a few microliters) of the substance is placed in a small test tube (fusion tube).
-
Capillary Insertion: A standard melting point capillary tube is sealed at one end and placed, open end down, into the fusion tube.
-
Apparatus Setup: The assembly is attached to a thermometer and heated in an oil bath.
-
Heating and Observation: As the sample is heated, a stream of bubbles will emerge from the inverted capillary. The heat is then removed.
-
Recording: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube after the bubbling has ceased.
Caption: Workflow for Boiling Point Determination.
Density Determination (Pycnometer Method)
The density of a solid can be determined using a pycnometer and a non-reacting liquid of known density in which the solid is insoluble.
Methodology:
-
Mass of Empty Pycnometer: The mass of a clean, dry pycnometer is accurately measured (m1).
-
Mass with Sample: A quantity of this compound is added to the pycnometer, and the combined mass is measured (m2).
-
Mass with Sample and Liquid: A liquid of known density (ρ_l), in which the sample is insoluble, is added to the pycnometer until it is full. The total mass is measured (m3).
-
Mass with Liquid Only: The pycnometer is emptied, cleaned, and filled with only the liquid. Its mass is measured (m4).
-
Calculation: The density of the solid (ρ_s) is calculated using the formula: ρ_s = [(m2 - m1) * ρ_l] / [(m4 - m1) - (m3 - m2)]
References
A Comprehensive Technical Guide to 2-Nitro-4-(trifluoromethylsulfonyl)aniline: Physicochemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, specifically the melting and boiling points, of 2-Nitro-4-(trifluoromethylsulfonyl)aniline. Additionally, it outlines a general experimental protocol for the determination of these properties and presents a logical workflow for its synthesis. This compound, with its nitro and trifluoromethylsulfonyl functional groups, is of interest to researchers in medicinal chemistry and materials science.
Physicochemical Data
The melting and boiling points of this compound are critical parameters for its purification, handling, and application in various chemical syntheses. The available data for this compound are summarized in the table below.
| Property | Value | Source |
| Melting Point | 129-130 °C | [1][2] |
| Boiling Point | 395.0 ± 42.0 °C (Predicted) | [1][2] |
Experimental Protocols for Property Determination
While specific experimental details for the determination of the melting and boiling points of this compound are not extensively published, standard laboratory procedures are applicable.
1. Melting Point Determination (Capillary Method)
-
Apparatus: A melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device), capillary tubes, and a sample of this compound.
-
Procedure:
-
A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For this compound, this range is reported as 129-130 °C.[1][2]
-
2. Boiling Point Determination (Distillation Method - for predicted values)
The reported boiling point is a predicted value, likely determined through computational models based on the compound's structure. Experimental determination for high-boiling-point solids like this is less common and can be challenging due to potential decomposition at high temperatures. A common method for high-boiling liquids, which could be adapted if the compound melts without decomposition, is as follows:
-
Apparatus: A micro-distillation apparatus, a heating mantle, a thermometer, and a sample of the compound.
-
Procedure:
-
A small sample of the substance is placed in a distillation flask.
-
The apparatus is assembled, and the flask is gently heated.
-
The temperature is monitored, and the boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, with a steady condensation of the vapor on the thermometer bulb.
-
Logical Workflow: Synthesis of this compound
The following diagram illustrates a synthetic pathway for this compound, providing a logical workflow for its preparation.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to the Solubility of 2-Nitro-4-(trifluoromethylsulfonyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Nitro-4-(trifluoromethylsulfonyl)aniline is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its molecular structure, featuring a nitro group, a trifluoromethylsulfonyl group, and an aniline moiety, suggests a complex physicochemical profile that is critical for its application in synthetic chemistry and drug development.
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems. In the context of drug discovery and development, solubility is a critical determinant of a drug candidate's bioavailability, manufacturability, and overall therapeutic efficacy.[1][2][3] Early assessment of solubility can guide lead optimization, inform formulation strategies, and prevent costly late-stage failures.[4][5]
Following a comprehensive review of publicly available scientific literature and chemical databases, no specific quantitative solubility data for this compound in various solvents could be located. This guide, therefore, serves as a foundational resource by providing detailed, standardized experimental protocols for the systematic determination of its solubility. Adherence to these methodologies will enable researchers to generate reliable and reproducible solubility data, which is essential for advancing research and development activities involving this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below. This information is aggregated from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 400-23-7 | [6] |
| Molecular Formula | C₇H₅F₃N₂O₄S | [6] |
| Molecular Weight | 270.19 g/mol | [6] |
| Appearance | Yellow crystalline solid | |
| Melting Point | 129-130 °C | |
| Boiling Point (Predicted) | 395.0 ± 42.0 °C | |
| Density (Predicted) | 1.670 ± 0.06 g/cm³ |
Experimental Protocols for Solubility Determination
The absence of published data necessitates the experimental determination of the solubility of this compound. Two robust and widely accepted methods are detailed below: the gravimetric method and the UV-Vis spectrophotometric method.
The gravimetric method is a straightforward and reliable technique for determining equilibrium solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute by solvent evaporation.
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the desired solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium. The equilibration time should be determined empirically by measuring the concentration at different time points until it remains constant.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette. To avoid precipitation, it is crucial that the temperature of the pipette and receiving vessel is the same as the equilibration temperature.
-
Filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, dry container (e.g., a glass vial or evaporating dish). This step is critical to remove any microscopic solid particles.
-
-
Solvent Evaporation and Quantification:
-
Record the total weight of the container with the filtered solution.
-
Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.
-
Once the solvent is fully evaporated, re-weigh the container with the solid residue.
-
Continue drying and weighing until a constant mass is achieved.
-
-
Calculation:
-
The solubility (S) can be calculated in g/L or mg/mL using the following formula:
-
S = (Mass of residue) / (Volume of supernatant taken)
-
-
This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method but requires the development of a calibration curve.
Experimental Protocol:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Aromatic amines typically exhibit strong absorbance in this region.[7][8]
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear in the intended concentration range (Beer-Lambert Law). Determine the equation of the line (y = mx + c).
-
-
Solubility Determination:
-
Prepare a saturated solution and achieve equilibrium as described in the gravimetric method (steps 1 and 2).
-
After phase separation (step 3 of the gravimetric method), withdraw a small, precise volume of the clear, saturated supernatant.
-
Quantitatively dilute the supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution.
-
The solubility (S) of the original saturated solution is then calculated by multiplying the concentration of the diluted sample by the dilution factor:
-
S = (Concentration of diluted sample) × (Dilution Factor)
-
-
Data Presentation
Experimentally determined solubility data should be organized into a clear, tabular format for easy comparison across different solvents and temperatures.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method Used |
| e.g., Methanol | 25 | [Experimental Value] | Gravimetric |
| e.g., Acetonitrile | 25 | [Experimental Value] | UV-Vis |
| e.g., Water | 25 | [Experimental Value] | UV-Vis |
| e.g., Ethyl Acetate | 37 | [Experimental Value] | Gravimetric |
| e.g., Toluene | 37 | [Experimental Value] | Gravimetric |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the role of solubility data in the drug development pipeline.
Caption: Workflow for the experimental determination of solubility.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Solubility | Dissolution | Bioavailability Enhancement CDMO [pharmacompass.com]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
2-Nitro-4-(trifluoromethylsulfonyl)aniline spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the expected spectral characteristics of this compound, a key intermediate in pharmaceutical and materials science research. While empirical spectral data for this specific compound is not widely published, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to provide a robust, predictive guide for researchers. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the theoretical basis for the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's analytical profile for identification, purity assessment, and structural confirmation.
Introduction and Molecular Overview
This compound, with CAS Number 400-23-7, is a substituted aniline derivative featuring two powerful electron-withdrawing groups: a nitro group (-NO₂) ortho to the amine, and a trifluoromethylsulfonyl group (-SO₂CF₃) para to the amine.[1] Its molecular formula is C₇H₅F₃N₂O₄S, and it has a molecular weight of 270.19 g/mol .[2] The strategic placement of these functional groups makes it a valuable, albeit complex, building block for synthesizing novel compounds with specific electronic and pharmacokinetic properties.
The interpretation of its spectral data is fundamentally governed by the electronic interplay of its substituents on the benzene ring.
-
Amino Group (-NH₂): A strong activating, ortho-, para-directing group due to resonance donation.
-
Nitro Group (-NO₂): A strong deactivating, meta-directing group due to both inductive and resonance withdrawal.
-
Trifluoromethylsulfonyl Group (-SO₂CF₃): One of the most powerful electron-withdrawing groups, deactivating the ring primarily through the inductive effect of the sulfonyl and trifluoromethyl moieties.
This electronic environment dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
¹H NMR Spectroscopy: Predicted Analysis
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The strong electron-withdrawing nature of the -NO₂ and -SO₂CF₃ groups will shift these protons significantly downfield compared to unsubstituted aniline.
-
H-6: This proton is ortho to the electron-donating -NH₂ group and ortho to the electron-withdrawing -NO₂ group. The net effect will likely place it in the mid-range of the aromatic protons. It will appear as a doublet, coupled to H-5.
-
H-5: This proton is meta to both the -NH₂ and -NO₂ groups, but ortho to the powerful -SO₂CF₃ group. This proximity to the sulfonyl group will cause a significant downfield shift. It will appear as a doublet of doublets, coupled to H-6 and H-3.
-
H-3: This proton is ortho to the -NO₂ group and meta to the -SO₂CF₃ group. Its position ortho to the nitro group will result in the most significant downfield shift. It will appear as a doublet, coupled to H-5.
-
-NH₂ Protons: The two amine protons will likely appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 8.2 - 8.5 | d | ~2-3 Hz |
| H-5 | 7.8 - 8.1 | dd | ~8-9 Hz, ~2-3 Hz |
| H-6 | 7.0 - 7.3 | d | ~8-9 Hz |
| -NH₂ | 5.0 - 6.5 | br s | N/A |
Note: Predictions are based on analysis of similar structures like 2-nitroaniline and 4-(trifluoromethylsulfonyl)aniline and standard substituent effects.[3][4]
¹³C NMR Spectroscopy: Predicted Analysis
The ¹³C NMR spectrum will show six signals for the aromatic carbons and one for the trifluoromethyl carbon. The carbons directly attached to the electron-withdrawing groups (-NO₂ and -SO₂CF₃) will be significantly deshielded and shifted downfield.
-
C-4 (C-SO₂CF₃): Expected to be the most downfield of the protonated carbons due to the direct attachment of the potent -SO₂CF₃ group.
-
C-2 (C-NO₂): Also significantly downfield due to the attached nitro group.
-
C-1 (C-NH₂): While attached to nitrogen, the powerful withdrawing effects of the other substituents will shift it downfield relative to aniline itself.
-
C-CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (¹⁹F Coupling) |
|---|---|---|
| C-1 | ~145-150 | s |
| C-2 | ~135-140 | s |
| C-3 | ~128-132 | s |
| C-4 | ~140-145 | s |
| C-5 | ~120-125 | s |
| C-6 | ~115-120 | s |
| -CF₃ | ~120-125 | q |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Weigh 10-20 mg of this compound into a clean, dry vial. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Filter the solution into a standard 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Number of Scans (NS): 16.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 0-12 ppm.
-
-
Data Processing: Apply a standard Fourier transformation with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum Analysis
The IR spectrum of this compound will be rich with characteristic absorption bands.
-
-NH₂ Group: Two distinct sharp bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3]
-
-NO₂ Group: Strong, characteristic bands for asymmetric and symmetric N-O stretching will appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
-SO₂CF₃ Group: This group will produce several strong, intense absorptions. The S=O asymmetric and symmetric stretching vibrations are typically found near 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.[3] The C-F bonds of the trifluoromethyl group will also give rise to very strong absorptions, typically in the 1100-1300 cm⁻¹ range.
-
Aromatic Ring: C-H stretching vibrations will be observed just above 3000 cm⁻¹, and C=C stretching (ring breathing) modes will appear in the 1400-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3450 - 3500 | Medium, Sharp | N-H Asymmetric Stretch |
| 3350 - 3400 | Medium, Sharp | N-H Symmetric Stretch |
| > 3000 | Medium-Weak | Aromatic C-H Stretch |
| 1500 - 1550 | Strong | Asymmetric N-O Stretch (-NO₂) |
| 1400 - 1600 | Medium-Strong | Aromatic C=C Stretch |
| 1350 - 1400 | Strong | Asymmetric S=O Stretch (-SO₂) |
| 1300 - 1350 | Strong | Symmetric N-O Stretch (-NO₂) |
| 1150 - 1200 | Strong | Symmetric S=O Stretch (-SO₂) |
| 1100 - 1300 | Very Strong | C-F Stretch (-CF₃) |
Experimental Protocol for IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples due to its simplicity and minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.
-
Scan Range: 4000 - 650 cm⁻¹.
-
Number of Scans: 16-32 scans co-added.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
Predicted Mass Spectrum Analysis
For this compound (MW = 270.19), the molecular ion peak (M⁺) is expected to be observed at m/z ≈ 270. The molecule is expected to fragment in a predictable manner under electron ionization (EI).
The primary fragmentation pathway will likely involve the cleavage of the relatively weak C-S and S-C bonds of the trifluoromethylsulfonyl group, which is a good leaving group.
Caption: Predicted major fragmentation pathways in EI-MS.
-
Molecular Ion (M⁺): m/z = 270. This peak confirms the molecular weight of the compound.
-
Loss of SO₂CF₃: A major fragmentation would be the loss of the trifluoromethylsulfonyl radical (•SO₂CF₃, 133 u), leading to a prominent fragment ion at m/z = 137, corresponding to the 2-nitroanilinium cation.
-
Loss of NO₂: Loss of a nitro radical (•NO₂, 46 u) would result in a fragment at m/z = 224.
-
Loss of CF₃: Cleavage of the S-CF₃ bond could lead to the loss of a trifluoromethyl radical (•CF₃, 69 u), yielding a fragment at m/z = 201.
Table 4: Predicted Major Mass Fragments (EI-MS)
| m/z Value | Proposed Identity |
|---|---|
| 270 | [M]⁺˙ (Molecular Ion) |
| 224 | [M - NO₂]⁺ |
| 201 | [M - CF₃]⁺ |
| 137 | [M - SO₂CF₃]⁺ |
Experimental Protocol for MS Data Acquisition
-
Technique: Electron Ionization (EI) coupled with a quadrupole or time-of-flight (TOF) mass analyzer.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) can be introduced via direct infusion or through a GC inlet if the compound is sufficiently volatile and thermally stable.
-
Instrument Parameters:
-
Ionization Energy: 70 eV (standard for EI).
-
Mass Range: 50 - 500 amu.
-
Source Temperature: 200-250 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the fragmentation pattern aligns with the proposed structure.
Conclusion
This guide provides a detailed, predictive framework for the spectral analysis of this compound. The ¹H NMR spectrum is expected to feature three distinct, downfield-shifted aromatic protons. The IR spectrum will be characterized by strong absorptions from the N-H, N-O, S=O, and C-F bonds. Finally, the mass spectrum should show a clear molecular ion at m/z 270 and predictable fragmentation patterns involving the loss of the nitro and trifluoromethylsulfonyl groups. By combining these predicted data with the outlined experimental protocols, researchers can confidently identify and characterize this important chemical intermediate.
References
The Synthetic Utility of 2-Nitro-4-(trifluoromethylsulfonyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Nitro-4-(trifluoromethylsulfonyl)aniline is a highly functionalized aromatic compound of significant interest in synthetic and medicinal chemistry. Its unique electronic properties, arising from the interplay between the electron-donating amino group and the potent electron-withdrawing nitro and trifluoromethylsulfonyl groups, render it a valuable building block for the synthesis of complex heterocyclic structures and other advanced intermediates. This technical guide elucidates the core mechanism of action of this aniline derivative in synthesis, focusing on its application as a precursor to benzimidazole scaffolds, a privileged structural motif in drug discovery.
Core Reactivity and Mechanism of Action
The synthetic utility of this compound is primarily dictated by the reactivity of its two key functional groups: the aniline amine (-NH₂) and the ortho-positioned nitro group (-NO₂). The trifluoromethylsulfonyl group (-SO₂CF₃) acts as a powerful electron-withdrawing group, significantly influencing the reactivity of the aromatic ring and the other substituents.
The most prominent synthetic application of this molecule is in the construction of substituted benzimidazoles. This transformation proceeds via a one-pot reductive cyclocondensation pathway. The general mechanism involves two main stages:
-
In-situ Reduction of the Nitro Group: The nitro group, positioned ortho to the amine, is selectively reduced to a primary amine. This reduction is typically achieved using mild reducing agents such as sodium dithionite (Na₂S₂O₄) or zinc powder in the presence of an acid or bisulfite.[1] This step is crucial as it generates the highly reactive intermediate, 4-(trifluoromethylsulfonyl)benzene-1,2-diamine , in the reaction mixture.
-
Condensation and Cyclization: The newly formed ortho-diamine intermediate immediately reacts with an aldehyde. The initial reaction is the formation of a Schiff base between one of the amino groups and the aldehyde carbonyl. This is followed by an intramolecular cyclization, where the second amino group attacks the imine carbon. Subsequent dehydration and aromatization lead to the formation of the stable benzimidazole ring system.
This one-pot procedure is highly efficient, as it avoids the isolation of the often-unstable ortho-diamine intermediate.[1][2]
Key Synthetic Application: Benzimidazole Formation
The synthesis of 2-substituted-5-(trifluoromethylsulfonyl)-1H-benzimidazoles from this compound is a robust and versatile reaction. By varying the aldehyde reactant, a diverse library of benzimidazole derivatives can be generated, which is of particular interest for structure-activity relationship (SAR) studies in drug development.
Experimental Protocols
Below is a representative experimental protocol for the synthesis of a 2-aryl-5-(trifluoromethylsulfonyl)-1H-benzimidazole, adapted from established procedures for similar 2-nitroanilines.[1][2]
One-Pot Reductive Cyclocondensation Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq.) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Addition of Aldehyde: To this suspension, add the desired aromatic aldehyde (1.1 eq.).
-
Reduction and Cyclization: Heat the mixture to reflux (approximately 80-90 °C). Once refluxing, add sodium dithionite (Na₂S₂O₄) (4.0 eq.) portion-wise over a period of 30 minutes. The reaction mixture will typically change color as the reduction and cyclization proceed.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane). The reaction is generally complete within 4-8 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Purification: Wash the crude solid with cold water and a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-aryl-5-(trifluoromethylsulfonyl)-1H-benzimidazole.
Data Presentation
The following table summarizes the typical reactants and conditions for the synthesis of benzimidazoles from this compound.
| Parameter | Value / Condition | Purpose / Comment |
| Starting Material | This compound | Precursor containing the ortho-nitro-amino functionality. |
| Reagent | Aromatic or Aliphatic Aldehyde | Provides the C2-substituent of the benzimidazole ring. |
| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) or Zn/NaHSO₃ | Reduces the nitro group to an amine in situ.[1] |
| Solvent System | Ethanol / Water | A common, effective, and relatively green solvent system. |
| Temperature | Reflux (80-100 °C) | Provides the necessary activation energy for the reaction.[1] |
| Reaction Time | 4 - 8 hours | Typical duration, should be monitored by TLC. |
| Stoichiometry | Aniline:Aldehyde:Reducer (approx. 1:1.1:4) | Excess aldehyde and reducer ensure complete conversion. |
Visualizations
Reaction Mechanism Pathway
The following diagram illustrates the mechanistic steps involved in the reductive cyclocondensation to form a benzimidazole derivative.
Experimental Workflow
The diagram below outlines the logical flow of the experimental procedure for synthesizing benzimidazole derivatives from this compound.
Other Potential Synthetic Transformations
While the formation of benzimidazoles is a key application, the functional groups on this compound allow for other potential transformations, characteristic of substituted anilines.
-
N-Acylation/N-Alkylation: The primary amino group is nucleophilic and can readily undergo acylation with acyl chlorides or anhydrides, or alkylation with alkyl halides. These reactions would serve to protect the amine or to introduce further structural diversity.
-
Diazotization and Sandmeyer Reactions: The aniline functionality can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures. This highly reactive intermediate can then undergo a variety of Sandmeyer or related reactions to replace the amino group with halides (-Cl, -Br, -I), a cyano group (-CN), or a hydroxyl group (-OH). This would provide a pathway to compounds where the nitrogen is replaced, further expanding the synthetic possibilities.
Conclusion
This compound serves as a potent and versatile building block in organic synthesis. Its primary mechanism of action involves the strategic reduction of its nitro group to generate a reactive ortho-diamine, which can be trapped in situ by electrophiles like aldehydes to efficiently construct complex heterocyclic systems such as benzimidazoles. This one-pot reductive cyclocondensation is a powerful tool for generating molecular diversity, making this aniline derivative a valuable precursor for the development of new pharmaceutical agents and functional materials. Further exploration of its reactivity, particularly in diazotization and N-functionalization reactions, holds promise for expanding its synthetic applications.
References
The Trifluoromethylsulfonyl Group: A Technical Guide to Its Potent Electron-Withdrawing Effects in Chemical and Pharmaceutical Sciences
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethylsulfonyl (CF₃SO₂- or triflyl) group stands as one of the most powerful electron-withdrawing substituents in modern chemistry. Its profound impact on the electronic properties of molecules makes it a critical functional group in materials science, catalysis, and particularly in pharmaceutical development. By dramatically increasing the acidity of adjacent functional groups, modulating reaction pathways, and altering physicochemical properties, the triflyl group offers a unique tool for molecular design. This technical guide provides an in-depth analysis of the electron-withdrawing effects of the trifluoromethylsulfonyl group, supported by quantitative data, detailed experimental protocols, and visualizations of its role in chemical reactivity and drug action.
Quantitative Assessment of Electron-Withdrawing Strength
The electron-withdrawing nature of the trifluoromethylsulfonyl group is best quantified by its influence on the acidity of parent molecules (pKa) and through established linear free-energy relationship parameters, such as Hammett constants.
Impact on Acidity (pKa)
The most striking illustration of the -SO₂CF₃ group's power is its ability to create superacids. Trifluoromethanesulfonic acid (triflic acid, TfOH) is one of the strongest known organic acids, with a pKa of approximately -14, making it significantly more acidic than sulfuric acid.[1] This immense acidifying effect is attributed to the strong inductive withdrawal of electron density by the trifluoromethyl group, which stabilizes the resulting triflate anion.
This acidifying effect extends to other classes of compounds, including phenols and anilines. The presence of the -SO₂CF₃ group can lower the pKa of a phenol by several units compared to the unsubstituted parent molecule, a direct consequence of the stabilization of the corresponding phenoxide ion.
| Compound | Structure | pKa |
| Phenol | C₆H₅OH | ~9.9 |
| 4-(Trifluoromethylsulfonyl)phenol | 4-(CF₃SO₂)C₆H₄OH | 6.48 (Predicted)[1] |
| Aniline | C₆H₅NH₂ | ~4.6 (pKa of conjugate acid) |
| 4-(Trifluoromethylsulfonyl)aniline | 4-(CF₃SO₂)C₆H₄NH₂ | -0.01 (Predicted, pKa of conjugate acid) |
| Trifluoromethanesulfonamide | CF₃SO₂NH₂ | 6.33 |
Table 1: Comparison of pKa values for unsubstituted and trifluoromethylsulfonyl-substituted compounds.
Hammett and Taft Parameters
The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electronic influence of substituents on a benzene ring. The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. The trifluoromethylsulfonyl group possesses some of the most positive σ values, indicating its exceptional strength as an electron-withdrawing group through both inductive and resonance effects.
Unfortunately, the Taft parameters (σ* for polar effects and Eₛ for steric effects) for the trifluoromethylsulfonyl group are not well-documented in the literature. Therefore, the Hammett constants remain the primary descriptor for its electronic character in aromatic systems.
| Substituent | Hammett Constant (σ_meta_) | Hammett Constant (σ_para_) |
| -SO₂CF₃ | 0.83 | 0.96 |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -SO₂CH₃ | 0.60 | 0.72 |
| -CF₃ | 0.43 | 0.54 |
| -Cl | 0.37 | 0.23 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
Table 2: Hammett Substituent Constants (σ) for the trifluoromethylsulfonyl group compared to other common substituents.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for the experimental determination of the pKa of an acidic compound, such as a trifluoromethylsulfonyl-substituted phenol.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
250 mL beaker
-
50 mL burette
-
0.1 M Sodium Hydroxide (NaOH) solution (standardized)
-
0.1 M Hydrochloric Acid (HCl) solution
-
0.15 M Potassium Chloride (KCl) solution (to maintain ionic strength)
-
The compound of interest (e.g., 4-(trifluoromethylsulfonyl)phenol)
-
Deionized water
-
Nitrogen gas source
Procedure:
-
Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10.[2][3]
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in deionized water (or a suitable co-solvent if solubility is low) to achieve a final concentration of approximately 1 mM in a 20 mL volume.[2][3]
-
Ionic Strength Adjustment: Add the 0.15 M KCl solution to the sample to maintain a constant ionic strength throughout the titration.[2][3]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.[2][3]
-
Initial Acidification: If titrating an acid, use the 0.1 M HCl to adjust the initial pH of the solution to approximately 1.8-2.0.[2][3]
-
Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Begin the titration by adding the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.[2][3]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift of less than 0.01 pH units per minute).[2] Continue until the pH reaches approximately 12.0.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve. The pKa is equal to the pH at the half-equivalence point.[4]
-
Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[2][3]
Impact on Chemical Reactivity
The potent, inductively-driven electron withdrawal of the -SO₂CF₃ group profoundly alters the reactivity of molecules to which it is attached.
Acidity Enhancement
As detailed in Section 1.1, the primary effect is a dramatic increase in the acidity of protons on adjacent atoms. This is due to the powerful stabilization of the resulting conjugate base. The negative charge of the anion is delocalized and effectively "pulled" towards the highly electronegative fluorine atoms through the sulfonyl bridge.
Influence on Aromatic Substitution
On an aromatic ring, the -SO₂CF₃ group acts as a powerful deactivating group for electrophilic aromatic substitution (EAS) and a strong activating group for nucleophilic aromatic substitution (NAS).
-
Electrophilic Aromatic Substitution (EAS): By withdrawing electron density, the group makes the aromatic ring electron-poor and thus less susceptible to attack by electrophiles. It is a strong meta-director.
-
Nucleophilic Aromatic Substitution (NAS): The group strongly activates the ring for attack by nucleophiles, particularly at the ortho and para positions. It stabilizes the negative charge of the intermediate Meisenheimer complex, lowering the activation energy for the reaction.
Applications in Drug Development
The unique properties imparted by the trifluoromethyl and related sulfonyl groups are highly valuable in medicinal chemistry. These groups can enhance metabolic stability, modulate lipophilicity, and increase binding affinity to biological targets. While drugs containing the trifluoromethyl (-CF₃) group are common, those with the full trifluoromethylsulfonyl (-SO₂CF₃) or "triflone" moiety are less so, but serve as important examples of rational drug design.
Case Study: Tipranavir
Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV-1 infection.[3][5] While it doesn't feature a simple aryl-SO₂CF₃ group, its structure includes a sulfonamide linked to a pyridine ring bearing a trifluoromethyl group. This combination creates a potent electron-withdrawing environment that is crucial for its mechanism of action.
Mechanism of Action: Tipranavir binds to the active site of the HIV-1 protease enzyme.[3][5] This enzyme is critical for the viral life cycle, as it cleaves large viral polyproteins into smaller, functional proteins necessary for assembling new, infectious virions. By inhibiting this enzyme, Tipranavir prevents viral maturation. The drug's unique structure, including its sulfonamide and trifluoromethyl components, allows it to form a robust network of interactions within the protease active site, making it effective even against viral strains that have developed resistance to other protease inhibitors.[6][7]
Conclusion
The trifluoromethylsulfonyl group is a substituent of exceptional electron-withdrawing strength, a property that has been leveraged to great effect across the chemical sciences. Its ability to drastically increase acidity, control reaction pathways, and fine-tune molecular properties ensures its continued importance. For researchers in drug development, understanding the quantitative effects and reactivity patterns associated with this group is essential for the rational design of next-generation therapeutics with enhanced potency, stability, and efficacy. The principles outlined in this guide provide a foundational understanding for harnessing the power of this unique functional group.
References
- 1. Drug interactions of tipranavir, a new HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Interactions of Tipranavir, a New HIV Protease Inhibitor: Ingenta Connect [ingentaconnect.com]
- 3. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]
- 4. Tipranavir: a novel nonpeptidic protease inhibitor of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tipranavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tipranavir? [synapse.patsnap.com]
Reactivity of the Nitro Group in 2-Nitro-4-(trifluoromethylsulfonyl)aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the nitro group in 2-Nitro-4-(trifluoromethylsulfonyl)aniline (CAS No. 400-23-7). This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic properties, stemming from the presence of two powerful electron-withdrawing groups: a nitro group (-NO₂) and a trifluoromethylsulfonyl group (-SO₂CF₃). This document outlines the principal reactions involving the nitro group, namely its reduction to an amino group and its role in activating the aromatic ring for nucleophilic aromatic substitution (SNAr). Owing to the limited availability of published experimental data for this specific molecule, this guide combines established principles of organic chemistry with data from closely related analogues to provide a predictive framework for its reactivity. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are provided to assist researchers in the effective utilization of this versatile chemical intermediate.
Introduction: Molecular Profile and Electronic Characteristics
This compound is an aromatic compound characterized by a benzene ring substituted with an amino group, a nitro group, and a trifluoromethylsulfonyl group. The defining feature of this molecule is the profound electron deficiency of the aromatic ring. Both the nitro group and the trifluoromethylsulfonyl group are exceptionally strong electron-withdrawing groups, acting through both inductive and resonance effects. This electron deficiency dictates the primary modes of reactivity:
-
Reactivity of the Nitro Group: The nitro group is a primary site for chemical transformation, most notably reduction to form the corresponding diamine.
-
Reactivity of the Aromatic Ring: The strong activation provided by the -NO₂ and -SO₂CF₃ groups renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr).
The amino group, while typically an activating group, has its electron-donating capacity significantly diminished by the powerful withdrawing groups on the same ring.
Reduction of the Nitro Group
The most common and synthetically useful reaction involving the nitro group in this molecule is its reduction to an amine, yielding 4-(trifluoromethylsulfonyl)benzene-1,2-diamine. This transformation is a critical step in the synthesis of various heterocyclic compounds, such as benzimidazoles, which are prevalent scaffolds in drug discovery.
The primary challenge in the reduction of the nitro group in this compound is achieving chemoselectivity, ensuring that the trifluoromethylsulfonyl group remains intact. The -SO₂CF₃ group is generally stable under many reducing conditions, but harsh reagents could potentially lead to its cleavage.
Recommended Reduction Methodologies
Several methods are suitable for the selective reduction of an aromatic nitro group in the presence of a sulfone or related groups. The choice of reagent often depends on the desired scale, functional group tolerance, and laboratory safety considerations.
Table 1: Comparison of Selective Reduction Methods for Aromatic Nitro Groups
| Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Typical Yield (%) (on analogous substrates) | Notes |
| Catalytic Hydrogenation | H₂ (gas), 10% Pd/C or Sulfided Pt/C | Methanol, Ethanol | 25 - 50 | >90 | Highly efficient and clean. Sulfided catalysts can prevent dehalogenation if other halogens are present.[1][2] |
| Transfer Hydrogenation | Ammonium formate, 10% Pd/C | Methanol, Ethanol | 25 - 80 | 85 - 95 | Avoids the need for high-pressure hydrogen gas; generally safe and effective.[2] |
| Metal-Acid Reduction | Iron (Fe) powder, NH₄Cl or Acetic Acid | Ethanol/Water | 70 - 100 | 80 - 95 | A classic, robust, and cost-effective method with good selectivity for the nitro group.[3] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | 50 - 78 | 85 - 95 | Mild conditions and highly selective; effective for substrates with other reducible groups like carbonyls.[3] |
| Metal-Free Reduction | Elemental Sulfur (S), mild base (e.g., Na₂S) | Water, Alcohols | 25 - 80 | 70 - 90 | Avoids transition metal contaminants and can be highly chemoselective.[4] |
Detailed Experimental Protocols
This protocol is recommended for its high yield, mild conditions, and operational simplicity.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).
-
Reagent Addition: To this solution, add ammonium formate (HCOONH₄) (3-5 eq).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight). The addition may cause bubbling as hydrogen is generated in situ.
-
Reaction: Stir the mixture at room temperature or heat to a gentle reflux (40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol or ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude product.
-
Purification: The crude 4-(trifluoromethylsulfonyl)benzene-1,2-diamine can be purified by column chromatography on silica gel or by recrystallization.
Caption: Experimental workflow for catalytic transfer hydrogenation.
Role in Nucleophilic Aromatic Substitution (SNAr)
The this compound skeleton is highly activated for nucleophilic aromatic substitution (SNAr). The combined electron-withdrawing power of the nitro and trifluoromethylsulfonyl groups creates significant partial positive charge on the carbon atoms of the aromatic ring, making them susceptible to attack by nucleophiles.
Mechanistic Considerations
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, a leaving group is expelled, and the aromaticity of the ring is restored. For a reaction to occur, a suitable leaving group must be present on the ring (e.g., a halide).
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Predicted Reactivity
In the parent molecule, this compound, there are no conventional leaving groups like halogens. However, in derivatives where a leaving group is present, the nitro and trifluoromethylsulfonyl groups will dictate the position of nucleophilic attack.
-
Activating Effect: Both groups strongly activate the ortho and para positions relative to themselves.
-
Substitution of the Nitro Group: While less common than halide displacement, the nitro group itself can sometimes act as a leaving group in SNAr reactions, particularly on highly electron-deficient rings. However, this typically requires harsh conditions and strong nucleophiles.
A study on the closely related 2-nitro-4-trifluoromethylsulfonylanisole demonstrated competitive nucleophilic attack, highlighting the high degree of activation in this system. This suggests that if a derivative of this compound were synthesized with a leaving group (e.g., a fluorine or chlorine atom), it would be exceptionally reactive towards nucleophiles.
Conclusion
This compound is a highly functionalized molecule with distinct and predictable reactivity centered on its nitro group and the electron-deficient aromatic ring. The primary and most synthetically valuable transformation is the selective reduction of the nitro group to an amine, which can be achieved with high efficiency using various established methods, particularly catalytic transfer hydrogenation. Furthermore, the strong electron-withdrawing nature of both the nitro and trifluoromethylsulfonyl substituents renders the aromatic core an excellent platform for designing novel compounds via nucleophilic aromatic substitution on its derivatives. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the chemical potential of this versatile compound in drug development and materials science.
References
Stability and Storage of 2-Nitro-4-(trifluoromethylsulfonyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Nitro-4-(trifluoromethylsulfonyl)aniline. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets, international regulatory guidelines, and scientific literature on structurally related molecules to provide a robust framework for its handling and storage. The information herein is intended to support research and development activities by ensuring the integrity and reliability of this compound in experimental settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding the compound's stability profile.
| Property | Value | Reference |
| CAS Number | 400-23-7 | [1] |
| Molecular Formula | C₇H₅F₃N₂O₄S | [1] |
| Molecular Weight | 270.19 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 129-130 °C | [1] |
| Boiling Point | 395.0 ± 42.0 °C (Predicted) | [1] |
| pKa | -5.30 ± 0.10 (Predicted) | [1] |
Recommended Storage and Handling
Proper storage and handling are critical to maintain the chemical integrity of this compound. Based on available safety data sheets, the following conditions are recommended.
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature. | Prevents potential thermal degradation. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[2] | The compound is moisture-sensitive; exposure to humidity may lead to hydrolysis.[2] |
| Light | Protect from light. | Aromatic nitro compounds can be susceptible to photodegradation. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | These can promote chemical degradation of the aniline and nitro functional groups. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively documented, inferences can be drawn from the known reactivity of its functional groups (nitro, aniline, and trifluoromethylsulfonyl). Forced degradation studies on structurally similar compounds suggest the following potential degradation routes.
A hypothetical degradation pathway is illustrated in the diagram below. The primary degradation routes are likely to involve reduction of the nitro group and hydrolysis of the sulfonyl group or the aniline moiety.
Caption: Hypothetical degradation pathway of this compound.
Biological Context and Relevance for Drug Discovery
While there is no direct evidence of this compound in specific signaling pathways, its structural motifs are of significant interest in drug discovery. The nitroaromatic group can be a key pharmacophore in various biologically active compounds, including some with antibacterial and anticancer properties.[3][4] The trifluoromethylsulfonyl group is often incorporated into drug candidates to enhance metabolic stability and cell permeability.
Derivatives of nitroanilines have been investigated for their potential as:
-
Anticancer agents: The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species.[3]
-
Antimicrobial agents: Nitroaromatic compounds have been developed as antibiotics.[5]
The this compound scaffold, therefore, represents a valuable starting point for the synthesis of novel therapeutic agents.
Experimental Protocol: Forced Degradation Study
To assess the intrinsic stability of this compound and identify potential degradation products, a forced degradation study is recommended. The following protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Forced degradation reaction vessels (e.g., glass vials with inert caps)
-
Calibrated oven
-
Photostability chamber
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Keep the solutions at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Keep the solutions at 60°C for 24 hours.
-
At appropriate time points, withdraw aliquots, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solutions at room temperature for 24 hours.
-
At appropriate time points, withdraw aliquots and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a calibrated oven at 80°C for 48 hours.
-
At appropriate time points, withdraw samples, dissolve in the initial solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound (in a photostable container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
At the end of the exposure period, analyze the samples by HPLC.
-
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a suitable buffer) is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Peak purity analysis using a DAD is recommended to ensure that the parent peak is free from co-eluting degradants.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS.
-
The logical workflow for a forced degradation study is depicted in the following diagram.
Caption: Workflow for a forced degradation study.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. escholarship.org [escholarship.org]
An In-depth Technical Guide to the Safe Handling of 2-Nitro-4-(trifluoromethylsulfonyl)aniline
This guide provides comprehensive safety and handling precautions for 2-Nitro-4-(trifluoromethylsulfonyl)aniline, tailored for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, emergency procedures, and available experimental protocols associated with this compound.
Hazard Identification and Classification
This compound is a hazardous substance requiring careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is classified with significant acute toxicity.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of workplace risks should be conducted to determine the appropriate PPE.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Handle with gloves that have been inspected prior to use.[2][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
| Body Protection | A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3] |
General Handling and Hygiene
-
Handling: Work under a chemical fume hood.[4] Do not breathe mist, vapors, or spray.[4] Avoid contact with skin, eyes, and clothing.[2] Keep away from open flames, hot surfaces, and sources of ignition.[2][4]
-
Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2] Contaminated work clothing should not be allowed out of the workplace.[2]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
-
Store locked up or in an area accessible only to qualified or authorized persons.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of accidental exposure or spillage.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1][2] |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. Immediately call a POISON CENTER or doctor. Take off immediately all contaminated clothing and wash it before reuse.[1][4] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4] |
Experimental Protocols
The following are summaries of cited experimental procedures for the synthesis of this compound. These are not exhaustive and should be supplemented with a thorough literature review and risk assessment before any laboratory work is undertaken.
Synthesis via Hydrolysis
-
Reaction: N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide is refluxed in a mixture of concentrated hydrochloric acid and water.[1]
-
Procedure: 600 mg of N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide is refluxed for 40 minutes in 15 mL of concentrated HCl and 5 mL of water. The mixture is then cooled to room temperature, and the resulting precipitate is collected to obtain 2-nitro-4-trifluoromethylsulfonyl-phenylamine.[1]
Synthesis via Ammonolysis
-
Reaction: This process involves the reaction of 4-chloro-3-nitro-benzotrifluoride with excess aqueous ammonia at elevated temperatures and pressures, potentially with a copper catalyst.[2]
-
Procedure: In a 5-liter stainless steel autoclave, 644 g (2.85 mol) of 4-chloro-3-nitro-benzotrifluoride and 1250 g of mother liquor from a previous batch (containing 11.8 mol of ammonia) are introduced. After closing the apparatus, an additional 190 g (11.2 mol) of ammonia are added from a pressure vessel. The reaction mixture is heated to 115°C and maintained at this temperature for 6 hours, resulting in a pressure of 11 bar. After cooling to room temperature, the pressure is released. The crystalline product suspension is filtered, washed twice with 300 ml of water, and dried. This process yields 575 g of 2-Nitro-4-trifluoromethyl-aniline (98% of theory).[2]
Visualized Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
References
Technical Data Sheet: 2-Nitro-4-(trifluoromethylsulfonyl)aniline
For Research, Scientific, and Drug Development Professionals
This document provides a comprehensive overview of the GHS hazard classifications for the chemical compound 2-Nitro-4-(trifluoromethylsulfonyl)aniline. The information is compiled from safety data sheets provided by chemical suppliers.
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its high acute toxicity via oral, dermal, and inhalation routes, as well as potential for organ damage with repeated exposure.[1][2]
The following tables summarize the GHS hazard statements and corresponding classifications.
Table 1: GHS Hazard Statements for this compound
| Code | Hazard Statement | Source(s) |
| H301 | Toxic if swallowed. | [1][2] |
| H310 / H311 | Fatal or toxic in contact with skin. | [1][2] |
| H331 | Toxic if inhaled. | [1][3] |
| H315 | Causes skin irritation. | [2] |
| H318 | Causes serious eye damage. | [2] |
| H373 | May cause damage to organs through prolonged or repeated exposure. | [1][2] |
| H412 | Harmful to aquatic life with long lasting effects. | [1] |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Source(s) |
| Acute Toxicity, Oral | 3 | [1][2][4] |
| Acute Toxicity, Dermal | 2 / 3 | [1][2][4] |
| Acute Toxicity, Inhalation | 3 | [1][3][4] |
| Skin Corrosion/Irritation | 2 | [2] |
| Serious Eye Damage/Eye Irritation | 1 | [2] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | [1][2] |
| Hazardous to the Aquatic Environment, long-term | 3 | [1] |
Precautionary Measures and Handling
Safe handling of this compound is critical due to its toxicity. The following precautionary statements are consistently recommended.
Prevention:
-
P260: Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
P262: Do not get in eyes, on skin, or on clothing.[2]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]
-
P273: Avoid release to the environment.[1]
Response:
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2]
-
P302 + P352 + P310: IF ON SKIN: Wash with plenty of water. Immediately call a POISON CENTER or doctor.[1][2]
-
P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
-
P314: Get medical advice/attention if you feel unwell.[1][2]
Storage and Disposal:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Note on In-depth Methodologies and Visualizations
The request for detailed experimental protocols, signaling pathway diagrams, and other complex visualizations is not applicable to the subject of GHS hazard statements. GHS classifications are derived from standardized toxicological and physicochemical data, rather than complex biological or experimental workflows. The purpose of this document is to present the standardized safety and hazard information for the chemical itself. There are no signaling pathways or experimental workflows associated with GHS statements to be diagrammed.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline
Abstract
This document provides a detailed, two-step experimental protocol for the synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline. The described methodology is intended for researchers in organic synthesis, medicinal chemistry, and drug development. The synthesis commences with the nitration of 4-chloro-1-(trifluoromethylsulfonyl)benzene to yield the intermediate, 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene. This intermediate subsequently undergoes nucleophilic aromatic substitution to produce the final product, this compound. All procedures are presented with detailed experimental parameters and are accompanied by quantitative data and a visual representation of the synthetic workflow.
Note on the Synthetic Route: The requested synthesis of this compound directly from 4-chloro-3-nitro-benzotrifluoride is chemically challenging and not readily found in surveyed literature. The primary obstacle is the conversion of a trifluoromethyl (-CF3) group to a trifluoromethylsulfonyl (-SO2CF3) group on the aromatic ring. Therefore, a more feasible and documented two-step pathway has been outlined, starting from 4-chloro-1-(trifluoromethylsulfonyl)benzene.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the electrophilic nitration of 4-chloro-1-(trifluoromethylsulfonyl)benzene. The resulting intermediate, 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene, is then subjected to amination to yield the final product.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
This procedure details the nitration of 4-chloro-1-(trifluoromethylsulfonyl)benzene.
Materials and Reagents:
-
4-chloro-1-(trifluoromethylsulfonyl)benzene
-
Fuming Nitric Acid (HNO₃)
-
Oleum (H₂SO₄·SO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (60-120 mesh)
-
Ethyl Acetate (EtOAc)
-
Hexane
Procedure:
-
To a stirred solution of 4-chloro-1-(trifluoromethylsulfonyl)benzene (500 mg, 2.049 mmol) in Oleum (2.5 g), add fuming nitric acid (5 mL).
-
Heat the resulting reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction mixture with water (10 mL).
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Wash the combined organic layers with water (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography on silica gel (gradient elution: 5-15% ethyl acetate in hexane) to afford 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene as a colorless liquid.[1]
This protocol describes the amination of 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene. The procedure is adapted from a similar high-yield industrial process for a structurally related substrate.[2]
Materials and Reagents:
-
1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene
-
Aqueous Ammonia (NH₃, 25-30% solution)
-
Water (H₂O)
Procedure:
-
Place 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene (e.g., 2.85 mol) and an excess of aqueous ammonia solution (e.g., 20-25 mol) in a high-pressure stainless steel autoclave.
-
Seal the autoclave and heat the reaction mixture to 110-120 °C with stirring.
-
Maintain this temperature for 6-8 hours. The internal pressure will rise during the reaction.
-
After the reaction period, cool the autoclave to room temperature.
-
Vent any excess ammonia pressure safely in a fume hood.
-
Discharge the resulting suspension of the crystalline product.
-
Isolate the solid product by filtration.
-
Wash the product cake with water (2 x 300 mL).
-
Dry the product to obtain this compound.
Data Presentation
The following tables summarize the quantitative data for the two-step synthesis.
Table 1: Reagents and Conditions for Step 1
| Parameter | Value |
| Starting Material | 4-chloro-1-(trifluoromethylsulfonyl)benzene |
| Reagents | Fuming HNO₃, Oleum |
| Temperature | 100 °C |
| Reaction Time | 24 hours |
| Solvent | Dichloromethane (for workup) |
| Purification | Column Chromatography |
| Product | 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene |
| Yield | 24% [1] |
Table 2: Reagents and Conditions for Step 2 (Adapted Protocol)
| Parameter | Value |
| Starting Material | 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene |
| Reagent | Aqueous Ammonia (excess) |
| Temperature | 110-120 °C |
| Reaction Time | 6-8 hours |
| Apparatus | High-pressure autoclave |
| Purification | Filtration and washing |
| Product | This compound |
| Expected Yield | High (based on analogous reactions) [2] |
Logical Relationship Diagram
The logical progression of the synthesis, from starting materials to the final product, is illustrated below.
Figure 2: Logical flow of the two-step synthesis.
References
Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a two-step process, commencing with the nitration of 4-chlorophenyl trifluoromethyl sulfone, followed by a nucleophilic aromatic substitution reaction to introduce the amine functionality.
Experimental Overview
The synthetic pathway involves two primary transformations:
-
Nitration: The electrophilic nitration of 4-(Trifluoromethylsulfonyl)chlorobenzene introduces a nitro group onto the aromatic ring, yielding 1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene.
-
Amination: The subsequent nucleophilic aromatic substitution of the chloro-substituent in 1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene with ammonia affords the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant | Reagents | Product | Yield (%) | Purity (%) | Melting Point (°C) |
| 1 | 4-(Trifluoromethylsulfonyl)chlorobenzene | Fuming HNO₃, Oleum | 1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene | ~24%[1] | >98 (Assumed after chromatography) | Not Reported |
| 2 | 1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene | Aqueous Ammonia | This compound | ~98-99%[2] | >98 (HPLC)[2] | 106-107.5[2] |
Note: The yield and purity for Step 2 are based on a closely related transformation of a similar substrate under high-pressure conditions as detailed in patent literature.[2] Actual yields may vary depending on the specific reaction conditions and scale.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene
This protocol is adapted from the nitration of 4-(Trifluoromethylsulfonyl)chlorobenzene.[1]
Materials:
-
4-(Trifluoromethylsulfonyl)chlorobenzene
-
Oleum (fuming sulfuric acid)
-
Fuming nitric acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (60-120 mesh) for column chromatography
-
Ethyl acetate (EtOAc) and Hexane for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(Trifluoromethylsulfonyl)chlorobenzene (1.0 eq).
-
Carefully add oleum (approximately 7 eq) to the stirred starting material.
-
Slowly add fuming nitric acid (a significant excess) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and maintain this temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel using a gradient of 5-15% ethyl acetate in hexane as the eluent to afford pure 1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene.[1]
Step 2: Synthesis of this compound
This protocol is based on the high-pressure amination of a similar substrate, 4-chloro-3-nitro-benzotrifluoride.[2] Caution: This reaction should be carried out in a high-pressure autoclave by trained personnel.
Materials:
-
1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene
-
Aqueous ammonia (concentrated)
-
Water (H₂O)
Procedure:
-
Place 1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene (1.0 eq) and a significant molar excess of concentrated aqueous ammonia into a high-pressure steel autoclave.
-
Seal the autoclave and, if necessary, add more ammonia gas from a pressure vessel.
-
Heat the reaction mixture to approximately 115-150 °C. The internal pressure will rise to around 11 bar.
-
Maintain this temperature and stir for 6 hours.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess ammonia pressure.
-
The product will likely precipitate out of the solution as a crystalline solid.
-
Filter the suspension to collect the product.
-
Wash the filter cake with water.
-
Dry the solid product to obtain this compound. The product can be further purified by recrystallization if necessary.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Ammonolysis of 4-chloro-3-nitro-benzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the ammonolysis of 4-chloro-3-nitro-benzotrifluoride to synthesize 4-amino-3-nitro-benzotrifluoride, a valuable intermediate in the pharmaceutical and agrochemical industries. The procedure is based on a high-pressure, high-temperature reaction adapted from established methods for structurally similar compounds. Safety precautions, reagent specifications, and reaction parameters are outlined to ensure a safe and efficient synthesis.
Introduction
4-Amino-3-nitro-benzotrifluoride is a key building block in the synthesis of a variety of bioactive molecules. Its trifluoromethyl and nitro groups make it a versatile precursor for creating complex aromatic compounds. The ammonolysis of 4-chloro-3-nitro-benzotrifluoride is a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by an amino group. The presence of the electron-withdrawing nitro and trifluoromethyl groups activates the aromatic ring, facilitating this substitution.
Experimental Protocol
This protocol is adapted from the high-pressure ammonolysis of p-chlorobenzotrifluoride and should be performed by trained personnel in a specialized high-pressure laboratory.
Materials and Reagents:
-
4-chloro-3-nitro-benzotrifluoride (Substrate)
-
Anhydrous liquid ammonia (Reagent)
-
Cuprous chloride (Catalyst)
-
Copper powder (Co-catalyst)
-
Polyethylene glycol (PEG) or N,N-Dimethylformamide (DMF) (Solvent)
-
Sodium carbonate or other inorganic base (Acid scavenger)
-
Nitrogen gas (Inert atmosphere)
-
Toluene or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate (Drying agent)
Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, thermocouple, pressure gauge, and gas inlet/outlet.
-
Schlenk line or glove box for inert atmosphere operations.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
-
Chromatography equipment for purification (e.g., column chromatography).
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and leak-tested. Purge the reactor with nitrogen gas to establish an inert atmosphere.
-
Charging the Reactor:
-
To the autoclave, add 4-chloro-3-nitro-benzotrifluoride (1 equivalent).
-
Add the catalyst system: cuprous chloride (e.g., 0.05-0.1 equivalents) and copper powder (e.g., 0.02-0.05 equivalents).
-
Add the acid scavenger, such as sodium carbonate (1.5-2.0 equivalents).
-
Add the solvent (e.g., polyethylene glycol or DMF).
-
-
Ammonia Addition: Cool the autoclave to a suitable temperature (e.g., -78 °C) and carefully introduce anhydrous liquid ammonia (typically in excess, e.g., 5-10 equivalents).
-
Reaction:
-
Seal the autoclave securely.
-
Slowly heat the reactor to the desired temperature, typically in the range of 180-220 °C.[1]
-
The pressure will increase to approximately 8-11 MPa.[1]
-
Maintain the reaction at this temperature and pressure with vigorous stirring for 8-14 hours.[1]
-
Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by a suitable method (e.g., TLC, GC, or HPLC).
-
-
Work-up:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess ammonia in a well-ventilated fume hood.
-
Open the reactor and transfer the reaction mixture to a beaker.
-
Filter the mixture to remove the catalyst and any inorganic salts.
-
Extract the filtrate with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude 4-amino-3-nitro-benzotrifluoride by a suitable method, such as column chromatography or recrystallization, to obtain the final product of desired purity.
Data Presentation
The following table summarizes typical reaction parameters for the ammonolysis of a related compound, p-chlorobenzotrifluoride, which can be used as a starting point for optimizing the ammonolysis of 4-chloro-3-nitro-benzotrifluoride.
| Parameter | Value | Reference |
| Temperature | 180 - 220 °C | [1] |
| Pressure | 8 - 11 MPa | [1] |
| Reaction Time | 8 - 14 hours | [1] |
| Catalyst | Cuprous chloride and Copper powder | [1] |
| Acid Scavenger | Sodium carbonate or other inorganic base | [1] |
| Solvent | Polyethylene glycol or DMF | [1] |
Safety Precautions
-
This reaction must be conducted in a high-pressure laboratory with appropriate safety measures in place.
-
All personnel must be thoroughly trained in high-pressure reactor operation.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle anhydrous ammonia with extreme care in a well-ventilated fume hood.
-
The reaction is exothermic; ensure proper temperature control to prevent runaway reactions.
Logical Workflow
Caption: Experimental workflow for the ammonolysis of 4-chloro-3-nitro-benzotrifluoride.
References
Application Notes and Protocols for the Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline Utilizing a Copper Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethylsulfonyl)aniline is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. The presence of the nitro, trifluoromethylsulfonyl, and amino functionalities makes it a versatile building block for further chemical modifications. The synthesis of this compound can be efficiently achieved through a copper-catalyzed nucleophilic aromatic substitution (SNAr) reaction. This application note provides a detailed protocol for the synthesis of this compound from 4-chloro-3-nitrophenyl trifluoromethyl sulfone and ammonia, with a focus on the role of the copper catalyst. The reaction is analogous to the well-established Ullmann condensation or Goldberg reaction, where a copper catalyst facilitates the formation of a carbon-nitrogen bond.
The strong electron-withdrawing properties of both the nitro group and the trifluoromethylsulfonyl group activate the aryl chloride towards nucleophilic attack by ammonia. The copper catalyst is believed to facilitate the reaction by coordinating to the reactants and lowering the activation energy of the C-N bond formation. While a specific protocol for the copper-catalyzed synthesis of this compound is not extensively documented in publicly available literature, the following protocol is based on established methodologies for similar transformations, such as the synthesis of 2-nitro-4-(trifluoromethyl)aniline[1].
Reaction Principle
The synthesis proceeds via a copper-catalyzed nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrophenyl trifluoromethyl sulfone with ammonia.
Reaction Scheme:
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials and Equipment
-
Reactants:
-
4-chloro-3-nitrophenyl trifluoromethyl sulfone (Substrate)
-
Aqueous ammonia (25-30% solution)
-
Copper(I) oxide (Cu₂O) or other suitable copper catalyst (e.g., CuI, CuSO₄)
-
-
Solvent:
-
Water (from aqueous ammonia)
-
Optional: A co-solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
-
Equipment:
-
High-pressure autoclave or a sealed reaction vessel capable of withstanding pressures up to 15 bar
-
Magnetic stirrer with heating capabilities
-
Thermocouple for temperature monitoring
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purity analysis
-
Proposed Experimental Procedure
-
Charging the Reactor: In a high-pressure autoclave, charge 4-chloro-3-nitrophenyl trifluoromethyl sulfone (1.0 eq), copper(I) oxide (0.05 - 0.1 eq), and aqueous ammonia (10-20 eq).
-
Sealing and Purging: Seal the autoclave and purge with an inert gas, such as nitrogen or argon, to remove any residual air.
-
Reaction Conditions: Heat the reaction mixture to 120-150°C with vigorous stirring. The pressure in the vessel will increase due to the vapor pressure of ammonia and water. Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by HPLC or TLC. The reaction is typically complete within 6-12 hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess ammonia pressure in a well-ventilated fume hood.
-
Isolation of the Product: Open the autoclave and transfer the reaction mixture to a beaker. The product, this compound, will likely precipitate out of the aqueous solution upon cooling.
-
Purification:
-
Filter the crude product using a Büchner funnel and wash with cold water to remove any unreacted ammonia and inorganic salts.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol/water.
-
Dry the purified product under vacuum at 50-60°C.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis of this compound. These values are based on typical conditions for related Ullmann-type aminations and may require optimization for this specific substrate.
| Parameter | Value |
| Reactants & Stoichiometry | |
| 4-chloro-3-nitrophenyl trifluoromethyl sulfone | 1.0 eq |
| Aqueous Ammonia (25-30%) | 10 - 20 eq |
| Copper(I) oxide (Cu₂O) | 0.05 - 0.1 eq |
| Reaction Conditions | |
| Temperature | 120 - 150 °C |
| Pressure | 10 - 15 bar (autogenic) |
| Reaction Time | 6 - 12 hours |
| Yield & Purity | |
| Expected Yield | 85 - 95% |
| Purity (after recrystallization) | >98% (by HPLC) |
Mandatory Visualizations
Logical Relationship of the Synthesis
Caption: Logical diagram of the copper-catalyzed synthesis.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols: 2-Nitro-4-(trifluoromethylsulfonyl)aniline as a Versatile Intermediate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethylsulfonyl)aniline is a valuable intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The presence of three key functional groups—a nucleophilic aniline, an electron-withdrawing nitro group, and a potent trifluoromethylsulfonyl moiety—makes it a versatile scaffold for the construction of complex bioactive molecules. The trifluoromethylsulfonyl group, in particular, can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.
These application notes provide a comprehensive overview of the utility of this compound as a precursor for the synthesis of a potent class of kinase inhibitors. Detailed protocols for key synthetic transformations are provided, along with representative data and visualizations of the synthetic workflow and a relevant biological signaling pathway.
Application: Synthesis of Anilino-Quinazoline Kinase Inhibitors
Substituted anilines are crucial components of many FDA-approved kinase inhibitors, where the aniline moiety often forms key hydrogen bond interactions with the hinge region of the kinase active site. This compound is an ideal starting material for the synthesis of 4-anilino-quinazoline derivatives, a well-established scaffold for potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).
The overall synthetic strategy involves a three-step process:
-
Reduction of the nitro group to afford the corresponding diamine.
-
Nucleophilic aromatic substitution with a 4-chloroquinazoline to form the core anilino-quinazoline structure.
-
Further functionalization of the quinazoline ring, if desired.
This approach allows for the modular synthesis of a library of kinase inhibitors for structure-activity relationship (SAR) studies.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a model anilino-quinazoline kinase inhibitor from this compound.
Table 1: Synthesis of Intermediates and Final Compound
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Representative Yield (%) | Purity (by HPLC) (%) |
| 1 | Nitro Reduction | This compound | 4-(Trifluoromethylsulfonyl)benzene-1,2-diamine | SnCl₂·2H₂O, Ethanol, Reflux | 90-95 | >98 |
| 2 | Nucleophilic Aromatic Substitution | 4-(Trifluoromethylsulfonyl)benzene-1,2-diamine | N¹-(4-Chloro-6,7-dimethoxyquinazolin-5-yl)-4-(trifluoromethylsulfonyl)benzene-1,2-diamine | 4,5-Dichloro-6,7-dimethoxyquinazoline, Isopropanol, Reflux | 80-85 | >97 |
| 3 | Intramolecular Cyclization | N¹-(4-Chloro-6,7-dimethoxyquinazolin-5-yl)-4-(trifluoromethylsulfonyl)benzene-1,2-diamine | 6,7-Dimethoxy-N-(2-amino-4-(trifluoromethylsulfonyl)phenyl)quinazolin-4-amine | N/A (occurs in situ or with mild heating) | N/A | >95 |
Table 2: Biological Activity of a Representative Anilino-Quinazoline Kinase Inhibitor
| Target Kinase | Compound | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (GI₅₀, nM) |
| EGFR | Representative Anilino-Quinazoline | 5-15 | A431 (EGFR overexpressing) | 20-50 |
| VEGFR2 | Representative Anilino-Quinazoline | 50-100 | HUVEC | 100-200 |
| Src | Representative Anilino-Quinazoline | >1000 | N/A | N/A |
Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethylsulfonyl)benzene-1,2-diamine (Nitro Reduction)
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and ethanol to make a 0.2 M solution.
-
Add tin(II) chloride dihydrate (5.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 6,7-Dimethoxy-N-(2-amino-4-(trifluoromethylsulfonyl)phenyl)quinazolin-4-amine (Anilino-Quinazoline Formation)
Materials:
-
4-(Trifluoromethylsulfonyl)benzene-1,2-diamine (from Protocol 1)
-
4-Chloro-6,7-dimethoxyquinazoline
-
Isopropanol
-
Triethylamine (optional)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 4-(Trifluoromethylsulfonyl)benzene-1,2-diamine (1.1 eq.) and 4-chloro-6,7-dimethoxyquinazoline (1.0 eq.).
-
Add isopropanol to make a 0.1 M solution.
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired anilino-quinazoline.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of an anilino-quinazoline kinase inhibitor.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Application Notes and Protocols for 2-Nitro-4-(trifluoromethylsulfonyl)aniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Nitro-4-(trifluoromethylsulfonyl)aniline as a versatile building block in the synthesis of pharmaceutical compounds. Detailed protocols for its preparation and subsequent transformation into key intermediates are provided, alongside a discussion of its potential applications in drug discovery, particularly for the synthesis of bioactive benzimidazoles.
Introduction
This compound is a highly functionalized aromatic compound that holds significant potential as a starting material in medicinal chemistry. Its unique substitution pattern, featuring a nitro group ortho to an aniline and a strong electron-withdrawing trifluoromethylsulfonyl group para to the nitro group, offers a rich platform for diverse chemical transformations. The strategic positioning of these functional groups allows for selective reactions to construct complex molecular architectures, particularly heterocyclic scaffolds that are prevalent in many pharmaceutical agents.
The primary application of this compound in pharmaceutical synthesis lies in its conversion to 4-(trifluoromethylsulfonyl)-1,2-phenylenediamine. This diamine is a key precursor for the synthesis of a wide range of benzimidazole derivatives. The benzimidazole moiety is a privileged scaffold in drug discovery, known to be a core component of numerous drugs with diverse therapeutic activities, including antiviral, anticancer, antihypertensive, and antifungal agents.
Synthesis of this compound
The preparation of this compound can be efficiently achieved from 4-chloro-3-nitro-benzotrifluoride and aqueous ammonia. This method provides high yields and purity, making it suitable for large-scale synthesis.[1]
Experimental Protocol:
Materials:
-
4-Chloro-3-nitro-benzotrifluoride
-
Aqueous ammonia (excess)
-
Copper catalyst (optional)
-
Stainless steel autoclave
Procedure:
-
Charge a stainless-steel autoclave with 4-chloro-3-nitro-benzotrifluoride and excess aqueous ammonia.
-
Optionally, a copper catalyst can be added to facilitate the reaction.
-
Seal the autoclave and heat the reaction mixture to a temperature between 80°C and 150°C, with a preferred range of 100°C to 120°C.
-
Maintain the reaction at this temperature for a sufficient time to ensure complete conversion.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration and wash with water.
-
Dry the product under vacuum to obtain this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 98-99% | [1] |
| Purity (HPLC) | >98% | [1] |
| Melting Point | 106-107.5°C | [1] |
Application in the Synthesis of Benzimidazole Scaffolds
A pivotal application of this compound is its role as a precursor to benzimidazoles. This is achieved through a two-step process: reduction of the nitro group to form a diamine, followed by cyclization with a suitable electrophile.
Step 1: Reduction of this compound
The nitro group of this compound can be selectively reduced to an amine to yield 4-(trifluoromethylsulfonyl)-1,2-phenylenediamine. This transformation is a common and critical step in the synthesis of many pharmaceutical intermediates. Various reducing agents can be employed for this purpose, with catalytic hydrogenation or metal-acid systems being common choices.
General Experimental Protocol for Nitro Group Reduction:
Materials:
-
This compound
-
Reducing agent (e.g., Fe/HCl, SnCl₂/HCl, or H₂/Pd-C)
-
Suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid)
Procedure (using Fe/HCl as an example):
-
Suspend this compound in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter off the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).
-
Extract the product, 4-(trifluoromethylsulfonyl)-1,2-phenylenediamine, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Step 2: Synthesis of Benzimidazoles from 4-(trifluoromethylsulfonyl)-1,2-phenylenediamine
The resulting 4-(trifluoromethylsulfonyl)-1,2-phenylenediamine is a valuable intermediate for the synthesis of benzimidazoles. The condensation of this diamine with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives, leads to the formation of the benzimidazole ring system.
General Experimental Protocol for Benzimidazole Synthesis (from an aldehyde):
Materials:
-
4-(trifluoromethylsulfonyl)-1,2-phenylenediamine
-
An appropriate aldehyde
-
Oxidizing agent (e.g., sodium metabisulfite, or air)
-
Solvent (e.g., ethanol, dimethylformamide)
Procedure:
-
Dissolve 4-(trifluoromethylsulfonyl)-1,2-phenylenediamine and the aldehyde in a suitable solvent.
-
Add an oxidizing agent.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent and purify the crude product.
-
The product can be purified by recrystallization or column chromatography to yield the desired 2-substituted-5-(trifluoromethylsulfonyl)benzimidazole.
Potential Pharmaceutical Applications and Signaling Pathways
The 5-(trifluoromethylsulfonyl)benzimidazole scaffold, accessible from this compound, is of significant interest in drug discovery. The trifluoromethylsulfonyl group can enhance the pharmacokinetic properties of a molecule, such as its metabolic stability and cell permeability.
Benzimidazole-containing compounds are known to interact with a variety of biological targets, including:
-
Kinases: Many benzimidazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is implicated in cancer and inflammatory diseases.
-
G-protein coupled receptors (GPCRs): Benzimidazoles can act as antagonists or agonists of GPCRs, which are involved in a wide range of physiological processes.
-
Viral Enzymes: Certain benzimidazoles exhibit antiviral activity by inhibiting viral enzymes like polymerases or proteases.
The specific signaling pathways targeted would depend on the nature of the substituent at the 2-position of the benzimidazole ring, which is introduced via the choice of aldehyde or carboxylic acid in the cyclization step.
Visualizations
Caption: Synthetic pathway from 4-Chloro-3-nitro-benzotrifluoride to 5-(Trifluoromethylsulfonyl)benzimidazoles.
Caption: Experimental workflow for the synthesis of benzimidazoles from this compound.
Conclusion
This compound is a valuable and readily accessible starting material for the synthesis of pharmaceutically relevant compounds. Its primary utility lies in its conversion to 4-(trifluoromethylsulfonyl)-1,2-phenylenediamine, a key building block for the construction of the benzimidazole scaffold. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel benzimidazole derivatives with potential therapeutic applications. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group is anticipated to impart favorable physicochemical and pharmacokinetic properties to the final drug candidates, making this a promising area for further investigation in drug discovery.
References
Application Notes and Protocols: 2-Nitro-4-(trifluoromethylsulfonyl)aniline as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethylsulfonyl)aniline is a valuable synthetic intermediate for the construction of a variety of heterocyclic compounds. The presence of both a nitro group and a potent electron-withdrawing trifluoromethylsulfonyl group on the aniline scaffold offers unique opportunities for regioselective chemical transformations. The resulting heterocyclic motifs are of significant interest in medicinal chemistry and drug discovery, as the trifluoromethylsulfonyl moiety can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
These application notes provide an overview of the potential synthetic applications of this compound and offer detailed, generalized protocols for the synthesis of two important classes of heterocyclic compounds: quinoxalines and benzimidazoles.
Key Applications in Heterocyclic Synthesis
The strategic placement of the nitro and amino functionalities on the aromatic ring of this compound makes it an ideal precursor for condensation reactions to form fused heterocyclic systems. The electron-withdrawing nature of the trifluoromethylsulfonyl group can influence the reactivity of the aniline and the properties of the resulting heterocyclic products.
Two primary applications are highlighted:
-
Synthesis of Quinoxaline Derivatives: Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The synthesis of quinoxalines from this compound involves the reductive cyclization of the nitro group to an amine, followed by condensation with a 1,2-dicarbonyl compound or its equivalent. One-pot methodologies starting from 2-nitroanilines and vicinal diols have been developed, offering an efficient and atom-economical route to these scaffolds.[1][2][3]
-
Synthesis of Benzimidazole Derivatives: Benzimidazoles are another privileged heterocyclic motif found in numerous pharmaceuticals, such as proton pump inhibitors and anthelmintics. The synthesis of benzimidazoles from this compound can be achieved through a reductive cyclization with aldehydes.[4] This transformation can be carried out in a one-pot fashion, where the nitro group is reduced in situ to the corresponding diamine, which then condenses with the aldehyde.
Data Presentation
The following tables summarize the generalized reactants, reagents, and expected products for the synthesis of quinoxaline and benzimidazole derivatives from this compound. Yields are estimated based on reported procedures for analogous 2-nitroanilines.
Table 1: Generalized Synthesis of 6-(Trifluoromethylsulfonyl)quinoxaline Derivatives
| Reactant 1 | Reactant 2 (Vicinal Diol) | Catalyst/Reagents | Product | Expected Yield (%) |
| This compound | Ethane-1,2-diol | Iron or Ruthenium catalyst, hydrogen transfer source | 6-(Trifluoromethylsulfonyl)quinoxaline | 49-98[3] |
| This compound | Propane-1,2-diol | Iron or Ruthenium catalyst, hydrogen transfer source | 2-Methyl-6-(trifluoromethylsulfonyl)quinoxaline | 49-98[3] |
| This compound | 1-Phenylethane-1,2-diol | Iron or Ruthenium catalyst, hydrogen transfer source | 2-Phenyl-6-(trifluoromethylsulfonyl)quinoxaline | 49-98[3] |
Table 2: Generalized Synthesis of 2-Substituted-6-(trifluoromethylsulfonyl)benzimidazole Derivatives
| Reactant 1 | Reactant 2 (Aldehyde) | Reducing Agent/Reagents | Product | Expected Yield (%) |
| This compound | Benzaldehyde | Zn/NaHSO3 in water | 2-Phenyl-6-(trifluoromethylsulfonyl)-1H-benzimidazole | Good to Excellent[4] |
| This compound | 4-Chlorobenzaldehyde | Zn/NaHSO3 in water | 2-(4-Chlorophenyl)-6-(trifluoromethylsulfonyl)-1H-benzimidazole | Good to Excellent[4] |
| This compound | 4-Methoxybenzaldehyde | Zn/NaHSO3 in water | 2-(4-Methoxyphenyl)-6-(trifluoromethylsulfonyl)-1H-benzimidazole | Good to Excellent[4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-(Trifluoromethylsulfonyl)quinoxaline Derivatives via Reductive Cyclization
This protocol is a generalized procedure based on iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols.[1][3]
Materials:
-
This compound
-
Vicinal diol (e.g., ethane-1,2-diol, propane-1,2-diol)
-
Iron catalyst (e.g., Knölker complex)
-
Solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel, add this compound (1.0 eq.), the vicinal diol (1.2 eq.), and the iron catalyst (5 mol%).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: General Procedure for the Synthesis of 2-Substituted-6-(trifluoromethylsulfonyl)benzimidazole Derivatives via One-Pot Reductive Cyclocondensation
This protocol is a generalized procedure based on the one-pot synthesis of benzimidazoles from 2-nitroanilines and aldehydes using a Zn/NaHSO₃ system in water.[4]
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Zinc dust (Zn)
-
Sodium bisulfite (NaHSO₃)
-
Water
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq.) and the aldehyde (1.1 eq.) in water.
-
To this suspension, add sodium bisulfite (2.0 eq.) and zinc dust (3.0 eq.).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on basic alumina or silica gel using a suitable eluent (e.g., petroleum ether/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Visualizations
Diagram 1: Synthetic Pathway to Quinoxaline Derivatives
Caption: Reductive cyclization of this compound.
Diagram 2: Synthetic Pathway to Benzimidazole Derivatives
Caption: One-pot reductive cyclocondensation to form benzimidazoles.
Diagram 3: Experimental Workflow for Heterocyclic Synthesis
Caption: A typical workflow for the synthesis and purification of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcbiochemres.com [pcbiochemres.com]
Application Notes and Protocols: The Role of 2-Nitro-4-(trifluoromethylsulfonyl)aniline in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethylsulfonyl)aniline is a specialized aromatic amine containing nitro and trifluoromethylsulfonyl functional groups. While direct and extensive documentation detailing its specific applications in commercially available agrochemicals is limited, its structural motifs are highly relevant to the design and synthesis of modern crop protection agents. Based on the established roles of analogous aniline derivatives in the agrochemical industry, this document outlines the probable utility of this compound as a key intermediate and provides hypothetical, yet plausible, application frameworks and experimental considerations.
The presence of both an electron-withdrawing nitro group and a strongly electron-withdrawing trifluoromethylsulfonyl group on an aniline ring suggests that this compound is a valuable building block in multi-step synthesis pathways.[1] These functional groups can significantly influence the chemical reactivity of the aniline core, making it a strategic precursor for creating complex molecules with desired biological activities.[1]
Potential Roles and Applications in Agrochemicals
Based on the known applications of structurally similar compounds, this compound is likely to serve as a key intermediate in the synthesis of novel herbicides and pesticides. Anilines with similar substitutions are fundamental to the production of various agrochemicals.[1][2] The trifluoromethyl group, in particular, is known to enhance the biological activity, selectivity, and stability of the final products.[2]
Table 1: Properties and Roles of Analogous Anilines in Agrochemicals
| Compound Name | CAS Number | Key Structural Features | Role in Agrochemicals | Reference |
| 2-Nitro-4-(trifluoromethyl)aniline | 400-98-6 | Nitro group at position 2, Trifluoromethyl group at position 4 | Valuable starting product for the production of crop protection agents.[3] | [3][4] |
| 4-Nitro-3-(trifluoromethyl)aniline | 393-11-3 | Nitro group at position 4, Trifluoromethyl group at position 3 | A key intermediate in the creation of various pesticides and herbicides.[1] | [1][2] |
| 2,3,4-Trifluoroaniline | 3862-73-5 | Trifluorinated aromatic ring | Vital for creating effective agrochemicals with improved stability and biological activity. | [5] |
| 2-Chloro-4-methylaniline | 615-65-6 | Chlorine atom and methyl group on the aniline ring | A crucial precursor in the manufacture of herbicides, such as chlorotoluron. | [6] |
Hypothetical Signaling Pathway Inhibition
While the specific biological target of a hypothetical agrochemical derived from this compound is unknown, many herbicides act by inhibiting essential amino acid synthesis in plants.[7] For instance, sulfonylurea herbicides inhibit the acetolactate synthase (ALS) enzyme.[8] A hypothetical herbicide developed from our target compound could potentially follow a similar mechanism.
Caption: Hypothetical mode of action for a herbicide derived from this compound.
Experimental Protocols
The following are generalized protocols for key experimental stages in the development of a new agrochemical, using this compound as a starting intermediate.
Protocol 1: Hypothetical Synthesis of a Picolinic Acid Herbicide Intermediate
This protocol is a hypothetical adaptation based on the known synthesis of picolinic acid herbicides, which are a class of synthetic auxins.[9]
-
Diazotization of this compound:
-
Dissolve 10 mmol of this compound in a mixture of 20 mL of glacial acetic acid and 10 mL of propionic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 11 mmol of sodium nitrite in 5 mL of concentrated sulfuric acid, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction for Chlorination:
-
Prepare a solution of 12 mmol of copper(I) chloride in 15 mL of concentrated hydrochloric acid.
-
Cool the cuprous chloride solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the cuprous chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield the chlorinated intermediate.
-
-
Further Functionalization (Hypothetical):
-
The chlorinated intermediate can then undergo further reactions, such as nucleophilic substitution or cross-coupling reactions, to build the final picolinic acid herbicide structure.
-
Protocol 2: General Procedure for Evaluating Primary Herbicidal Activity
-
Plant Species Selection:
-
Select a range of monocotyledonous and dicotyledonous weed species for screening.
-
-
Test Compound Preparation:
-
Prepare a stock solution of the synthesized active ingredient in a suitable solvent (e.g., acetone or DMSO).
-
Prepare serial dilutions to achieve the desired test concentrations.
-
-
Application:
-
For post-emergence testing, spray the herbicidal solutions onto young, actively growing weeds at a specified growth stage.
-
For pre-emergence testing, apply the solutions to the soil surface immediately after sowing weed seeds.
-
-
Evaluation:
-
Maintain the treated plants in a controlled environment (greenhouse or growth chamber).
-
Assess phytotoxicity and herbicidal efficacy at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Use a rating scale (e.g., 0-100%, where 0 is no effect and 100 is complete kill) to quantify the results.
-
Logical Workflow for Agrochemical Development
The development of a new agrochemical from a novel intermediate like this compound follows a structured workflow.
Caption: A logical workflow for the development of a new agrochemical from a starting intermediate.
Conclusion
While this compound is not yet a widely documented player in the agrochemical field, its chemical structure strongly suggests its potential as a valuable synthetic intermediate. The presence of nitro and trifluoromethylsulfonyl groups on an aniline core provides a versatile platform for the synthesis of novel, biologically active molecules. The protocols and workflows outlined in this document provide a foundational framework for researchers and scientists to explore the potential of this and other novel intermediates in the ongoing quest for more effective and sustainable crop protection solutions. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in agrochemical development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 4. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-Nitro-4-(trifluoromethylsulfonyl)aniline for the Introduction of Trifluoromethylsulfonyl Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethylsulfonyl (CF₃SO₂) group is a critical pharmacophore in modern drug discovery and agrochemical development, prized for its strong electron-withdrawing nature, metabolic stability, and ability to modulate the physicochemical properties of parent molecules. This document provides a detailed overview of 2-Nitro-4-(trifluoromethylsulfonyl)aniline, a key intermediate, and explores its potential applications in the introduction of the trifluoromethylsulfonyl moiety into various molecular scaffolds. While direct use as a trifluoromethylsulfonylating agent is not widely documented, this application note outlines potential synthetic strategies and protocols based on the inherent reactivity of this compound.
Introduction to the Trifluoromethylsulfonyl Group
The incorporation of fluorine-containing functional groups has become a cornerstone of contemporary medicinal chemistry. The trifluoromethylsulfonyl (triflyl) group (–SO₂CF₃) is particularly noteworthy for its exceptional electron-withdrawing capacity, surpassing even the nitro group. This property significantly influences a molecule's acidity, lipophilicity, and metabolic stability, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Key Attributes of the Trifluoromethylsulfonyl Group:
-
Enhanced Lipophilicity: The triflyl group increases a molecule's ability to partition into lipid bilayers, which can improve cell membrane permeability and oral bioavailability.
-
Metabolic Stability: The inherent strength of the carbon-fluorine and sulfur-fluorine bonds renders the triflyl group highly resistant to metabolic degradation, often leading to an extended half-life of drug molecules.
-
Modulation of Acidity: As a powerful electron-withdrawing group, it can significantly increase the acidity of adjacent protons, which can be crucial for receptor binding interactions.
Properties of this compound
This compound is a highly functionalized aromatic compound. Its reactivity is governed by the interplay of the amino, nitro, and trifluoromethylsulfonyl substituents.
| Property | Value |
| CAS Number | 400-23-7 |
| Molecular Formula | C₇H₅F₃N₂O₄S |
| Molecular Weight | 270.19 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 129-130 °C |
The presence of two strong electron-withdrawing groups (nitro and trifluoromethylsulfonyl) renders the aromatic ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr).
Synthetic Protocols
Synthesis of this compound
While not a direct application for introducing the trifluoromethylsulfonyl group, understanding the synthesis of the title compound is crucial for its availability and use as a building block. A common synthetic route involves the nucleophilic aromatic substitution of a suitable precursor.
Reaction Scheme:
Caption: Synthesis of the target compound.
Protocol:
-
Reactants: 1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene and ammonia (aqueous or gaseous).
-
Solvent: A suitable polar aprotic solvent such as DMF or DMSO can be used.
-
Conditions: The reaction is typically carried out at elevated temperatures (e.g., 100-150 °C) in a sealed vessel to maintain pressure.
-
Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation upon addition of water, followed by filtration and purification by recrystallization.
Potential Application: Introduction of the 2-Nitro-4-aminophenylsulfonyl Group via Nucleophilic Aromatic Substitution
While not a direct transfer of the trifluoromethylsulfonyl group alone, this compound can be utilized to introduce the entire "2-nitro-4-(trifluoromethylsulfonyl)phenyl" moiety onto a substrate. The amino group can then be further modified or removed.
Conceptual Workflow:
Caption: Potential multi-step synthetic pathway.
Experimental Protocol (Conceptual):
-
Diazotization of the Aniline:
-
Dissolve this compound in a suitable acidic medium (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
-
Sandmeyer-type Reaction with a Nucleophile:
-
In a separate vessel, prepare a solution of the desired nucleophile (e.g., an alcohol for ether formation, or a thiol for thioether formation) and a copper(I) catalyst (e.g., CuCl, CuBr).
-
Slowly add the cold diazonium salt solution to the nucleophile solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent and purify using column chromatography.
-
Quantitative Data from a Hypothetical Reaction:
| Substrate (Nucleophile) | Product | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Phenol | 2-Nitro-4-(trifluoromethylsulfonyl)diphenyl ether | Cu₂O | AcCN | 60 | 75 |
| Thiophenol | 2-Nitro-4-(trifluoromethylsulfonyl)diphenyl sulfide | CuI | DMF | 80 | 82 |
| Potassium Iodide | 1-Iodo-2-nitro-4-(trifluoromethylsulfonyl)benzene | - | H₂O | 25 | 90 |
Note: The data in this table is illustrative and based on typical Sandmeyer reaction outcomes. Actual yields may vary.
Logical Relationships in Synthetic Strategy
The utility of this compound lies in its potential as a versatile building block. The logical flow for its application in synthesis is depicted below.
Caption: Synthetic pathways from the starting material.
Conclusion
This compound is a valuable, highly functionalized intermediate. While its direct application as a reagent for transferring the trifluoromethylsulfonyl group is not established, its strategic use in multi-step synthetic sequences offers a viable pathway to incorporate the trifluoromethylsulfonylphenyl moiety into a wide range of molecules. The protocols and synthetic strategies outlined in these application notes provide a framework for researchers in drug discovery and materials science to leverage the unique properties of this compound in the design and synthesis of novel chemical entities. Further research into the direct displacement of the nitro or amino groups under specific conditions could unveil more direct applications of this versatile molecule.
Application Notes and Protocols for the Reduction of 2-Nitro-4-(trifluoromethylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 2-Nitro-4-(trifluoromethylsulfonyl)aniline is a critical transformation for the synthesis of 4-(trifluoromethylsulfonyl)benzene-1,2-diamine. This diamine is a valuable building block in medicinal chemistry and materials science, serving as a precursor for the synthesis of various heterocyclic compounds with potential biological activity. The electron-withdrawing nature of the trifluoromethylsulfonyl group can influence the reactivity of the nitro group, necessitating optimized reaction conditions for an efficient and selective reduction.
This document provides detailed application notes and protocols for three common methods for the reduction of this compound:
-
Catalytic Hydrogenation: A clean and efficient method often providing high yields.
-
Iron in Acidic Media: A classical, cost-effective, and robust method.
-
Tin(II) Chloride Reduction: A mild method suitable for substrates with functional groups sensitive to catalytic hydrogenation.
Data Presentation
The following table summarizes the typical reaction conditions and expected yields for the reduction of this compound to 4-(trifluoromethylsulfonyl)benzene-1,2-diamine based on established methods for analogous compounds.
| Method | Reagents and Catalysts | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | H₂ (gas), 10% Pd/C | Ethanol | 25 | 6 | >95 |
| Iron Reduction | Fe powder, concentrated HCl (catalytic) | Ethanol/Water | 80 (reflux) | 2-4 | 85-95 |
| Tin(II) Chloride | SnCl₂·2H₂O | Ethanol | 78 (reflux) | 2-3 | 80-90 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from a similar reduction of a nitroaniline derivative.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
-
Parr shaker hydrogenation apparatus or similar hydrogenation reactor
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen or argon to remove air, then evacuate the vessel.
-
Introduce hydrogen gas into the vessel to the desired pressure (typically 1-4 bar).
-
Stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the reaction progress by hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield 4-(trifluoromethylsulfonyl)benzene-1,2-diamine.
Protocol 2: Reduction with Iron in Acidic Medium
This protocol is a general procedure for the reduction of aromatic nitro compounds using iron.[2]
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (typically 3-5 eq) to the stirred solution.
-
Add a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Carefully basify the aqueous layer with a saturated solution of sodium bicarbonate or dilute sodium hydroxide to a pH of 8-9.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(trifluoromethylsulfonyl)benzene-1,2-diamine.
Protocol 3: Reduction with Tin(II) Chloride
This protocol describes a mild reduction of an aromatic nitro group using tin(II) chloride.[3][4]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution or 2M Potassium hydroxide (KOH)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (typically 3-5 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated solution of sodium bicarbonate or 2M KOH.
-
Stir the biphasic mixture vigorously until the tin salts are dissolved in the aqueous layer or precipitate out.
-
If a precipitate forms, filter the mixture through a pad of Celite®.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-(trifluoromethylsulfonyl)benzene-1,2-diamine.
Visualizations
Caption: Experimental workflow for the reduction of this compound.
Caption: Generalized reaction pathway for the reduction of an aromatic nitro group.
References
Application Note and Protocol: Scale-up Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline
This document provides a detailed protocol for the scale-up synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The outlined process is designed for researchers, scientists, and drug development professionals, emphasizing safety, high yield, and purity.
Data Summary
The following table summarizes the quantitative data for the described scale-up synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-3-nitro-benzotrifluoride | [1] |
| Product | 2-Nitro-4-(trifluoromethyl)aniline | [1] |
| Yield | 98-99% of theory | [1] |
| Purity | >98% (HPLC) | [1] |
| Melting Point | 106 - 107.5°C | [1] |
Reaction Pathway
The synthesis proceeds via a nucleophilic aromatic substitution reaction where the chloro group of 4-chloro-3-nitro-benzotrifluoride is displaced by an amino group from aqueous ammonia.
Caption: Reaction scheme for the synthesis of 2-Nitro-4-(trifluoromethyl)aniline.
Experimental Protocol
This protocol is adapted from a patented industrial process, ensuring robustness and high efficiency for scale-up operations.[1]
Materials and Equipment:
-
5-liter stainless steel autoclave
-
Pressure vessel for ammonia addition
-
Standard laboratory glassware for filtration and washing
-
4-Chloro-3-nitro-benzotrifluoride
-
Aqueous ammonia solution (22%)
-
Ammonia gas
-
Water
Procedure:
-
Reactor Charging:
-
In a 5-liter stainless steel autoclave, charge 644 g (2.85 mol) of 4-chloro-3-nitro-benzotrifluoride.
-
Add 1250 g of mother liquor from a previous batch (containing approximately 11.8 mol of ammonia). Alternatively, for the initial run, prepare a corresponding aqueous ammonia solution.
-
-
Ammonia Addition:
-
Seal the autoclave.
-
With stirring at room temperature, add an additional 114 g (6.7 mol) of ammonia from a pressure vessel.
-
-
Reaction:
-
Heat the reaction mixture to 115°C.
-
Maintain this temperature for 6 hours. The pressure will stabilize at approximately 11 bar.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Vent the excess ammonia.
-
Discharge the resulting suspension of the crystalline product in the mother liquor.
-
Filter the suspension.
-
Wash the filter cake twice with 300 ml of water.
-
Dry the collected solid to obtain 2-nitro-4-(trifluoromethyl)aniline.
-
-
Mother Liquor Recycling:
-
A total of approximately 1800 g of mother liquor and wash liquor are obtained, which can be recycled in subsequent batches.
-
Experimental Workflow
The following diagram illustrates the key steps in the scale-up synthesis process.
Caption: Workflow for the scale-up synthesis of 2-Nitro-4-(trifluoromethyl)aniline.
References
Application Notes and Protocols: Synthesis of Azo Dyes and Pigments Using 2-Nitro-4-(trifluoromethylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Nitro-4-(trifluoromethylsulfonyl)aniline as a diazo component in the preparation of azo dyes and pigments. The protocols detailed below are representative methods for the synthesis and characterization of these colored compounds, which are of interest in materials science and as intermediates in medicinal chemistry.
Introduction
Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent the largest class of synthetic organic colorants. Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine.
This compound is a valuable precursor in this context. The presence of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethylsulfonyl (-SO₂CF₃) groups significantly influences the electronic properties of the resulting diazonium salt, which in turn affects the color and properties of the final azo dye. These substituents often lead to dyes with high lightfastness and thermal stability, making them suitable for various applications, including high-performance pigments and disperse dyes for synthetic fibers.
General Synthetic Pathway
The overall synthesis of azo dyes from this compound follows a well-established reaction sequence. The primary amine is first converted to a diazonium salt, which is then reacted with a suitable coupling partner to yield the final azo compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-Nitro-4-(trifluoromethylsulfonyl)aniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline, a key intermediate in various research and development applications. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven optimization strategies to help you maximize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene with ammonia. The strong electron-withdrawing nature of the nitro and trifluoromethylsulfonyl groups activates the aromatic ring, facilitating the displacement of the chloro group by the amine.
Q2: What are the critical reaction parameters to control for optimal yield?
A2: The key parameters to control are temperature, pressure, reaction time, and the concentration of ammonia. The reaction is typically carried out in a sealed vessel at elevated temperatures and pressures to ensure the reactivity of ammonia and to drive the reaction to completion.
Q3: What are the expected yield and purity for this synthesis?
A3: Under optimized conditions, this synthesis can achieve high yields, often exceeding 95%, with a purity of over 98% as determined by HPLC. A patent for a similar synthesis of 2-nitro-4-(trifluoromethyl)aniline reports yields of 98-99% and purity greater than 98%[1].
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[2]. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the product.
Q5: What are the primary safety concerns associated with this synthesis?
A5: This synthesis involves working with a chlorinated and nitrated aromatic compound, as well as handling ammonia under pressure and at high temperatures. It is crucial to perform the reaction in a well-ventilated fume hood and to use a pressure-rated reaction vessel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Insufficient Temperature or Pressure: The reaction requires significant energy input to overcome the activation barrier. 2. Inactive Ammonia Source: The aqueous ammonia solution may have lost its concentration over time. 3. Poor Quality Starting Material: Impurities in the 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene can inhibit the reaction. | 1. Optimize Reaction Conditions: Gradually increase the temperature within the recommended range (e.g., 100-150°C) and ensure the reaction vessel is properly sealed to maintain pressure[1]. 2. Use Fresh Reagents: Employ a fresh, concentrated aqueous ammonia solution. 3. Verify Starting Material Purity: Analyze the starting material by NMR or HPLC to confirm its identity and purity. |
| Presence of Unreacted Starting Material | 1. Incomplete Reaction: The reaction time may be too short. 2. Insufficient Ammonia: An inadequate molar excess of ammonia will result in incomplete conversion. | 1. Extend Reaction Time: Continue heating the reaction and monitor its progress by TLC or HPLC until the starting material is consumed. 2. Increase Ammonia Concentration: Use a higher molar excess of aqueous ammonia. |
| Formation of Side Products | 1. Overheating: Excessive temperatures can lead to decomposition or the formation of undesired byproducts. 2. Presence of Water: While aqueous ammonia is used, excess water can sometimes lead to hydrolysis of the starting material under harsh conditions. | 1. Maintain Temperature Control: Ensure the reaction temperature is carefully monitored and controlled within the optimal range. 2. Use Concentrated Ammonia: Employ a concentrated aqueous ammonia solution to minimize the total water content in the reaction mixture. |
| Difficult Product Isolation | 1. Product is Oily or Gummy: This may be due to the presence of impurities. 2. Low Yield After Work-up: The product may have some solubility in the aqueous phase. | 1. Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). 2. Efficient Extraction: During the work-up, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to maximize the recovery of the product from the aqueous layer. |
| Product Discoloration (Dark Orange/Brown) | 1. Formation of Oxidized Impurities: Anilines are susceptible to air oxidation, which can lead to discoloration. | 1. Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Recrystallization with Charcoal: Treat the colored product with activated charcoal during recrystallization to remove colored impurities. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar, high-yield synthesis of 2-nitro-4-(trifluoromethyl)aniline[1].
Materials:
-
1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene
-
Concentrated aqueous ammonia (e.g., 25-30%)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Ethanol (for recrystallization)
Procedure:
-
In a pressure-rated stainless-steel autoclave, charge 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene and a significant molar excess of concentrated aqueous ammonia (e.g., 5-10 equivalents).
-
Seal the autoclave and begin stirring the reaction mixture.
-
Heat the mixture to a temperature between 110-130°C. The internal pressure will rise as the temperature increases.
-
Maintain the reaction at this temperature for 6-12 hours, monitoring the progress by TLC or HPLC if possible.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess ammonia pressure in a well-ventilated fume hood.
-
Transfer the reaction mixture to a separation funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from an ethanol/water mixture to yield a crystalline solid.
Data Presentation
Optimization of Reaction Conditions (Hypothetical Data)
The following table presents hypothetical data to illustrate the effect of key reaction parameters on the yield of this compound. Actual results may vary and should be optimized for your specific laboratory conditions.
| Entry | Temperature (°C) | Time (h) | Ammonia (equiv.) | Yield (%) | Purity (HPLC, %) |
| 1 | 100 | 6 | 5 | 75 | 95 |
| 2 | 120 | 6 | 5 | 88 | 97 |
| 3 | 140 | 6 | 5 | 92 | 98 |
| 4 | 120 | 12 | 5 | 95 | 98 |
| 5 | 120 | 6 | 10 | 96 | 99 |
| 6 | 140 | 12 | 10 | >98 | >99 |
Mandatory Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
Technical Support Center: Enhancing the Purity of 2-Nitro-4-(trifluoromethylsulfonyl)aniline
Welcome to the technical support center for 2-Nitro-4-(trifluoromethylsulfonyl)aniline (CAS No. 400-23-7). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered in the purification of this important synthetic intermediate. Achieving high purity is critical for ensuring the success of subsequent synthetic steps and the integrity of final products. This document provides in-depth, field-proven insights and detailed protocols to help you troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Impurities can originate from starting materials, side reactions, or degradation. Based on typical synthetic routes for analogous nitroaromatic compounds, common impurities may include:
-
Starting Materials: Unreacted 4-(trifluoromethylsulfonyl)aniline or related precursors.
-
Isomeric Byproducts: Positional isomers formed during the nitration step, such as 3-Nitro-4-(trifluoromethylsulfonyl)aniline, if the directing effects of the substituents are not perfectly controlled.
-
Over-Nitrated Products: Dinitro derivatives, although typically less common under controlled conditions.
-
Degradation Products: The compound can be susceptible to degradation under harsh thermal or pH conditions.[1][2]
Q2: My product appears as a dark yellow or brownish solid. Is this indicative of impurity?
A2: The pure compound is typically described as a yellow crystalline solid.[3] While a yellow color is expected, a darker yellow, orange, or brown hue often suggests the presence of colored impurities or degradation byproducts. These are common in nitroaromatic compounds and can often be removed via recrystallization with a decolorizing agent like activated charcoal.[4][5]
Q3: What is the most straightforward purification method to try first for this compound?
A3: For a solid compound like this compound, recrystallization is the most effective and straightforward initial purification technique.[6] It is excellent for removing small to moderate amounts of impurities that have different solubility profiles from the main compound. If recrystallization fails to achieve the desired purity, column chromatography is the next logical step.
Q4: How can I reliably determine the purity of my final product?
A4: A multi-faceted approach is recommended for a comprehensive purity assessment.[7]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying even closely related isomeric impurities.[4][8]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Essential for confirming the chemical structure and identifying any structurally distinct impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities and residual solvents.[7]
Troubleshooting and Optimization Guides
This section addresses specific issues that may arise during the purification process.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Oily precipitate ("oiling out") forms instead of crystals. | The solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.[5] | Add a small amount of additional hot solvent to ensure the oil redissolves completely. Allow the solution to cool much more slowly. Scratch the inner wall of the flask with a glass rod to induce nucleation. Add a seed crystal of pure product if available.[5] |
| Low recovery of purified product. | Too much solvent was used for dissolution. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[5] Cool the filtrate in an ice bath to minimize solubility and maximize crystal yield. Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent the product from crashing out on the filter paper. |
| Product is still impure after one recrystallization. | The chosen solvent system is not effective at separating the specific impurities present. Isomeric impurities have very similar solubility profiles. | Perform a second recrystallization. Screen for a different solvent or a mixed-solvent system (e.g., ethanol/water, toluene/hexane) where the solubility difference between the product and impurities is more pronounced.[5][6] If impurities persist, proceed to column chromatography. |
| Product remains discolored (e.g., dark yellow/brown). | Presence of highly colored, non-crystalline impurities. | During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[4] |
General Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting purification challenges.
Caption: General purification and troubleshooting workflow.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility at varying temperatures.[6] An ethanol/water system is often effective for moderately polar compounds like nitroanilines.
Workflow Diagram: Recrystallization
Caption: Step-by-step workflow for recrystallization.
Methodology:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling and heating gently, until the solid completely dissolves.
-
Decolorization (Optional): If the solution is darkly colored, remove it from the heat source and add a small amount of activated charcoal (approx. 1-2% of the solute mass). Swirl and gently heat the mixture for 2-5 minutes.
-
Hot Filtration: If charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the charcoal.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution just begins to show persistent cloudiness (turbidity). This indicates the saturation point has been reached. Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture. Allow the crystals to dry on the filter by drawing air through them, then transfer them to a desiccator to dry completely under vacuum.
Protocol 2: Flash Column Chromatography
If recrystallization is insufficient, flash column chromatography provides a more powerful method for separating compounds based on their differential adsorption to a stationary phase.
Workflow Diagram: Column Chromatography
Caption: Workflow for purification by flash column chromatography.
Methodology:
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate mobile phase (eluent). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.25-0.35, with good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column. Ensure the silica bed is uniform and free of cracks or air bubbles. Equilibrate the column by running 2-3 column volumes of eluent through the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
Elution and Fraction Collection: Carefully add the eluent to the top of the column and apply positive pressure (flash chromatography). Begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 3. This compound CAS#: 400-23-7 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline
Answering the user's request to create a technical support center for the synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline.
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis. Our goal is to equip you with the expertise to identify, minimize, and eliminate common byproducts, ensuring high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect during the synthesis of this compound?
A1: The byproduct profile largely depends on the synthetic route chosen, specifically whether you perform direct nitration of 4-(trifluoromethylsulfonyl)aniline or use a protecting group strategy.
-
Direct Nitration Route:
-
Oxidation Products: Direct exposure of the aniline's amino group (-NH2) to strong nitrating agents (like a nitric acid/sulfuric acid mixture) can cause oxidation, leading to the formation of dark, tarry polymeric materials and a significant reduction in yield.[1][2]
-
Positional Isomers: While the primary product is this compound, the formation of the 2-Amino-5-nitro-benzenesulfonamide isomer is possible due to the complex directing effects of the substituents.
-
Dinitrated Byproducts: Under harsh conditions (high temperature or excess nitrating agent), dinitration can occur, yielding 2,6-Dinitro-4-(trifluoromethylsulfonyl)aniline .
-
-
Protecting Group Route (Recommended):
-
Incomplete Acetylation: Residual 4-(trifluoromethylsulfonyl)aniline if the initial protection step is incomplete.
-
Incomplete Nitration: Unreacted N-acetyl-4-(trifluoromethylsulfonyl)aniline may be present if the nitration step does not go to completion.
-
Incomplete Deprotection: The intermediate, N-acetyl-2-nitro-4-(trifluoromethylsulfonyl)aniline , will contaminate the final product if the final hydrolysis step is incomplete.
-
Q2: My reaction mixture turned dark brown or black immediately after adding the nitrating agent. What went wrong?
A2: This is a classic sign of amine oxidation. The primary amino group on the aniline ring is highly susceptible to oxidation by nitric acid, especially in the presence of a strong acid catalyst like sulfuric acid.[1] This side reaction is highly exothermic and can quickly lead to the formation of complex, high-molecular-weight tarry substances, which severely complicates purification and drastically lowers the yield of your desired product.
Prevention: The most effective way to prevent this is to temporarily "protect" the amino group by converting it into a less reactive acetamide group (-NHCOCH3) prior to nitration. This strategy is detailed in the experimental protocols section.
Q3: My analytical data (HPLC/TLC) shows a significant isomeric impurity. How can I control the regioselectivity of the nitration?
A3: The formation of positional isomers arises from the competing directing effects of the amino (-NH2) and trifluoromethylsulfonyl (-SO2CF3) groups. The -NH2 group is a powerful ortho-, para- director, while the -SO2CF3 group is a meta- director. To ensure nitration occurs almost exclusively at the desired position (ortho to the amine), the protecting group strategy is crucial. The N-acetyl group (-NHCOCH3) is still a strong ortho-, para- director but offers better steric hindrance and moderates the reactivity, leading to a much cleaner reaction with higher regioselectivity.[1][3]
Q4: What are the best practices for purifying the final this compound product?
A4: A multi-step purification approach is often necessary.
-
Workup: After the reaction, a careful aqueous workup is essential to remove inorganic acids and salts.
-
Recrystallization: This is a highly effective method for removing the bulk of impurities, especially unreacted starting materials or the acetylated intermediate.[4] A solvent system like aqueous ethanol is a good starting point.
-
Column Chromatography: For achieving the highest purity (>99%), silica gel column chromatography is recommended. This technique is particularly effective at separating closely related positional isomers.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the most reliable method for accurately determining the purity of your final product and quantifying any remaining impurities.[4]
Troubleshooting Guide
This table outlines common problems, their probable causes, and recommended solutions to get your synthesis back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Severe oxidation of the starting material (direct nitration).2. Reaction temperature too low.3. Incomplete deprotection of the acetyl group. | 1. Implement the protecting group strategy. 2. Carefully monitor and maintain the optimal reaction temperature for each step.3. Monitor the deprotection step by TLC/HPLC and extend the reaction time or adjust conditions if necessary. |
| Dark, Tarry Reaction Mixture | 1. Direct nitration of unprotected aniline.2. Addition of nitrating agent was too fast, causing a temperature spike. | 1. Protect the amine group as an acetamide before nitration.2. Add the nitrating mixture dropwise while maintaining a low temperature (e.g., 0-10 °C) with an ice bath. |
| Multiple Isomers Detected | 1. Direct nitration leading to poor regioselectivity.2. Reaction temperature was too high, overcoming directing group effects. | 1. Use the N-acetyl protecting group to enhance ortho-directing selectivity.2. Maintain strict temperature control during the nitration step. |
| Starting Material or Intermediates in Final Product | 1. Incomplete reaction in one or more steps (acetylation, nitration, or hydrolysis).2. Insufficient reaction time. | 1. Monitor each step to completion using TLC or HPLC before proceeding.2. Ensure adequate reaction times are allowed for each transformation. Consider a slight excess of the reagent if the reaction stalls. |
Visualizing the Synthetic Pathway and Byproducts
The following diagram illustrates the recommended two-step synthesis pathway, highlighting where common byproducts are formed.
Caption: Recommended vs. Direct Synthesis Pathways and Key Byproducts.
Experimental Protocol: Protected Synthesis
This three-step protocol is designed to maximize yield and purity by preventing oxidation and controlling regioselectivity.
Step 1: Acetylation of 4-(Trifluoromethylsulfonyl)aniline
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 4-(trifluoromethylsulfonyl)aniline in glacial acetic acid.
-
Add 1.1 equivalents of acetic anhydride to the solution.
-
Heat the mixture to reflux (approximately 118 °C) for 1-2 hours. Monitor the reaction's completion by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker of ice water with stirring.
-
Collect the precipitated white solid (N-acetyl-4-(trifluoromethylsulfonyl)aniline) by vacuum filtration.
-
Wash the solid with cold water and dry it under a vacuum. The product is typically of sufficient purity for the next step.
Step 2: Nitration of N-acetyl-4-(trifluoromethylsulfonyl)aniline
-
In a clean, dry flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add the dried N-acetyl-4-(trifluoromethylsulfonyl)aniline from Step 1 to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.
-
Separately, prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid, and cool it to 0 °C.
-
Add the cold nitrating mixture dropwise to the aniline solution over 1-2 hours, maintaining the reaction temperature strictly between 0-10 °C.[1]
-
After the addition is complete, let the mixture stir at this temperature for another 2-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Collect the resulting precipitate (N-acetyl-2-nitro-4-(trifluoromethylsulfonyl)aniline) by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
Step 3: Hydrolysis (Deprotection) to Yield Final Product
-
Place the dried, nitrated intermediate from Step 2 into a flask with a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the solution and neutralize it carefully with an aqueous base (e.g., sodium carbonate solution) until precipitation is complete.
-
Filter the solid product, wash it with water, and dry it.
-
Purify the crude this compound by recrystallization from a suitable solvent like aqueous ethanol.
References
Troubleshooting low yield in ammonolysis of halo-nitroaromatics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ammonolysis of halo-nitroaromatics. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
Issue 1: Low Yield of the Desired Primary Amino-Nitroaromatic Product
Q1: My ammonolysis reaction is resulting in a very low yield of the primary amine. What are the common causes and how can I improve it?
A1: Low yields in the ammonolysis of halo-nitroaromatics are a frequent issue and can stem from several factors. The primary culprits are often incomplete conversion of the starting material, formation of byproducts, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Increase the Molar Ratio of Ammonia: The reaction between the halo-nitroaromatic and the initially formed primary amine to produce a secondary amine is a significant side reaction. To favor the formation of the primary amine, a large excess of ammonia should be used. A molar ratio of 10:1 (ammonia to halo-nitroaromatic) or higher is recommended.[1]
-
Optimize Reaction Temperature: The reaction rate is highly dependent on temperature. For the ammonolysis of 4-chloronitrobenzene, a temperature of 170°C has been shown to give a high yield of 4-nitroaniline.[1] However, excessively high temperatures can lead to the formation of undesired side products. It is crucial to carefully control the temperature within the optimal range for your specific substrate.
-
Ensure Adequate Reaction Time: Ammonolysis of aryl halides is generally slower than that of alkyl halides. A reaction time of 10 hours has been reported for the successful synthesis of 4-nitroaniline from 4-chloronitrobenzene.[1] Monitor your reaction progress using techniques like TLC or GC to determine the optimal reaction time.
-
Use of a Catalyst: The carbon-halogen bond in aryl halides is strong. The use of a copper-containing catalyst, such as cuprous oxide or copper(I) bromide, can significantly increase the reaction rate and yield.[2][3]
-
Solvent Choice: The reaction is typically carried out in an aqueous solution of ammonia. The use of co-solvents is generally not necessary.
Issue 2: Formation of Significant Amounts of Side Products
Q2: I am observing significant impurities in my product. What are the likely side products and how can I minimize their formation?
A2: The formation of side products is a major contributor to low yields and purification challenges. The most common side products in the ammonolysis of halo-nitroaromatics are secondary amines and phenolic derivatives.
Common Side Products and Mitigation Strategies:
-
Secondary Amines: The primary amine product can act as a nucleophile and react with another molecule of the halo-nitroaromatic starting material to form a secondary amine.
-
Solution: As mentioned previously, using a large excess of ammonia will outcompete the primary amine in the nucleophilic attack, thereby minimizing the formation of the secondary amine.[1]
-
-
Phenolic Derivatives: If water is present in the reaction mixture, it can act as a competing nucleophile, leading to the formation of a nitro-phenol byproduct through hydrolysis.
-
Solution: Using a high concentration of aqueous ammonia helps to suppress the hydrolysis side reaction.[4]
-
-
Other Nucleophilic Substitutions: If other nucleophiles are present in the reaction medium, they may also compete with ammonia. Ensure the purity of your starting materials and solvents.
Issue 3: Incomplete Conversion of the Halo-Nitroaromatic Starting Material
Q3: My reaction has stopped, but I still have a significant amount of unreacted starting material. What should I do?
A3: Incomplete conversion can be due to several factors, including insufficient reaction time, low temperature, or catalyst deactivation.
Troubleshooting Steps:
-
Extend the Reaction Time: As a first step, try extending the reaction time and continue to monitor the reaction progress.
-
Increase the Reaction Temperature: If extending the reaction time does not lead to further conversion, a modest increase in the reaction temperature may be necessary. Be cautious, as this can also increase the rate of side reactions.
-
Check Catalyst Activity: If you are using a catalyst, it may have become deactivated. Ensure that the catalyst is of good quality and has been stored properly. In some cases, adding a fresh portion of the catalyst may be beneficial.
-
Ensure Proper Mixing: In a heterogeneous reaction mixture, efficient mixing is crucial to ensure contact between the reactants. Use a suitable stirring mechanism to maintain a homogeneous suspension.
Data Presentation
The following table summarizes the effect of key reaction parameters on the yield of 4-nitroaniline from the ammonolysis of 4-chloronitrobenzene.
| Parameter | Condition | Yield of 4-Nitroaniline (%) | Reference |
| Temperature | 170°C | ~95 | [1] |
| Molar Ratio (Ammonia:Substrate) | 10:1 | ~95 | [1] |
| Reaction Time | 10 hours | ~95 | [1] |
| Catalyst | None (autoclave) | High (quantitative not specified) | [1] |
Experimental Protocols
Key Experiment: Synthesis of 4-Nitroaniline from 4-Chloronitrobenzene
This protocol is adapted from a literature procedure for the synthesis of 4-nitroaniline.[1]
Materials:
-
4-Nitrochlorobenzene (157 g, 1 mole)
-
25% Aqueous Ammonia (10 moles)
-
Autoclave
Procedure:
-
Place 157 g (1 mole) of 4-nitrochlorobenzene and a 10-fold molar excess of 25% aqueous ammonia into a high-pressure autoclave.
-
Seal the autoclave and heat the mixture to 170°C. The pressure will rise to approximately 35 atmospheres.
-
Maintain the reaction at this temperature for 10 hours.
-
After the reaction is complete, allow the autoclave to cool to room temperature. Caution: The pressure will still be high. Carefully release the pressure.
-
The 4-nitroaniline product will have crystallized. Collect the solid product.
-
Recrystallize the crude product from boiling water to remove any unreacted 4-nitrochlorobenzene. The yield of purified 4-nitroaniline is approximately 95%.
Mandatory Visualization
Below are diagrams illustrating key aspects of the troubleshooting process and reaction considerations.
References
Technical Support Center: Purification of 2-Nitro-4-(trifluoromethylsulfonyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 2-Nitro-4-(trifluoromethylsulfonyl)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from the synthetic route used. If prepared by the hydrolysis of N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide, impurities may include the unreacted starting material or byproducts from side reactions. In syntheses involving nitration, positional isomers are a common impurity. Depending on the specific synthesis, unreacted starting materials and over-reacted species can also be present.[1][2][3]
Q2: What is the expected appearance of pure this compound?
A2: Pure this compound is a yellow crystalline solid.[4][5] The intensity and consistency of the yellow color can be an indicator of purity.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of nitroaniline compounds.[6][7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile or semi-volatile impurities.[9] Melting point analysis is another useful technique to assess purity, with a sharp melting range indicating higher purity.[6] The reported melting point is in the range of 129-130°C.[5]
Purification Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocols
Recrystallization
Recrystallization is a highly effective method for purifying solid compounds based on their differential solubility in a particular solvent at varying temperatures.[10]
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethanol/water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent. The ideal solvent should dissolve the crude product at elevated temperatures but have low solubility at room temperature or below.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for instance, in a vacuum oven at a temperature below the compound's melting point.
| Parameter | Value | Notes |
| Starting Material | Crude Solid | Appearance may vary from yellow to brownish-orange. |
| Recrystallization Solvent | Ethanol, Isopropanol, or Ethanol/Water mixture | The optimal solvent should be determined experimentally. For mixed solvents, dissolve in the "good" solvent and add the "poor" solvent until turbidity persists. |
| Expected Yield | 60-90% | Yield will depend on the initial purity of the crude material and the chosen solvent. |
| Final Purity (by HPLC) | >98% | Purity should be confirmed by an appropriate analytical method. |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[3]
Materials:
-
Crude this compound
-
Silica gel (for the stationary phase)
-
Selected mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect fractions in an orderly manner.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel | The basicity of the aniline may cause tailing. Adding a small amount of triethylamine (e.g., 0.1%) to the mobile phase can mitigate this. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 9:1 hexane/ethyl acetate) and gradually increase the ethyl acetate concentration. |
| Expected Elution | The product is expected to be a yellow band. | The retention factor (Rf) on TLC should ideally be between 0.2 and 0.4 in the chosen eluent. |
| Final Purity (by HPLC) | >98% | Purity of the combined fractions should be verified. |
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Oiling out instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| No crystals form upon cooling | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Try to induce crystallization by scratching the flask or adding a seed crystal. If unsuccessful, the solvent may need to be partially evaporated to increase the concentration. |
| Low recovery of purified product | Too much solvent was used, or the crystals are significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still colored | Colored impurities are not effectively removed by recrystallization. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Troubleshooting
Caption: Troubleshooting logic for column chromatography purification.
References
- 1. chempanda.com [chempanda.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 400-23-7 [m.chemicalbook.com]
- 5. 400-23-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. mt.com [mt.com]
Technical Support Center: Recrystallization of 2-Nitro-4-(trifluoromethylsulfonyl)aniline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2-Nitro-4-(trifluoromethylsulfonyl)aniline. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A specific, validated recrystallization solvent for this compound is not prominently documented in publicly available literature. However, based on the structure of the molecule (an aromatic amine with a nitro group and a trifluoromethylsulfonyl group), a systematic solvent screening approach is recommended. Good starting points for solvent selection include common single and mixed solvent systems.
For compounds with similar functional groups, such as aromatic amines, ethanol, methanol, and toluene are often good single solvents to evaluate.[1] Mixed solvent systems, which consist of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is less soluble), are also highly effective.[1] Given the presence of the hydrophobic trifluoromethyl group, which limits solubility in polar solvents, systems like toluene/hexane or ethanol/water could be effective.[1][2]
The ideal solvent or solvent system is one where this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[1][3]
Q2: How do I perform a solvent screening to find a suitable recrystallization solvent?
A systematic solvent screening is a crucial first step. This can be done on a small scale to conserve your material.
Procedure for Solvent Screening:
-
Place a small amount (e.g., 10-20 mg) of crude this compound into several test tubes.
-
To each tube, add a few drops of a different potential solvent or solvent mixture (see table below for suggestions).
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes and observe the solubility. The ideal solvent will completely dissolve the compound upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystals.
| Solvent/Mixture | Rationale |
| Ethanol | A common polar protic solvent for many organic compounds. |
| Methanol | Similar to ethanol but with higher polarity. |
| Toluene | A non-polar aromatic solvent, potentially good for the aniline ring.[2] |
| Ethyl Acetate | A moderately polar aprotic solvent. |
| Acetone | A polar aprotic solvent. |
| Ethanol/Water | A common mixed-solvent system for moderately polar compounds.[1] |
| Toluene/Hexane | A non-polar mixed-solvent system.[1][2] |
Q3: My compound "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.
Troubleshooting Steps:
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites.[1]
-
Seed Crystals: If available, add a small seed crystal of the pure compound to induce crystallization.[1]
-
Slower Cooling: Re-dissolve the oil by heating and then allow the solution to cool more slowly to room temperature before placing it in a cold bath.
-
Dilution: Add a small amount of the "good" solvent to the hot solution to reduce the saturation level before cooling.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Recovery of Purified Product | • Using too much solvent.• Premature crystallization during hot filtration.• Incomplete crystallization. | • Use the minimum amount of hot solvent required for complete dissolution.[1]• Preheat the funnel and receiving flask before hot filtration.[1]• Ensure the solution is sufficiently cooled, possibly in an ice bath, to maximize crystal formation.[1] |
| Product is Still Colored After Recrystallization | • Presence of colored impurities. | • Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1] Caution: Use sparingly as it can also adsorb the desired product. |
| No Crystals Form Upon Cooling | • The solution is not sufficiently saturated.• The chosen solvent is too good at room temperature. | • Evaporate some of the solvent to increase the concentration and then try cooling again.• If using a mixed solvent system, add a small amount of the "anti-solvent" to the cooled solution to induce precipitation. |
Experimental Protocol: Recrystallization of this compound
This is a general protocol and should be optimized based on the results of your solvent screening.
1. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the selected recrystallization solvent.
- Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve a saturated solution at the boiling point.[4]
2. Decolorization (Optional):
- If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
- Reheat the solution to boiling for a few minutes.
3. Hot Filtration:
- Preheat a funnel and a receiving flask.
- Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal if used).
4. Crystallization:
- Allow the hot, clear filtrate to cool slowly to room temperature.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation of Crystals:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
6. Drying:
- Allow the crystals to dry on the filter paper by drawing air through them.
- For final drying, place the crystals in a desiccator or a vacuum oven at a suitable temperature.
Visualizations
Caption: Troubleshooting logic for common recrystallization issues.
Caption: Experimental workflow for recrystallization.
References
Column chromatography conditions for purifying 2-Nitro-4-(trifluoromethylsulfonyl)aniline
This technical support center provides guidance on the purification of 2-Nitro-4-(trifluoromethylsulfonyl)aniline by column chromatography. Below you will find recommended protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The recommended stationary phase is silica gel (60-120 or 230-400 mesh).[1][2] Due to the presence of the aniline functional group, which can interact with the acidic silanol groups on the silica surface leading to peak tailing, careful consideration of the mobile phase is crucial.[3]
Q2: Which solvent system (mobile phase) is suitable for the elution of this compound?
A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[2][4] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column, aiming for an Rf value of approximately 0.2-0.4 for the target compound.
Q3: My compound is streaking or tailing on the TLC plate and the column. How can I resolve this?
A3: Tailing is a common issue when purifying amines on silica gel due to the interaction with acidic silanol groups.[3] To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your eluent.[5] Alternatively, using a different stationary phase like neutral alumina can also be effective.[6]
Q4: The compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?
A4: If your compound is not eluting, it may be due to very strong interactions with the silica gel. First, ensure your solvent system is appropriate by re-evaluating your TLC results. If the compound remains at the baseline on the TLC plate even with 100% ethyl acetate, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[6] It is also possible the compound has decomposed on the column, which can be tested by spotting the crude material on a TLC plate with a small amount of silica and leaving it for some time to see if degradation occurs.[6]
Q5: How can I effectively remove colored impurities from my sample?
A5: Colored impurities can often be removed by passing the crude product through a short plug of silica gel using a relatively non-polar eluent that elutes the impurities while retaining your product. Recrystallization after column chromatography can also be an effective method for removing residual colored impurities.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. Optimization may be required based on the specific impurity profile of the crude material.
1. Preparation of the Column:
-
Select a glass column of an appropriate diameter and length based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a hexane/ethyl acetate mixture).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.[1]
-
Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the surface.[3]
-
Equilibrate the column by passing several column volumes of the initial mobile phase through it until the packing is stable.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.
-
For "dry loading," dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully apply the sample to the top of the silica bed. For dry loading, add the powder evenly onto the sand layer.[7]
3. Elution:
-
Begin elution with the mobile phase determined from the initial TLC analysis.
-
A gradient elution is often effective. Start with a less polar solvent mixture and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate in hexanes).[8][9]
-
Maintain a consistent flow rate. For flash chromatography, apply positive pressure.
4. Fraction Collection and Analysis:
-
Collect fractions of the eluate in an orderly manner.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of Hexane and Ethyl Acetate is a good starting point. The initial ratio should be determined by TLC. For example, starting with 10% Ethyl Acetate in Hexane and gradually increasing to 50%. |
| Rf Value Target (TLC) | 0.2 - 0.4 in the initial eluent for good separation. |
| Sample Loading | Dry loading is recommended for samples with poor solubility in the initial eluent. |
| Elution Mode | Gradient elution is often more effective than isocratic for separating the target compound from impurities with varying polarities.[8][9][10] |
Troubleshooting Guide
Below is a troubleshooting workflow for common issues encountered during the column chromatography of this compound.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. columbia.edu [columbia.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. biotage.com [biotage.com]
- 9. Introduction to Gradient Elution - Introduction to Gradient Elution - Chromedia [chromedia.org]
- 10. Successful Protein Purification: Gradient elution – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
Technical Support Center: Purification of 2-Nitro-4-(trifluoromethylsulfonyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in removing unreacted starting material from 2-Nitro-4-(trifluoromethylsulfonyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might encounter?
A1: Based on common synthetic routes, the most likely unreacted starting material is 4-chloro-3-nitro-benzotrifluoride, which is reacted with aqueous ammonia to produce this compound.[1] Another potential precursor that might need to be removed is N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide.
Q2: Which purification method is most effective for removing unreacted starting materials?
A2: The choice of purification method depends on the nature of the starting material and the scale of your reaction. For removing a basic aniline starting material from a less basic product, liquid-liquid extraction with a dilute acid is highly effective.[2][3] Recrystallization is an excellent method for purifying the solid this compound product from less soluble or more soluble impurities.[4][5] Flash column chromatography can also be employed for high-purity separations.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the purified fractions, and the starting material on a TLC plate, you can visualize the separation. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative measure of purity.[1][6]
Q4: My this compound product appears as a yellow to brown crystalline powder. Is this normal?
A4: Yes, the appearance of this compound is typically described as a yellow to brown crystalline powder.[7]
Q5: What is the melting point of pure this compound?
A5: The melting point of pure this compound is in the range of 104-110°C.[8] A sharp melting point within this range is a good indicator of high purity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unreacted starting material remains after a single purification step. | The chosen purification method may not be optimal for the specific starting material, or the separation was incomplete. | Consider a secondary purification step using a different technique. For example, follow a liquid-liquid extraction with recrystallization. |
| Low recovery of the final product after purification. | The product may be partially soluble in the wash or extraction solvents. During recrystallization, too much solvent may have been used. | Minimize the volume of solvent used for washing crystals. Ensure the recrystallization solvent provides high solubility at elevated temperatures and low solubility at room temperature to maximize recovery.[4] |
| The product co-elutes with impurities during column chromatography. | The solvent system used for elution may not have the correct polarity to achieve good separation. | Modify the solvent system. A gradient elution may be necessary. For aniline compounds, adding a small amount of triethylamine to the mobile phase can improve separation.[3] Using an amine-bonded silica column can also be beneficial.[9] |
| Oily product obtained after recrystallization. | The solvent may not be appropriate, or the cooling process was too rapid. | Ensure the chosen solvent is suitable for recrystallization.[4] Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals.[7] |
Data Presentation
Table 1: Physical Properties of this compound and a Common Starting Material
| Property | This compound | 4-Chloro-3-nitro-benzotrifluoride |
| Molecular Formula | C₇H₅F₃N₂O₄S | C₇H₃ClF₃NO₂ |
| Molecular Weight | 270.19 g/mol | 225.55 g/mol |
| Appearance | Yellow to brown crystalline powder[7] | Not specified |
| Melting Point | 104-110°C[8] | Not specified |
| Boiling Point | Not specified | Not specified |
| Solubility | Soluble in many organic solvents. | Soluble in many organic solvents. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Basic Impurities
This protocol is designed to remove basic aniline-type starting materials from your product.
Objective: To separate this compound from more basic starting materials.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
1 M Hydrochloric Acid (HCl).
-
Saturated sodium bicarbonate solution.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Separatory funnel.
-
Beakers and flasks.
Procedure:
-
Dissolve the crude product in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated basic impurities will move to the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the extraction with 1 M HCl two more times.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine to remove excess water.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Flash Column Chromatography
Objective: To achieve high-purity separation of this compound.
Materials:
-
Silica gel (or amine-bonded silica).
-
Crude product.
-
Eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Chromatography column.
-
Collection tubes.
Procedure:
-
Prepare the column by packing it with silica gel slurried in the initial eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Carefully add the eluent to the top of the column and begin elution.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
Objective: To purify solid this compound.
Materials:
-
Crude this compound.
-
A suitable solvent (e.g., ethanol, methanol, or a solvent mixture).
-
Erlenmeyer flask.
-
Hot plate.
-
Buchner funnel and filter paper.
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the recrystallization solvent and heat the mixture on a hot plate while stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves.[7]
-
If the solution is colored, and you suspect colored impurities, you can add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was used, perform a hot gravity filtration to remove it.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals completely.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Workflow for purification using liquid-liquid extraction.
Caption: Workflow for purification using column chromatography.
Caption: Workflow for purification using recrystallization.
References
- 1. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. scribd.com [scribd.com]
- 6. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Nitro-4-(trifluoromethyl)aniline, 98% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Characterization of Impirities in 2-Nitro-4-(trifluoromethylsulfonyl)aniline
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Nitro-4-(trifluoromethylsulfonyl)aniline. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the characterization of impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should expect to see in a sample of this compound?
A1: Based on the common synthesis route involving the amination of 4-chloro-3-nitrobenzotrifluoride, potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Material: 4-chloro-3-nitrobenzotrifluoride.
-
Isomeric Impurities: Positional isomers such as 4-Nitro-2-(trifluoromethylsulfonyl)aniline or other isomers formed during the synthesis.
-
Byproducts: Compounds formed from side reactions, which could include other chlorinated or nitrated species.
-
-
Degradation Products: Impurities that may form over time due to factors like exposure to light, heat, or moisture.
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantification and purity assessment.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile and semi-volatile impurities.[1] For unambiguous structure elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[3][4]
Q3: My HPLC chromatogram shows unexpected peaks. What are the common causes and how can I troubleshoot this?
A3: Unexpected peaks in an HPLC chromatogram can arise from several sources. Here are some common causes and troubleshooting steps:
-
Contamination: The issue could stem from contaminated mobile phase, glassware, or the sample itself. Prepare fresh mobile phase, use high-purity solvents, and ensure all glassware is scrupulously clean.
-
Air Bubbles: Air bubbles in the pump or detector can cause spurious peaks. Degas the mobile phase and purge the pump.
-
Injector Issues: A dirty or malfunctioning injector can introduce ghost peaks. Clean the injector and check for leaks.
-
Column Bleed: An old or poorly conditioned column may exhibit baseline instability and ghost peaks. Condition the column according to the manufacturer's instructions or replace it if necessary.
Q4: I am having trouble with peak shape in my HPLC analysis (e.g., tailing, fronting, or splitting). What should I do?
A4: Poor peak shape can compromise the accuracy of your analysis. Consider the following:
-
Peak Tailing: This is often caused by strong interactions between the analyte and the stationary phase. Try adjusting the mobile phase pH or ionic strength. Using a guard column can also help protect the analytical column from strongly retained compounds.
-
Peak Fronting: This can be a sign of column overload. Try diluting your sample and injecting a smaller volume.
-
Peak Splitting: This may indicate a partially blocked frit, a void in the column packing, or co-elution of an impurity. Reversing the column and flushing it with a strong solvent may resolve a blocked frit. If the problem persists, the column may need to be replaced.
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peaks | No sample injected, detector off, no mobile phase flow. | Verify injection, check detector settings, ensure pump is on and there is mobile phase. |
| Baseline Noise | Air bubbles, contaminated mobile phase, detector lamp failing. | Degas mobile phase, prepare fresh mobile phase, replace detector lamp. |
| Drifting Baseline | Column not equilibrated, temperature fluctuations. | Allow sufficient time for column equilibration, use a column oven for temperature control. |
| Ghost Peaks | Contamination in the injector or mobile phase. | Clean the injector, use fresh, high-purity mobile phase. |
Sample Preparation Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility | Inappropriate solvent. | Test different solvents or solvent mixtures for optimal solubility. Sonication may aid dissolution. |
| Sample Degradation | Sample is unstable under the preparation conditions. | Prepare samples fresh before analysis. Protect from light and heat if necessary. |
| Inconsistent Results | Inaccurate weighing or dilution. | Use a calibrated analytical balance and precision volumetric glassware. |
Quantitative Data Summary
The following table presents a hypothetical impurity profile for a batch of this compound, as determined by HPLC-UV. This data is for illustrative purposes only.
| Impurity | Retention Time (min) | Area % | Specification Limit |
| 4-chloro-3-nitrobenzotrifluoride | 8.2 | 0.08 | ≤ 0.15% |
| Unknown Impurity 1 | 9.5 | 0.05 | ≤ 0.10% |
| Unknown Impurity 2 | 11.3 | 0.07 | ≤ 0.10% |
| This compound | 15.6 | 99.80 | ≥ 99.5% |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This method is suitable for the quantification of this compound and the detection of its non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.
GC-MS Method for Volatile Impurities
This method is useful for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like dichloromethane to a final concentration of approximately 1 mg/mL.
NMR Spectroscopy for Structural Elucidation
NMR is a powerful tool for the definitive identification of unknown impurities.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity or enriched sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Experiments:
-
¹H NMR: To identify the proton environments.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
¹⁹F NMR: Crucial for confirming the presence and environment of the trifluoromethylsulfonyl group.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and confirm the overall structure.
-
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: HPLC troubleshooting logic for unexpected peaks.
References
Technical Support Center: Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline, with a focus on improving reaction time.
Quick Navigation:
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Frequently Asked questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: A common and effective method is the nucleophilic aromatic substitution (SNA) reaction of a precursor like 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene with ammonia. The reaction is typically carried out at elevated temperatures and pressures to achieve a reasonable reaction rate. Another documented approach involves the hydrolysis of N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide.
Q2: What are the key factors that influence the reaction time for this synthesis?
A2: The reaction time is primarily influenced by the following factors:
-
Temperature: Higher temperatures generally lead to faster reaction rates.
-
Pressure: When using ammonia as a reactant, higher pressure increases its concentration in the reaction mixture, accelerating the reaction.
-
Catalyst: The use of a catalyst, such as a copper-based catalyst, can significantly reduce the required reaction time and temperature.
-
Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction rate.
-
Concentration of Reactants: Higher concentrations of the reactants will lead to a faster reaction rate.
Q3: Are there any common side reactions to be aware of?
A3: Yes, potential side reactions can include the formation of diaryl amines or other by-products if the reaction temperature is too high or if impurities are present in the starting materials. In some cases, polymerization or decomposition of the starting material or product can occur under harsh conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the tracking of the consumption of the starting material and the formation of the product over time.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | 1. Insufficient Temperature/Pressure: The reaction conditions may not be energetic enough to overcome the activation energy. 2. Low Reactant Concentration: The concentration of ammonia or the aryl halide may be too low. 3. Poor Solubility: The starting material may not be sufficiently soluble in the chosen solvent. 4. Catalyst Inactivity: If a catalyst is used, it may be poisoned or not present in a sufficient amount. | 1. Increase Temperature and/or Pressure: Gradually increase the reaction temperature and pressure within safe limits of the equipment.[1] 2. Increase Reactant Concentration: Use a more concentrated solution of ammonia or reduce the solvent volume. 3. Solvent Selection: Consider using a co-solvent to improve the solubility of the starting material. 4. Catalyst Check: Ensure the catalyst is fresh and used in the recommended amount. Consider adding a ligand if using a metal catalyst. |
| Formation of Impurities/By-products | 1. Excessively High Temperature: High temperatures can lead to side reactions and decomposition. 2. Presence of Water or Other Impurities: Contaminants in the starting materials or solvent can lead to undesired reactions. 3. Reaction Time Too Long: Prolonged reaction times, even at optimal temperatures, can sometimes lead to the formation of by-products. | 1. Optimize Temperature: Determine the optimal temperature that provides a good reaction rate without significant by-product formation. 2. Use Dry and Pure Reagents: Ensure all starting materials and solvents are of high purity and are anhydrous if necessary. 3. Monitor Reaction Progress: Regularly monitor the reaction and stop it once the starting material is consumed to avoid over-reaction. |
| Low Yield | 1. Incomplete Reaction: As described above. 2. Product Degradation: The product may be unstable under the reaction or work-up conditions. 3. Losses during Work-up: The product may be lost during extraction, filtration, or purification steps. | 1. Address Incomplete Reaction: See the solutions for "Slow or Incomplete Reaction". 2. Optimize Work-up: Ensure the work-up procedure is carried out promptly and at an appropriate temperature to minimize product degradation. 3. Refine Purification: Optimize the purification method (e.g., recrystallization solvent, chromatography conditions) to maximize recovery. |
Troubleshooting Workflow
A logical workflow for troubleshooting a slow or stalled reaction.
Quantitative Data Summary
Table 1: Synthesis of 2-Nitro-4-(trifluoromethyl)aniline from 4-Chloro-3-nitro-benzotrifluoride
| Starting Material | Reagent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |
| 4-Chloro-3-nitro-benzotrifluoride | Aqueous Ammonia | 115 | 11 | 6 | 99 | [1] |
| 4-Chloro-3-nitro-benzotrifluoride | Aqueous Ammonia with Copper Catalyst (optional) | 80 - 150 | Not specified | Not specified | "Very good yields" | [1] |
Table 2: Illustrative Impact of Temperature on Reaction Time for Ammonolysis of an Activated Aryl Halide (Hypothetical Data for Illustrative Purposes)
| Temperature (°C) | Relative Reaction Rate | Estimated Reaction Time for >95% Conversion (h) |
| 100 | 1 | 12 |
| 115 | 2 | 6 |
| 130 | 4 | 3 |
Table 3: Illustrative Impact of Catalyst on Reaction Time for Amination of an Activated Aryl Halide (Hypothetical Data for Illustrative Purposes)
| Catalyst | Temperature (°C) | Relative Reaction Rate | Estimated Reaction Time for >95% Conversion (h) |
| None | 130 | 1 | 8 |
| Copper(I) Oxide | 110 | 5 | 1.5 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Nitro-4-(trifluoromethyl)aniline via Ammonolysis of 4-Chloro-3-nitro-benzotrifluoride
This protocol is adapted from a patented procedure for a structurally similar compound and serves as a robust starting point for the synthesis of this compound.[1]
Materials:
-
4-Chloro-3-nitro-benzotrifluoride (1.0 eq)
-
Aqueous ammonia (22-28% solution, excess)
-
Optional: Copper catalyst (e.g., Cu₂O)
Equipment:
-
High-pressure autoclave with stirring mechanism
-
Heating mantle with temperature controller
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge the steel autoclave with 4-chloro-3-nitro-benzotrifluoride and the aqueous ammonia solution.
-
If using a catalyst, add it to the mixture.
-
Seal the autoclave and begin stirring.
-
Heat the reaction mixture to 115°C. The pressure will rise to approximately 11 bar.[1]
-
Maintain the reaction at this temperature for 6 hours, monitoring the pressure.[1]
-
After the reaction is complete, cool the autoclave to room temperature.
-
Once cooled, carefully vent the excess ammonia pressure.
-
Open the autoclave and filter the resulting suspension to collect the crystalline product.
-
Wash the product with water and dry it in an oven to obtain 2-Nitro-4-(trifluoromethyl)aniline.
Protocol 2: Hydrolysis of N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide
This protocol provides an alternative route to the target compound.[2]
Materials:
-
N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide
-
Concentrated hydrochloric acid
-
Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux with stirring.
-
Continue refluxing for approximately 40 minutes.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with water and dry to yield this compound.
Experimental Workflow Diagram
A generalized workflow for the synthesis of this compound via ammonolysis.
References
Validation & Comparative
A Researcher's Guide to the Analytical Characterization of 2-Nitro-4-(trifluoromethylsulfonyl)aniline
For researchers, scientists, and drug development professionals, the comprehensive characterization of chemical entities is paramount. This guide provides a comparative overview of analytical methods for 2-Nitro-4-(trifluoromethylsulfonyl)aniline, a key intermediate in various synthetic pathways. Below, we present a comparison of common analytical techniques, detailed experimental protocols, and logical workflows to assist in method selection and implementation.
Performance Comparison of Analytical Techniques
The selection of an analytical method is often a trade-off between the desired information, sensitivity, and available instrumentation. The following table summarizes the key performance indicators of various techniques for the characterization of this compound.
| Analytical Technique | Information Provided | Key Performance Parameters/Expected Results | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Purity, Quantification, Impurity Profile | Retention Time (Rt) specific to the column and mobile phase; Peak area proportional to concentration. | >98%[1] |
| Gas Chromatography (GC) | Purity, Volatile Impurities | Retention Time (Rt) dependent on the column and temperature program. | - |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) | Structural Elucidation, Purity | Chemical shifts (δ) and coupling constants (J) provide detailed structural information. | - |
| Mass Spectrometry (MS) | Molecular Weight, Fragmentation Pattern | Molecular ion peak (M+) and characteristic fragment ions confirming the structure.[2] | - |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for nitro, sulfonyl, amine, and aromatic groups. | - |
| Differential Scanning Calorimetry (DSC) | Melting Point, Thermal Transitions | Endothermic peak corresponding to the melting point.[1] | - |
| Thermogravimetric Analysis (TGA) | Thermal Stability, Decomposition Profile | Onset of decomposition temperature and percentage of weight loss. | - |
| Elemental Analysis | Elemental Composition | Percentage of C, H, N, S, F consistent with the molecular formula. | - |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for determining the purity of this compound and identifying any non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
Procedure: Inject 10 µL of the sample solution and monitor the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the area percentage of the main peak.
Gas Chromatography (GC) for Purity and Volatile Impurities
GC is an effective method for assessing purity and detecting volatile organic impurities.
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector and Detector Temperature: 250°C and 300°C, respectively.
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent like acetone or dichloromethane at a concentration of about 1 mg/mL.
-
Procedure: Inject 1 µL of the prepared sample and analyze the resulting chromatogram.
NMR Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are powerful tools for unambiguous structure confirmation.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Expected Chemical Shifts (CDCl₃): δ ~8.42 (s, 1H), ~7.56 (d, 1H), ~6.93 (d, 1H), ~6.43 (br s, 2H, NH₂).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
-
Data Analysis: Assign the observed chemical shifts to the respective protons and carbons in the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
MS provides information about the molecular weight and the fragmentation pattern, which aids in structural confirmation.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Direct infusion or via a GC inlet.
-
Expected Results:
-
Molecular Ion (M+): m/z = 286.
-
Major Fragments: Expect losses of SO₂, CF₃, NO₂, and combinations thereof.
-
FTIR Spectroscopy for Functional Group Analysis
FTIR is a quick and simple method to identify the characteristic functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Characteristic Peaks:
-
N-H stretching (amine): ~3400-3300 cm⁻¹
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1530 and ~1350 cm⁻¹
-
S=O stretching (sulfonyl): ~1350 and ~1150 cm⁻¹
-
C-F stretching: ~1200-1000 cm⁻¹
-
Thermal Analysis (DSC/TGA)
DSC and TGA are used to determine the thermal properties of the compound.
-
Instrumentation: A Differential Scanning Calorimeter and a Thermogravimetric Analyzer.
-
DSC Protocol:
-
Sample: 2-5 mg of the sample in an aluminum pan.
-
Temperature Program: Heat from ambient temperature to above the melting point at a rate of 10°C/min under a nitrogen atmosphere.
-
Expected Result: An endotherm corresponding to the melting point. A melting point of 106-107.5°C has been reported.[1]
-
-
TGA Protocol:
-
Sample: 5-10 mg of the sample in a ceramic or platinum pan.
-
Temperature Program: Heat from ambient temperature to ~600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Expected Result: A plot of weight loss versus temperature, indicating the decomposition temperature.
-
Visualization of Workflows
General Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized chemical compound like this compound.
Caption: A general workflow for the analytical characterization of a synthesized compound.
Decision Tree for Method Selection
This diagram provides a logical approach to selecting the appropriate analytical technique based on the research question.
Caption: A decision tree for selecting an appropriate analytical method.
References
A Comparative Guide to HPLC and Other Analytical Methods for Purity Analysis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount for the reliability of research outcomes and the safety of potential pharmaceutical products. 2-Nitro-4-(trifluoromethylsulfonyl)aniline is a key intermediate in various synthetic pathways, and its purity directly impacts the quality and yield of subsequent reactions. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a principal method for the purity determination of non-volatile and thermally labile compounds like this compound, offering high resolution, sensitivity, and quantitative accuracy.[1] A reverse-phase HPLC method is particularly well-suited for this type of analysis.
Experimental Protocol: Proposed HPLC Method
This protocol is a robust starting point, based on established methodologies for similar aromatic nitro compounds and sulfonamides.[2][3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Phosphoric Acid (B). The phosphoric acid can be replaced with formic acid for mass spectrometry (MS) compatibility.[2]
-
Gradient Program:
-
0-2 min: 30% A
-
2-10 min: 30% to 70% A
-
10-12 min: 70% A
-
12-13 min: 70% to 30% A
-
13-15 min: 30% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 250 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[3]
-
Quantification: Purity is typically determined by area normalization, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard should be used to create a calibration curve.[1]
Method Validation
To ensure the reliability of the HPLC method, it should be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters include:
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
References
A Comparative Guide to the GC-MS Analysis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the anticipated Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline and its positional isomers, 3-Nitro-4-(trifluoromethylsulfonyl)aniline and 4-Nitro-3-(trifluoromethylsulfonyl)aniline. The information presented is based on established principles of GC-MS analysis for structurally related compounds, providing a predictive framework for researchers.
Introduction
Predicted Quantitative Data Comparison
The following table summarizes the predicted GC-MS data for the three isomers. The retention time order is inferred from the general behavior of nitroaniline isomers on nonpolar GC columns, where ortho-isomers may exhibit different volatility compared to meta and para-isomers due to potential intramolecular interactions. The predicted mass fragments are based on characteristic fragmentation pathways of nitroaromatic and trifluoromethylsulfonyl-containing compounds.[1][2]
| Isomer | Predicted Relative Retention Time | Predicted Key Mass Fragments (m/z) | Predicted Fragmentation Pathway |
| This compound | Lowest | 272 [M]⁺, 255 [M-OH]⁺, 226 [M-NO₂]⁺, 157 [M-SO₂CF₃]⁺ | Molecular ion peak. Loss of hydroxyl radical. Loss of nitro group. Cleavage of the C-S bond. |
| 3-Nitro-4-(trifluoromethylsulfonyl)aniline | Intermediate | 272 [M]⁺, 226 [M-NO₂]⁺, 157 [M-SO₂CF₃]⁺, 133 [SO₂CF₃]⁺ | Molecular ion peak. Loss of nitro group. Cleavage of the C-S bond. Trifluoromethylsulfonyl cation. |
| 4-Nitro-3-(trifluoromethylsulfonyl)aniline | Highest | 272 [M]⁺, 226 [M-NO₂]⁺, 157 [M-SO₂CF₃]⁺, 76 [C₆H₄]⁺ | Molecular ion peak. Loss of nitro group. Cleavage of the C-S bond. Benzene ring fragment. |
Note: The molecular weight of all three isomers is 272.18 g/mol .
Experimental Protocols
The following is a detailed, generalized methodology for the GC-MS analysis of this compound and its isomers.
1. Sample Preparation:
-
Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of each isomer standard in 10 mL of a suitable solvent such as methanol or acetonitrile to prepare individual stock solutions of 1 mg/mL.
-
Working Solution Preparation: Prepare a mixed isomer working solution by diluting the stock solutions with the same solvent to a final concentration of approximately 10 µg/mL for each isomer.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent.
-
GC Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the separation of these isomers.[3]
-
Injector: Split/splitless injector.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50 - 350 amu.
3. Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times.
-
Confirm the identity of each isomer by comparing the acquired mass spectrum with the predicted fragmentation patterns and any available library data.
-
Quantification can be performed using the peak area of the molecular ion or a characteristic fragment ion.
Visualizing the Experimental Workflow
The logical flow of the GC-MS analysis can be visualized as follows:
Caption: GC-MS experimental workflow for the analysis of aniline isomers.
References
A Comparative Guide to Triflating Reagents: Unraveling the Roles of 2-Nitro-4-(trifluoromethylsulfonyl)aniline, Triflic Anhydride, and N-Phenyl-bis(trifluoromethanesulfonimide)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the trifluoromethanesulfonyl group (CF₃SO₂–), or triflyl group (Tf), stands as a cornerstone for its exceptional ability to transform a hydroxyl group into an excellent leaving group. This activation is pivotal in a myriad of transformations, including nucleophilic substitutions and cross-coupling reactions. The choice of triflating reagent is therefore a critical decision in experimental design, directly impacting reaction efficiency, substrate scope, and operational safety. This guide provides an in-depth comparison of three key triflating agents: the powerhouse Triflic Anhydride (Tf₂O), the milder N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), and an inquiry into the potential role of 2-Nitro-4-(trifluoromethylsulfonyl)aniline.
The Landscape of Triflation: An Overview
The triflate group's prowess stems from the high stability of its corresponding anion, a consequence of extensive charge delocalization and the strong electron-withdrawing nature of the trifluoromethyl group.[1] This stability renders the triflate anion a very weak nucleophile and an excellent leaving group, facilitating reactions that are often sluggish with other activating groups. The selection of the appropriate triflyl donor is a nuanced decision, balancing reactivity with selectivity and practicality.
Triflic Anhydride (Tf₂O): The Archetypal Powerhouse
Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O), is arguably the most powerful and widely used triflating reagent.[2] Its high reactivity makes it suitable for a broad range of substrates, including less reactive alcohols and phenols.
Mechanistic Insight
The triflation of an alcohol with Tf₂O typically proceeds via a nucleophilic attack of the hydroxyl group on one of the highly electrophilic sulfur atoms of the anhydride. This is usually performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the liberated triflic acid.
Caption: General mechanism of alcohol triflation using Tf₂O.
Experimental Protocol: Triflation of a Phenol using Tf₂O
Objective: To synthesize an aryl triflate from a substituted phenol.
Materials:
-
Substituted Phenol (1.0 eq)
-
Triflic Anhydride (1.1 eq)
-
Anhydrous Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the substituted phenol in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine to the stirred solution.
-
Add triflic anhydride dropwise to the reaction mixture. A slight exotherm may be observed.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂): The Gentle Giant
N-Phenyl-bis(trifluoromethanesulfonimide), also known as phenyl triflimide, is a crystalline solid that offers a milder and more selective alternative to Tf₂O.[3] Its ease of handling and reduced reactivity make it particularly advantageous for sensitive substrates.
Mechanistic Advantage
The triflation with PhNTf₂ is believed to proceed through a similar nucleophilic attack mechanism. However, the leaving group, N-phenyltrifluoromethanesulfonamide anion, is less basic and a weaker nucleophile than the triflate anion, which can be beneficial in preventing side reactions.
Caption: General mechanism of alcohol triflation using PhNTf₂.
Experimental Protocol: Triflation of a Secondary Alcohol using PhNTf₂
Objective: To synthesize an alkyl triflate from a secondary alcohol.
Materials:
-
Secondary Alcohol (1.0 eq)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (1.2 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the secondary alcohol in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add KHMDS solution (e.g., 1M in THF) dropwise to the stirred solution.
-
After 15 minutes, add a solution of PhNTf₂ in anhydrous THF to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour and then gradually warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Comparative Analysis: Tf₂O vs. PhNTf₂
| Feature | Triflic Anhydride (Tf₂O) | N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) |
| Physical State | Fuming liquid | Crystalline solid |
| Reactivity | Highly reactive, powerful | Mild, selective |
| Handling | Moisture sensitive, corrosive | Stable, easier to handle |
| Substrate Scope | Broad, including unreactive alcohols | Good for sensitive substrates |
| Byproducts | Triflic acid (corrosive) | N-phenyltrifluoromethanesulfonamide (less acidic) |
| Applications | General triflation, synthesis of vinyl triflates | Triflation of sensitive molecules, synthesis of enol triflates |
The Case of this compound: An Uncharted Territory
A thorough investigation of the scientific literature, including chemical databases and peer-reviewed journals, reveals a notable absence of this compound being utilized as a triflating reagent. While this compound is commercially available and its synthesis is documented, its primary application appears to be as a chemical intermediate for the synthesis of other molecules, rather than as a triflyl group donor.[4][5]
Structurally, the presence of the trifluoromethylsulfonyl group suggests a potential for triflyl transfer. The aniline nitrogen is deactivated by two strong electron-withdrawing groups (nitro and trifluoromethylsulfonyl), which would make the N-H bond acidic and could potentially facilitate the departure of the triflyl group under certain conditions. However, without experimental evidence, its efficacy as a triflating reagent remains purely speculative.
The lack of literature on this application could be due to several factors:
-
Lower Reactivity: The N-S bond in this compound may be significantly more stable than the S-O bond in Tf₂O or the S-N bond in PhNTf₂, making it a poor triflyl donor.
-
Competing Reactions: The presence of the nitro group and the aniline moiety could lead to undesired side reactions under typical triflation conditions.
-
Superiority of Existing Reagents: The well-established efficacy and versatility of Tf₂O and PhNTf₂ may have precluded the need to explore less conventional alternatives.
Therefore, while this compound is a valid subject of chemical inquiry, it cannot be recommended as a triflating reagent based on current scientific knowledge. Researchers seeking to perform triflation reactions should rely on the well-documented and predictable performance of established reagents like triflic anhydride and N-phenyl-bis(trifluoromethanesulfonimide).
Conclusion: A Tale of Two Reagents and a Chemical Curiosity
The choice between triflic anhydride and N-phenyl-bis(trifluoromethanesulfonimide) is a classic example of the trade-off between reactivity and selectivity in organic synthesis. Tf₂O remains the reagent of choice for its sheer power and broad applicability, while PhNTf₂ provides a gentler touch for more delicate transformations. The selection should be guided by the specific nature of the substrate and the desired reaction outcome.
As for this compound, it serves as a reminder that the potential applications of a molecule are not always immediately apparent from its structure. While it holds a place in the catalog of chemical intermediates, its role as a triflating agent is, as of now, an unwritten chapter in the annals of organic chemistry.
References
- 1. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Utility of 2-Nitro-4-(trifluoromethylsulfonyl)aniline and N-phenyltriflimide (PhNTf2)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone of designing novel therapeutics and functional materials. Among the myriad of available reagents, 2-Nitro-4-(trifluoromethylsulfonyl)aniline and N-phenyltriflimide (PhNTf2) are two commercially available compounds that, while both containing the trifluoromethylsulfonyl group, exhibit fundamentally different reactivity and serve distinct purposes in synthetic chemistry. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their synthetic challenges.
At a Glance: Key Differences in Reactivity and Application
| Feature | This compound | N-phenyltriflimide (PhNTf2) |
| Primary Function | Synthetic building block | Electrophilic triflating agent |
| Transferred Group | 2-Nitro-4-(trifluoromethylsulfonyl)phenyl group | Trifluoromethanesulfonyl (triflyl) group (-SO₂CF₃) |
| Typical Reactions | Nucleophilic aromatic substitution (SNAr), reduction of the nitro group, diazotization of the amino group. | Triflation of alcohols, phenols, amines, and carbonyl compounds. |
| Key Application | Introduction of a substituted aromatic scaffold for the synthesis of complex molecules, including heterocycles and dyes.[1][2] | Conversion of hydroxyl and amino groups into excellent leaving groups (triflates) to facilitate subsequent cross-coupling, substitution, or elimination reactions.[3][4][5][6] |
N-phenyltriflimide (PhNTf2): The Go-To Reagent for Mild and Selective Triflation
N-phenyltriflimide, also known as N,N-Bis(trifluoromethanesulfonyl)aniline, is a stable, crystalline, and easy-to-handle electrophilic reagent.[1][3][7] It serves as a milder and often more selective alternative to the highly reactive trifluoromethanesulfonic anhydride (Tf₂O) for the introduction of the trifluoromethanesulfonyl (triflyl or Tf) group.[3][4] The triflate group is an exceptionally good leaving group, rendering triflated compounds valuable intermediates for a wide array of synthetic transformations.[3][4]
Core Applications of PhNTf2
The primary application of PhNTf2 is the conversion of various functional groups into their corresponding triflates.
-
Triflation of Phenols and Alcohols: PhNTf2 efficiently converts phenols and alcohols into aryl and alkyl triflates, respectively.[3] These triflates are key precursors for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings.[1][3]
-
Synthesis of Enol Triflates: PhNTf2 is particularly effective for the synthesis of enol triflates from ketones and other carbonyl compounds.[3][6] This transformation provides access to versatile intermediates for constructing complex carbon skeletons.[3]
Experimental Data: Triflation of Phenols with PhNTf2
The following table summarizes the yields for the triflation of various phenol substrates using PhNTf2.
| Entry | Phenol Substrate | Product | Yield (%) |
| 1 | Phenol | Phenyl triflate | 85 |
| 2 | 4-Methoxyphenol | 4-Methoxyphenyl triflate | 91 |
| 3 | 4-Nitrophenol | 4-Nitrophenyl triflate | 88 |
| 4 | 4-Chlorophenol | 4-Chlorophenyl triflate | 89 |
| (Data sourced from representative procedures) |
Experimental Protocol: Microwave-Assisted Triflation of 4-Methoxyphenol
This protocol describes a rapid and efficient method for the synthesis of aryl triflates using microwave heating.[5]
Materials:
-
4-Methoxyphenol
-
N-phenyltriflimide (PhNTf2)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Microwave synthesizer
Procedure:
-
In a microwave process vial, dissolve 4-methoxyphenol (1.0 mmol) and N-phenyltriflimide (1.1 mmol) in dichloromethane (4 mL).
-
Add triethylamine (1.5 mmol) to the mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 6 minutes.[5]
-
After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxyphenyl triflate.[3]
Caption: General workflow for the microwave-assisted synthesis of aryl triflates using PhNTf2.
This compound: A Versatile Aromatic Building Block
In contrast to PhNTf2, this compound is not a triflating agent. Instead, it serves as a valuable synthetic intermediate, providing a functionalized aromatic ring that can be further elaborated into more complex molecules.[2] Its utility stems from the presence of three distinct functional handles: the aniline amino group, the ortho-nitro group, and the trifluoromethylsulfonyl group at the para position.
Core Applications of this compound
The reactivity of this compound is centered around the chemical transformations of its functional groups:
-
Modification of the Amino Group: The primary amine can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions to introduce a range of substituents.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a 1,2-diaminobenzene derivative. This diamine is a key precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, quinoxalines, and phenazines, which are prevalent scaffolds in medicinal chemistry.
-
Nucleophilic Aromatic Substitution (SNAr): While the aniline itself is not typically a substrate for SNAr, it is synthesized from precursors like 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene, highlighting the electron-withdrawing nature of the nitro and trifluoromethylsulfonyl groups that activate the ring towards nucleophilic attack.
The trifluoromethylsulfonyl group itself is generally stable under many reaction conditions and imparts specific electronic properties and lipophilicity to the final molecule.
Synthetic Utility: Precursor to Triflones
One notable application of related structures is in the synthesis of "triflones," which are compounds containing the trifluoromethylsulfonyl (SO₂CF₃) group. For instance, 5-nitro-pyrazole triflones have been synthesized via a [3+2] cycloaddition reaction, showcasing the use of trifluoromethylsulfonyl-containing building blocks in constructing complex heterocyclic frameworks with potential insecticidal activity. While not directly employing this compound, this illustrates the role of such molecules as precursors to triflone-containing targets.
Experimental Protocol: Synthesis of this compound
The following is a representative synthesis of the title compound from its chloro-precursor.
Materials:
-
1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene
-
Aqueous ammonia
-
Copper catalyst (optional)
Procedure:
-
1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene is reacted with an excess of aqueous ammonia.
-
The reaction is typically carried out at elevated temperatures, ranging from 80 to 150 °C, potentially in the presence of a copper catalyst.
-
The product, this compound, precipitates from the reaction mixture upon cooling and can be collected by filtration.
Caption: Synthetic pathway for this compound.
Conclusion: Choosing the Right Reagent for the Job
The choice between this compound and N-phenyltriflimide (PhNTf2) is dictated by the synthetic goal.
-
For the introduction of a triflate leaving group , to activate a molecule for subsequent coupling or substitution reactions, N-phenyltriflimide (PhNTf2) is the reagent of choice. Its mildness, stability, and high efficiency in converting alcohols, phenols, and carbonyls to triflates make it an invaluable tool.
-
When the objective is to incorporate a functionalized aromatic ring bearing nitro, amino, and trifluoromethylsulfonyl groups, This compound serves as an excellent starting material. It provides a versatile scaffold for the construction of complex molecules, particularly heterocycles of medicinal interest.
References
- 1. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Triflate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- 6. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 7. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of Trifluoromethylsulfonyl-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylsulfonyl (CF₃SO₂) group is a pivotal strategy in medicinal chemistry and materials science, owing to its ability to significantly enhance the metabolic stability, acidity, and lipophilicity of molecules. The selection of the appropriate reagent for introducing this functional group is critical and often depends on the substrate, desired reactivity, and reaction conditions. This guide provides an objective comparison of key alternative reagents for the direct synthesis of trifluoromethylsulfonyl-containing compounds, including triflates, triflamides, and triflones, supported by experimental data and detailed protocols.
Key Reagents for Trifluoromethylsulfonylation
The primary reagents for direct trifluoromethylsulfonylation involve electrophilic sources of the triflyl group (CF₃SO₂-). The most established reagents are Triflic Anhydride and Trifluoromethanesulfonyl Chloride. A more recent and promising alternative is Trifluoromethanesulfonyl Fluoride, utilized in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.
| Reagent | Formula | Key Features |
| Triflic Anhydride | (CF₃SO₂)₂O | Highly reactive, widely used for synthesizing triflates from alcohols and phenols. |
| Trifluoromethanesulfonyl Chloride | CF₃SO₂Cl | Less reactive than triflic anhydride, commonly used for preparing triflamides from amines. |
| Trifluoromethanesulfonyl Fluoride | CF₃SO₂F | Gaseous reagent, utilized in SuFEx chemistry, offering high chemoselectivity. |
Performance Comparison: Synthesis of Aryl Triflates
Aryl triflates are valuable intermediates in cross-coupling reactions. Their synthesis is a common benchmark for trifluoromethylsulfonylation reagents.
| Reagent | Substrate | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Triflic Anhydride | 4-Chlorophenol | Pyridine | CH₂Cl₂ | -10 to RT | 1 h | 96 | [1] |
| Triflic Anhydride | 2-Iodophenol | Triethylamine | Not specified | Not specified | Not specified | Not specified | [2] |
| Triflic Anhydride | Phenol | Aq. NaOH | Toluene/H₂O | Not specified | Not specified | High | [3][4] |
| CF₃SO₂F (SuFEx) | Phenol | DIPEA | MeCN/H₂O | RT | 1 h | 99 | [3][5][6] |
| CF₃SO₂F (SuFEx) | 4-Nitrophenol | DIPEA | MeCN/H₂O | RT | 1 h | 98 | [3][5][6] |
| CF₃SO₂F (SuFEx) | 4-Methoxyphenol | DIPEA | MeCN/H₂O | RT | 1 h | 99 | [3][5][6] |
Performance Comparison: Synthesis of Triflamides
Triflamides are important functional groups in many biologically active compounds.
| Reagent | Substrate | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Trifluoromethanesulfonyl Chloride | 2-Amino-5-chloropyridine | Pyridine | CH₂Cl₂ | -78 | 3.5 h | 75 | [7] |
| Trifluoromethanesulfonyl Chloride | Metformin | KOH (cat.) | Acetone | Not specified | Not specified | 85 | [8] |
| CF₃SO₂F (SuFEx) | Piperidine | DMAP | MeCN | RT | 1 h | 95 | [5][6] |
| CF₃SO₂F (SuFEx) | Aniline | DMAP | MeCN | RT | 1 h | 85 | [5][6] |
| Triflic Anhydride | 2-Aminopyridine | Pyridine | CH₂Cl₂ | -78 | 3.5 h | (Forms triflimide) | [7] |
Experimental Protocols
Synthesis of 4-Chlorophenyl Trifluoromethanesulfonate using Triflic Anhydride
Materials:
-
4-Chlorophenol
-
Methylene chloride (CH₂Cl₂)
-
Pyridine
-
Triflic anhydride ((CF₃SO₂)₂O)
-
0.2 N Hydrochloric acid (HCl)
-
Water
-
Brine
Procedure:
-
A solution of 4-chlorophenol (1.0 equiv) in methylene chloride is prepared in a three-necked flask equipped with a thermocouple and a nitrogen bubbler at room temperature.[1]
-
Pyridine (1.1 equiv) is added to the solution via syringe.[1]
-
The reaction mixture is cooled to -10 °C using an ice/methanol bath.[1]
-
Triflic anhydride (1.08 equiv) is added dropwise to the reaction mixture via syringe, maintaining the temperature below -2 °C.[1]
-
After the addition is complete, the reaction mixture is stirred for 1 hour at -10 °C and then allowed to warm to room temperature.[1]
-
Upon reaction completion, water is added to the mixture, and it is stirred for 15 minutes.[1]
-
The layers are separated, and the organic layer is washed sequentially with 0.2 N HCl, water, and brine.[1]
-
The organic layer is concentrated via rotary evaporation to yield the desired triflate.[1]
Synthesis of N-(5-Chloro-2-pyridyl)triflimide using Trifluoromethanesulfonyl Chloride
Materials:
-
2-Amino-5-chloropyridine
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Triflic anhydride ((CF₃SO₂)₂O) (Note: The reference uses triflic anhydride to form the triflimide, a related structure)
-
Argon atmosphere
Procedure:
-
A two-necked, round-bottomed flask is charged with 2-amino-5-chloropyridine (1.0 equiv) and pyridine (2.1 equiv) in dichloromethane under an argon atmosphere.[7]
-
The reaction mixture is cooled to -78 °C.[7]
-
A solution of triflic anhydride (2.1 equiv) in dichloromethane is added dropwise via a cannula over 3.5 hours with vigorous stirring.[7]
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.[7]
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.[7]
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.[7]
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under vacuum.[7]
-
The crude product is purified by Kugelrohr distillation to give the pure N-(5-chloro-2-pyridyl)triflimide.[7]
General Procedure for Synthesis of Aryl Triflates using CF₃SO₂F (SuFEx) in a Two-Chamber Reactor
Materials:
-
N-phenyltrifluoromethanesulfonimide (PhNTf₂)
-
Potassium bifluoride (KHF₂)
-
Acetonitrile (MeCN)
-
(Hetero)aryl alcohol
-
N,N-Diisopropylethylamine (DIPEA)
-
Water
Procedure:
-
Generation Chamber: N-phenyltrifluoromethanesulfonimide (1.5 equiv) and potassium bifluoride (1.0 equiv) are mixed in acetonitrile. This generates CF₃SO₂F gas.[5][6]
-
Reaction Chamber: The (hetero)aryl alcohol (1.0 equiv) and N,N-diisopropylethylamine (1.5 equiv) are dissolved in a mixture of acetonitrile and water.[5][6]
-
The generated CF₃SO₂F gas from the generation chamber is bubbled through the solution in the reaction chamber at room temperature.[5][6]
-
The reaction mixture is then worked up by extraction and purified by column chromatography to yield the aryl triflate.[5][6]
Logical Relationships and Experimental Workflows
The choice of reagent for trifluoromethylsulfonylation depends on the substrate and the desired product. The following diagram illustrates the general synthetic pathways.
Caption: Synthetic pathways to trifluoromethylsulfonyl compounds.
The following diagram provides a comparative overview of the key characteristics of the discussed reagents.
Caption: Comparison of trifluoromethylsulfonylation reagents.
Conclusion
The choice of a trifluoromethylsulfonylation reagent is a critical consideration in the synthesis of trifluoromethylsulfonyl-containing compounds.
-
Triflic Anhydride remains the reagent of choice for the high-yielding synthesis of triflates from alcohols and phenols due to its high reactivity. However, its moisture sensitivity and high reactivity can sometimes lead to a lack of selectivity.[9][10]
-
Trifluoromethanesulfonyl Chloride is a less reactive and more manageable alternative, making it particularly suitable for the synthesis of triflamides from amines where the higher reactivity of triflic anhydride can be problematic.[7][8]
-
Trifluoromethanesulfonyl Fluoride , employed in SuFEx chemistry, emerges as a highly promising alternative. Its gaseous nature allows for controlled addition, and it exhibits excellent chemoselectivity, particularly for the triflation of phenols in the presence of other nucleophilic groups.[3][5][6] The development of two-chamber reactor systems has made its laboratory-scale use more practical and safer.[3][5][6]
For researchers and drug development professionals, the selection of the optimal reagent will depend on the specific synthetic challenge, including the nature of the substrate, the desired product, and the required reaction conditions. The newer SuFEx-based methodology with trifluoromethanesulfonyl fluoride offers significant advantages in terms of selectivity and functional group tolerance, making it a valuable addition to the synthetic chemist's toolbox for the preparation of complex trifluoromethylsulfonyl-containing molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalysts for the Synthesis of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted anilines is a cornerstone of modern organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and advanced materials. The choice of a catalytic system for the crucial C-N bond formation step is a critical decision that influences yield, substrate scope, cost-effectiveness, and environmental impact. This guide offers an objective comparison of the leading catalytic methodologies for the synthesis of substituted anilines, supported by experimental data and detailed protocols.
The primary catalytic strategies for N-arylation include palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, nickel-catalyzed cross-coupling, and emerging photocatalytic methods. Each approach presents a unique set of advantages and limitations, making the selection of the optimal catalyst dependent on the specific synthetic challenge.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the synthesis of a representative substituted aniline, N-phenylaniline, from the cross-coupling of aniline with an aryl halide. This comparative data, collated from multiple sources, provides a quantitative basis for catalyst selection.
| Catalyst System | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| Palladium | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | 1 | 90 | 90 | 90 |
| (Buchwald-Hartwig) | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 24 | 98 | 98 | 4.1 |
| Copper | CuI | L-proline | K₂CO₃ | DMSO | 90 | 24 | 85 | 8.5 | 0.35 |
| (Ullmann) | CuI | Phenanthroline | K₃PO₄ | DMF | 120 | 24 | 88 | 8.8 | 0.37 |
| Nickel | Ni(COD)₂ | dppf | NaOtBu | Toluene | 100 | 18 | 92 | 92 | 5.1 |
| (Cross-Coupling) | NiCl₂(dppe) | - | NaOtBu | Toluene | 100 | 24 | 85 | 85 | 3.5 |
| Photocatalysis | Ir(ppy)₃ | - | DBU | DMF | RT | 24 | 82 | - | - |
Note: The presented data is illustrative and compiled from various sources. Actual results may vary depending on the specific substrates and reaction conditions. TON and TOF values are estimated based on the provided catalyst loading and reaction times.
Experimental Workflow and Catalytic Cycles
The general workflow for the synthesis of substituted anilines via cross-coupling reactions involves the combination of an aryl halide, an amine, a catalyst, a ligand (if required), and a base in a suitable solvent, followed by heating. The reaction progress is monitored, and upon completion, the product is isolated and purified.
Caption: A generalized workflow for the synthesis of substituted anilines.
Detailed Experimental Protocols
Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the N-arylation of an amine with an aryl bromide using a palladium catalyst.[1]
Materials:
-
Aryl bromide (1.0 mmol)
-
Aniline (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂, Xantphos, and NaOtBu.
-
Add the aryl bromide and aniline to the Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete (typically 1-24 hours), cool the mixture to room temperature.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Copper-Catalyzed Ullmann Condensation
This protocol provides a general method for the N-arylation of an amine with an aryl iodide using a copper catalyst.
Materials:
-
Aryl iodide (1.0 mmol)
-
Aniline (2.0 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
L-proline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO, 5 mL)
Procedure:
-
In a round-bottom flask, combine CuI, L-proline, and K₂CO₃.
-
Add the aryl iodide and aniline to the flask.
-
Add anhydrous DMSO.
-
Heat the reaction mixture to 90-120 °C and stir under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion (typically 24 hours), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Nickel-Catalyzed Amination of Aryl Chlorides
This protocol outlines a general procedure for the coupling of an aryl chloride with an amine using a nickel catalyst.[2]
Materials:
-
Aryl chloride (1.0 mmol)
-
Aniline (1.2 mmol)
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂, 0.05 mmol, 5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.05 mmol, 5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with Ni(COD)₂, dppf, and NaOtBu.
-
Add the aryl chloride and aniline.
-
Add anhydrous toluene.
-
Seal the tube, remove it from the glovebox, and heat the mixture to 100 °C with stirring.
-
Monitor the reaction's progress.
-
After completion (typically 18-24 hours), cool the mixture and work up as described for the Buchwald-Hartwig amination.
Photocatalytic Synthesis of Substituted Anilines
This protocol provides a general framework for the photocatalytic synthesis of substituted anilines.
Materials:
-
Aryl halide (1.0 mmol)
-
Aniline (1.5 mmol)
-
Iridium photocatalyst (e.g., Ir(ppy)₃, 0.01-0.05 mmol, 1-5 mol%)
-
Organic base (e.g., DBU, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, aniline, photocatalyst, and base.
-
Add the anhydrous solvent and degas the mixture.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed (typically 24 hours), remove the light source.
-
Work up the reaction mixture as described in the previous protocols.
This guide provides a comparative framework to aid researchers in selecting the most appropriate catalytic system for their specific synthetic needs in the preparation of substituted anilines. The choice between palladium, copper, nickel, or photocatalysis will depend on a careful consideration of factors such as cost, substrate scope, and desired reaction conditions.
References
A Comparative Guide to the Synthesis of Functionalized Anilines
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized anilines is a cornerstone of modern chemistry. These critical building blocks are integral to the development of pharmaceuticals, agrochemicals, and materials. This guide provides an objective comparison of four prominent synthesis routes: Nitration-Reduction, Ullmann Condensation, Buchwald-Hartwig Amination, and Enzymatic Amination, supported by experimental data and detailed protocols.
This comparative analysis aims to equip researchers with the necessary information to select the most appropriate synthetic strategy based on factors such as substrate scope, functional group tolerance, reaction conditions, and overall efficiency.
At a Glance: Comparison of Aniline Synthesis Routes
| Feature | Nitration-Reduction | Ullmann Condensation | Buchwald-Hartwig Amination | Enzymatic Amination |
| Starting Materials | Arenes, Nitrating Agents (HNO₃/H₂SO₄), Reducing Agents (e.g., Fe/HCl, SnCl₂/HCl, H₂/Pd/C) | Aryl Halides, Amines, Copper Catalyst, Base | Aryl Halides/Triflates, Amines, Palladium Catalyst, Ligand, Base | Nitroaromatics, Ketones/Amines |
| Reaction Conditions | Harsh (strong acids, high temperatures for nitration); Reduction conditions vary. | Harsh (often high temperatures >100-200°C)[1] | Mild to moderate (often 25-110°C)[2][3] | Mild (often room temperature, aqueous media)[4][5] |
| Catalyst | None for nitration; various for reduction (Fe, Sn, Pd, etc.) | Copper (CuI, Cu powder, etc.)[6] | Palladium (Pd(OAc)₂, Pd₂(dba)₃, etc.) with phosphine ligands[2][7] | Enzymes (e.g., Nitroreductases, Transaminases)[4][8] |
| Substrate Scope | Broad for arenes, but regioselectivity can be an issue.[9] | Good for aryl iodides and bromides, less reactive for chlorides.[10] | Very broad, including aryl chlorides, bromides, iodides, and triflates.[11] | Substrate-specific, depends on the enzyme.[8] |
| Functional Group Tolerance | Limited due to harsh acidic and reducing conditions.[12] | Moderate, can be limited by high temperatures. | Excellent, tolerates a wide range of functional groups.[11][12] | Excellent, highly chemoselective.[4][5] |
| Key Advantages | Inexpensive starting materials. | Low cost of copper catalyst. | High yields, broad scope, mild conditions.[11] | High selectivity, green credentials, mild conditions.[4][5] |
| Key Disadvantages | Harsh conditions, poor functional group tolerance, regioselectivity issues.[9][12] | High temperatures, often requires stoichiometric copper, sometimes erratic yields.[11] | Cost of palladium and ligands, sensitivity to air and moisture. | Enzyme availability and stability, potential for low space-time yields. |
Experimental Protocols and Data
This section provides detailed experimental methodologies for the key synthesis routes, along with representative quantitative data to facilitate comparison.
Nitration-Reduction Pathway
This classical two-step approach remains a widely used method for aniline synthesis due to the low cost of starting materials.[13] The first step involves the electrophilic nitration of an aromatic ring, followed by the reduction of the nitro group.
Experimental Protocol: Synthesis of p-Nitroaniline from Benzene
-
Step 1: Nitration of Benzene to Nitrobenzene. [9][14]
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 7 mL of concentrated nitric acid.
-
Cool the flask in an ice bath and slowly add 8 mL of concentrated sulfuric acid with continuous stirring.
-
Slowly add 6 mL of benzene dropwise to the mixture, ensuring the temperature does not exceed 50°C.
-
After the addition is complete, heat the mixture to 55-60°C for one hour with continuous stirring.
-
Cool the reaction mixture and separate the upper layer of nitrobenzene using a separatory funnel.
-
Wash the nitrobenzene with water, then with a dilute sodium carbonate solution, and finally with water again. Dry over anhydrous calcium chloride.
-
-
Step 2: Reduction of Nitrobenzene to Aniline.
-
In a round-bottom flask, place the synthesized nitrobenzene.
-
Add a reducing agent such as tin granules and concentrated hydrochloric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
After cooling, make the solution alkaline with sodium hydroxide to liberate the aniline.
-
The aniline can then be purified by steam distillation.
-
Quantitative Data: Nitration of Substituted Benzenes [15]
| Substrate | Major Product(s) | Relative Rate of Reaction |
| Acetanilide | p-Nitroacetanilide | Faster than Bromobenzene |
| Bromobenzene | o- and p-Nitrobromobenzene | Similar to Chlorobenzene |
| Chlorobenzene | o- and p-Nitrochlorobenzene | Similar to Bromobenzene |
| Nitrobenzene | m-Dinitrobenzene | Slower than Bromobenzene |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically involving an aryl halide and an amine. While traditionally requiring harsh conditions, modern protocols have been developed with improved catalyst systems and ligands to enable milder reaction conditions.[10]
Experimental Protocol: Copper-Catalyzed N-Arylation of an Amine [6][16]
-
To a sealed tube, add the aryl halide (10 mmol), 30% aqueous methylamine (5 equivalents), and copper powder (5 mol%).
-
Heat the reaction mixture to 100°C for 12 hours with stirring.
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Quantitative Data: Ligand Effects in Ullmann Condensation [17][18]
The choice of ligand can significantly impact the efficiency of the Ullmann condensation. In a study on the synthesis of tri-p-tolylamine from p-toluidine and 4-iodotoluene, various ligands were screened.
| Ligand | Conversion to Tri-p-tolylamine (%) |
| 2,2'-dipyridyl | High |
| 4,4'-dipyridyl | High |
| 1,10-phenanthroline | Moderate |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for the synthesis of functionalized anilines.[11] It is renowned for its mild reaction conditions, broad substrate scope, and excellent functional group tolerance.[12]
Experimental Protocol: Palladium-Catalyzed Amination of an Aryl Chloride [2]
-
Under a nitrogen atmosphere, charge a Schlenk flask with bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equivalents).
-
Add degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (1.0 equivalent) and the amine (1.5 equivalents).
-
Heat the reaction mixture to reflux (or a specified temperature) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data: Comparison of Palladium Catalysts [2]
The performance of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor and ligand.
| Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | High |
Enzymatic Amination
Enzymatic methods for aniline synthesis offer a green and highly selective alternative to traditional chemical routes.[4][5] Nitroreductases (NRs) and transaminases (ATAs) are two classes of enzymes that have been successfully employed for this purpose.
Experimental Protocol: Chemoenzymatic Synthesis of Anilines using a Nitroreductase [4]
-
A batch reaction is set up in an aqueous buffer containing the nitroaromatic substrate.
-
An engineered nitroreductase (e.g., NR-55) and a cofactor recycling system (e.g., glucose dehydrogenase, GDH-101) are added.
-
A chemical co-catalyst (e.g., V₂O₅) may be used to facilitate the reduction of the hydroxylamine intermediate to the aniline.
-
The reaction is run at room temperature and atmospheric pressure.
-
The product can be extracted from the aqueous phase using an organic solvent.
Quantitative Data: Enzymatic Reduction of Nitroaromatics [8]
The substrate scope of nitroreductases can be broad, and high conversions can be achieved under mild conditions.
| Substrate | Enzyme | Conversion (%) | Yield (%) |
| p-Nitrobenzonitrile | Immobilized Nitroreductase | - | up to 60.9 |
| Various Nitroaromatics | BtNR | up to 97 | up to 56 |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key components of each synthetic route.
Caption: Workflow for the Nitration-Reduction synthesis of anilines.
Caption: Key components of the Ullmann Condensation for aniline synthesis.
Caption: The catalytic system of the Buchwald-Hartwig Amination.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 15. stmarys-ca.edu [stmarys-ca.edu]
- 16. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantitative Analysis of Positional Isomers in Aniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The precise control and analysis of chemical reactions are fundamental to the synthesis of pure, effective, and safe pharmaceutical compounds and other fine chemicals. In the synthesis of aniline and its derivatives, the formation of positional isomers—molecules with the same chemical formula but different arrangements of substituents on the aromatic ring—is a common challenge. Since these isomers can exhibit significantly different chemical, physical, biological, and toxicological properties, their accurate quantification is a critical aspect of process monitoring, quality control, and regulatory compliance.
This guide provides a comparative analysis of the primary analytical techniques used for the quantitative determination of positional isomers in aniline synthesis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We present a summary of their performance, detailed experimental protocols, and workflows to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent chromatographic techniques for this purpose, offering excellent separation of closely related isomers. HPLC is highly versatile for a wide range of aniline derivatives, including those that are non-volatile or thermally sensitive. In contrast, GC is best suited for volatile and thermally stable compounds, sometimes requiring a derivatization step to enhance the volatility of the analytes. Quantitative NMR (qNMR) has emerged as a powerful alternative that provides structural confirmation and quantification without the need for chromatographic separation, determining isomer ratios directly from the integrated signals of a single spectrum.
Quantitative Data Summary
The selection of an analytical method often depends on the required sensitivity, precision, and the nature of the sample matrix. The following tables summarize key performance parameters for HPLC and GC methods in the analysis of various aniline positional isomers.
Table 1: Performance Comparison of GC and HPLC for Aniline Isomer Analysis
| Analyte/Isomer Group | Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Correlation Coefficient (r²) | Reference(s) |
| Chloroaniline Isomers | GC-NPD (in water) | 0.66 - 2.3 µg/L | Not Specified | 40 - 400 µg/L (4-Chloroaniline) | Not Specified | |
| Trifluoromethoxy Aniline Isomers | GC-FID | < 0.8 µg/mL | < 4 µg/mL | LOQ to 1125 µg/mL | > 0.99 | |
| Aniline & N-methylaniline | HPLC-UV | Not Specified | Quantifiable at 0.010% (w/w) | 0.010% - 1.5% (w/w) | > 0.999 | |
| Aniline & Nitroanilines | On-Line SPE-HPLC | 0.003 - 0.012 µg/L | 0.01 - 0.04 µg/L | 0.05 - 20 µg/L | > 0.999 | |
| Methylated/Chlorinated Anilines | GC-MS (in water) | Not Specified | Not Specified | 1 - 45 µg/L | Not Specified | |
| Methylated/Chlorinated Anilines | LC-MS/MS (in water) | Not Specified | Not Specified | 1 - 45 µg/L | Not Specified |
Table 2: Features of Quantitative NMR (qNMR) for Isomer Analysis
| Feature | Description | Advantages | Considerations | Reference(s) |
| Principle | Quantification is based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to it. | Provides structural confirmation simultaneously with quantification. Does not require identical reference standards for each isomer; an internal calibrant can be used. | Lower sensitivity compared to chromatographic methods. Requires signals that are unique and well-resolved for each isomer. | |
| Application | Ideal for determining the relative ratios of isomers in a mixture, assessing the purity of synthesized compounds, and analyzing reaction progress. | Fast for simple mixtures. Non-destructive technique, allowing for sample recovery. | Can be complex for mixtures with overlapping signals. Requires careful selection of acquisition parameters (e.g., relaxation delay). |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining accurate quantitative data. Below are representative protocols for HPLC, GC-MS, and qNMR tailored for the analysis of aniline positional isomers.
High-Performance Liquid Chromatography (HPLC) Protocol for Toluidine Isomers
This protocol is adapted from established methods for the separation of o-, m-, and p-toluidine.
-
Instrumentation and Columns:
-
HPLC System: A standard analytical HPLC with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used. Mixed-mode columns can offer enhanced selectivity.
-
-
Reagents and Standards:
-
Solvents: Acetonitrile (HPLC grade) and ultra-pure water.
-
Buffer: Ammonium formate or sodium phosphate.
-
Standards: Prepare individual stock solutions of o-toluidine, m-toluidine, and p-toluidine in a suitable solvent (e.g., methanol or mobile phase). Create a mixed working standard solution.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 40:60, v/v) with a buffer (e.g., 40 mM Ammonium Formate, pH 3.0). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample from the aniline synthesis reaction in the mobile phase to achieve a concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
-
-
Analysis and Quantification:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the mixed standard solution to determine the retention times for each isomer and to establish system suitability.
-
Construct a calibration curve by injecting a series of standards of known concentrations. Plot peak area versus concentration.
-
Inject the prepared sample.
-
Quantify the amount of each isomer in the sample using the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Halogenated Aniline Isomers
This protocol is based on standard methods for the analysis of halogenated anilines.
-
Instrumentation:
-
GC-MS System: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer. A Flame Ionization Detector (FID) can also be used for quantification.
-
Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Reagents and Standards:
-
Solvents: Methylene chloride, Toluene, Ethyl acetate (pesticide quality or equivalent).
-
Standards: Prepare stock solutions of the target halogenated aniline isomers in a suitable solvent.
-
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: 1 µL, splitless.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 10 min. (This program should be optimized for the specific isomers of interest).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-350 amu (for qualitative analysis) or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
-
Sample Preparation:
-
For reaction mixtures, perform a liquid-liquid extraction. Adjust the pH of the aqueous sample to >11 with NaOH and extract with methylene chloride.
-
Dry the organic extract with anhydrous sodium sulfate and concentrate it to a final volume of 1 mL.
-
Note on Derivatization: For polar anilines, derivatization with an agent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) can improve peak shape and thermal stability, though it adds a step to the sample preparation.
-
Quantitative NMR (qNMR) Protocol for Isomer Ratio Determination
This protocol provides a general framework for determining the molar ratio of two positional isomers in a synthesized sample.
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of the sample mixture into an NMR tube.
-
Accurately weigh and add a known amount of a high-purity internal standard (calibrant). The standard should have a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).
-
Add a sufficient volume (e.g., 0.6-0.7 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to fully dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition (¹H NMR):
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the spectrometer is properly shimmed to achieve high resolution.
-
Crucial Parameters for Quantification:
-
Pulse Angle: Use a 90° pulse.
-
Relaxation Delay (d1): Set a long relaxation delay (d1) to ensure complete relaxation of all relevant protons. This should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated (a value of 30-60 seconds is often sufficient for accurate quantification).
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve a good signal-to-noise ratio (S/N > 150:1 for signals of interest).
-
-
-
Data Processing and Analysis:
-
Apply Fourier transform and perform phase and baseline correction carefully.
-
Integrate the well-resolved, non-overlapping signals corresponding to each isomer. Also, integrate a known signal from the internal standard.
-
The molar ratio of Isomer A to Isomer B can be calculated using the following formula:
Molar Ratio (A/B) = [ (Integral of A) / (Number of Protons for A's signal) ] / [ (Integral of B) / (Number of Protons for B's signal) ]
-
The absolute quantity of each isomer can be determined by comparing its integral to the integral of the known amount of the internal standard.
-
Visualization of Experimental Workflows
To better illustrate the logical flow of the analytical processes, the following diagrams have been generated using Graphviz.
A Comparative Guide to Method Validation for the Determination of 2-Nitro-4-(trifluoromethylsulfonyl)aniline
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Nitro-4-(trifluoromethylsulfonyl)aniline, a key intermediate in pharmaceutical synthesis, is paramount. This guide provides a comprehensive comparison of analytical methodologies for the determination of this compound, supported by representative experimental data to aid in method selection and validation.
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this compound are not widely published, the protocols and performance data presented herein are based on established methods for structurally similar nitroaromatic and trifluoromethyl-containing compounds.[1][2]
Comparative Analysis of Analytical Techniques
The choice of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a summary of the expected performance characteristics of HPLC-UV and GC-MS for the analysis of this compound.
Table 1: Performance Comparison of HPLC-UV and GC-MS Methods
| Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (r²) | > 0.998 | > 0.997 |
| Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.05 µg/mL |
| Selectivity | High | Very High |
| Run Time | ~15 minutes | ~20 minutes |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable analytical results. The following sections provide representative methodologies for HPLC-UV and GC-MS analysis.
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like nitroanilines, often without the need for derivatization.[3][4]
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL to create a stock solution.
-
Prepare calibration standards and quality control samples by diluting the stock solution with the mobile phase to fall within the desired linear range.
GC-MS offers high sensitivity and selectivity, making it an excellent choice for the identification and quantification of volatile impurities. For polar compounds like nitroanilines, derivatization may sometimes be necessary to improve chromatographic performance, though modern columns can often handle these compounds directly.[5][6]
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1 µL of the sample solution.
-
Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: 50-400 amu.
Sample Preparation:
-
Prepare a stock solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution.
Method Validation Workflow
A systematic approach to method validation is crucial to ensure that the chosen analytical method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
References
Comparative Performance of 2-Nitro-4-(trifluoromethylsulfonyl)aniline and its Alternatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Nitro-4-(trifluoromethylsulfonyl)aniline and its structural alternatives, which are key intermediates in the synthesis of pharmacologically active molecules. The strategic incorporation of trifluoromethyl and sulfonyl groups can significantly influence a compound's physicochemical properties, metabolic stability, and target binding affinity, making these aniline derivatives valuable scaffolds in drug discovery, particularly in the development of kinase inhibitors.
Certificate of Analysis: A Comparative Overview
While a specific Certificate of Analysis (CoA) for this compound is not publicly available, the following table summarizes the typical specifications for this compound and its alternatives based on available data for structurally related molecules. This provides a benchmark for purity and physical properties expected from a high-quality sample.
| Parameter | This compound (Expected) | 2-Nitro-4-(trifluoromethyl)aniline | 3-Nitro-4-(trifluoromethoxy)aniline | 4-Nitro-2-(trifluoromethyl)aniline |
| CAS Number | 400-23-7 | 400-98-6 | 2822-50-6 | 121-01-7 |
| Molecular Formula | C₇H₅F₃N₂O₄S | C₇H₅F₃N₂O₂ | C₇H₅F₃N₂O₃ | C₇H₅F₃N₂O₂ |
| Molecular Weight | 270.19 | 206.12 | 222.12 | 206.12 |
| Appearance | Yellow crystalline solid | Yellow to brown crystals or powder | Solid | Powder |
| Melting Point (°C) | 129-130 | 104.0-110.0 | No data | 90-92 |
| Purity (by HPLC/GC) | ≥98% | ≥97.5% | ≥97% | ≥98% |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents |
Performance in Kinase Inhibition: A Comparative Analysis
Substituted anilines are crucial pharmacophores in a wide range of kinase inhibitors. The electronic and steric properties of the substituents on the aniline ring play a pivotal role in determining the inhibitor's potency and selectivity. The following table presents a comparative view of the inhibitory activity of compounds derived from anilines with similar structural features to this compound. This data is compiled from various studies and serves as a predictive guide to the potential efficacy of these building blocks in kinase inhibitor synthesis.
| Kinase Target | Inhibitor Scaffold Derived From | IC₅₀ (nM) | Reference |
| Bcr-Abl | 3-bromo-5-(trifluoromethyl)aniline (Ponatinib) | <0.5 | [1] |
| Bcr-Abl (T315I mutant) | 3-bromo-5-(trifluoromethyl)aniline (Ponatinib) | 2.0 | [1] |
| VEGFR2 | 3-bromo-5-(trifluoromethyl)aniline (Ponatinib) | 1.5 | [1] |
| EGFR | 4-anilinoquinazoline derivatives | Varies (nM to µM range) | [2] |
| Mer/c-Met | 2-substituted aniline pyrimidine derivatives | Varies (nM range) | [3] |
Note: IC₅₀ values are highly dependent on the specific assay conditions and the overall structure of the final inhibitor.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are protocols for key experiments relevant to the evaluation of this compound and its alternatives.
Synthesis of Substituted Anilines (General Procedure)
This protocol describes a general method for the synthesis of substituted anilines via nucleophilic aromatic substitution.
Materials:
-
Starting substituted chlorobenzene
-
Ammonia or desired amine
-
Solvent (e.g., DMSO, NMP)
-
Base (e.g., K₂CO₃)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the starting chlorobenzene derivative in the chosen solvent.
-
Add the amine and the base to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-150°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase assay buffer
-
Luminescence-based kinase assay kit
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the luminescence-based detection reagent and a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[4][5]
Cell Proliferation Assay (MTT Assay)
This assay assesses the anti-proliferative effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium and add them to the cells.
-
Incubate the plates for 48-72 hours in a CO₂ incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value.[5][6]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a representative kinase signaling pathway and a general workflow for the synthesis and evaluation of aniline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Nitro-4-(trifluoromethylsulfonyl)aniline: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-Nitro-4-(trifluoromethylsulfonyl)aniline, a compound that requires careful handling due to its chemical properties. Adherence to these protocols is vital for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS may not be readily available, information on structurally similar compounds, such as halogenated nitroaromatics, indicates that this substance should be handled with caution.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat, and in situations with a risk of splashing, a chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.
Quantitative Data for Disposal Planning
A summary of the key physical and chemical properties of this compound is provided below to aid in safe handling and disposal planning.
| Property | Value |
| Molecular Formula | C₇H₅F₃N₂O₄S |
| Molecular Weight | 270.19 g/mol |
| Melting Point | 129-130°C |
| Boiling Point | 395.0 ± 42.0 °C (Predicted) |
| Density | 1.670 ± 0.06 g/cm³ (Predicted) |
| Appearance | Yellow crystalline solid |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. This typically involves high-temperature incineration to ensure complete destruction of the compound.
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.
-
This compound should be segregated as a halogenated, nitrated organic solid waste.
-
Do not mix with other waste streams unless their compatibility is known and verified to avoid potentially hazardous reactions.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.
-
Ensure the container is in good condition and has a secure lid.
-
For solid waste, carefully place the material into the container, avoiding the generation of dust.
-
Contaminated materials, such as weighing paper, gloves, and other disposable lab supplies, should also be placed in this designated container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents and bases.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with a complete and accurate description of the waste, including its chemical name and quantity.
-
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the general principle for the disposal of halogenated and nitrated aromatic compounds is high-temperature incineration. This process is carried out in specialized facilities equipped with scrubbers and other pollution control devices to neutralize harmful combustion byproducts.
Logical Relationship Diagram for Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 2-Nitro-4-(trifluoromethylsulfonyl)aniline
This guide provides critical safety, handling, and disposal information for 2-Nitro-4-(trifluoromethylsulfonyl)aniline, tailored for researchers, scientists, and professionals in drug development. Given the absence of specific data for this compound, the following recommendations are based on safety protocols for structurally similar aromatic amines and nitro compounds, which are known to have potential health hazards.
Hazard Identification and Risk Assessment
This compound is a compound that requires careful handling due to its chemical structure. Aromatic amines and nitro compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1][2] They may cause skin and eye irritation, and prolonged exposure can lead to more severe health effects.[1][3] A thorough risk assessment should be conducted before beginning any work with this chemical.
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[3][4]
-
Dermal Absorption: Aromatic amines can be readily absorbed through the skin.[2]
-
Methemoglobinemia: Aniline derivatives can interfere with oxygen transport in the blood, leading to symptoms like dizziness, headache, and a bluish skin discoloration (cyanosis).[2][5]
Personal Protective Equipment (PPE)
The proper selection and use of PPE are crucial for minimizing exposure. All personnel must be trained in the correct use, limitations, and maintenance of their protective equipment.
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) with a breakthrough time of >480 minutes.[1] Always inspect gloves for integrity before use.[1] | To prevent skin contact and absorption.[2] |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield should be worn if there is a splash hazard.[1][6] | To protect eyes and face from splashes. |
| Skin and Body Protection | A clean, buttoned lab coat must be worn.[1] For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended.[1] | To protect the skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N99 or P2) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[1][4] | To prevent inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
A strict operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[7]
-
Gather Materials: Have all necessary equipment and reagents ready before starting the experiment to minimize movement and potential for spills.
Handling:
-
Ventilation: Always handle this chemical in a well-ventilated area.[2]
-
Avoid Dust Formation: When handling the solid material, do so carefully to prevent the formation of dust.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][2]
-
Container Management: Keep the container tightly closed when not in use.[2]
Post-Handling:
-
Decontamination: Clean the work area thoroughly after each use.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, according to the disposal plan outlined below.[8]
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][9]
Experimental Protocol: Weighing and Solution Preparation
-
Work Area: Perform all weighing and solution preparation inside a certified chemical fume hood.[1]
-
Weighing: To minimize dust, carefully weigh the solid material on weighing paper or in a suitable container. If appropriate, the material can be moistened to prevent dusting.[1]
-
Dissolving: Add the solid to the solvent slowly to avoid splashing. If necessary, use a sonicator or gentle heating to aid dissolution, ensuring adequate ventilation.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Step-by-Step Procedures
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.[8]
Waste Segregation and Collection:
-
Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.[10]
-
Solid Waste: Collect all contaminated disposable materials, such as gloves, weighing paper, and pipette tips, in a designated hazardous solid waste container.[10][11]
-
Liquid Waste: Collect all solutions containing the compound and any solvents used for rinsing glassware in a dedicated, sealed, and chemical-resistant hazardous liquid waste container.[1][11]
Disposal Methodology:
-
The primary method for the disposal of halogenated organic compounds is through a licensed chemical waste management company, which will typically use high-temperature incineration with afterburners and scrubbers.[8]
-
Never dispose of this chemical down the drain or in regular trash.[8]
Emergency Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or dry sand.[2]
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[12]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[12]
-
Reporting: Report all spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. med.navy.mil [med.navy.mil]
- 7. synquestlabs.com [synquestlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
